Tert-butyl 3-acetylpiperidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl 3-acetylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9(14)10-6-5-7-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDISJMZFQAYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649514 | |
| Record name | tert-Butyl 3-acetylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858643-92-2 | |
| Record name | tert-Butyl 3-acetylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-acetylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Tert-butyl 3-acetylpiperidine-1-carboxylate" properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of tert-butyl 3-acetylpiperidine-1-carboxylate, a key building block in medicinal chemistry and pharmaceutical development.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted with an acetyl group at the 3-position. The Boc protecting group allows for the modulation of the reactivity of the piperidine nitrogen, making this compound a versatile intermediate in organic synthesis.
Chemical Identifiers
| Identifier | Value |
| Chemical Formula | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.30 g/mol |
| Canonical SMILES | CC(=O)C1CCN(CC1)C(=O)OC(C)(C)C |
| InChI | InChI=1S/C12H21NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 |
| CAS Numbers | 1008563-06-1 ((S)-enantiomer), 942143-25-1 ((R)-enantiomer) |
Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 312.4 ± 35.0 °C (Predicted) | [1] |
| Density | 1.052 ± 0.06 g/cm³ (Predicted) | [1] |
| Melting Point | Not available | |
| Solubility | Not available |
Synthesis
While a detailed, step-by-step experimental protocol for the synthesis of this compound is not widely published, a general synthetic approach can be inferred from the synthesis of related piperidine derivatives. A common strategy involves the protection of the piperidine nitrogen, followed by the introduction of the acetyl group.
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from a suitable piperidine precursor. The following diagram illustrates the logical workflow.
Caption: General synthetic workflow for this compound.
Example Experimental Protocol (for a related 4-acetyl isomer)
Synthesis of tert-Butyl 4-acetylpiperidine-1-carboxylate
-
Reaction Setup: tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (2.29 g, 8.32 mmol) is dissolved in 30 ml of tetrahydrofuran (THF), and the solution is cooled to -78 °C.
-
Grignard Reaction: Methylmagnesium bromide (3.0 M solution, 7.73 ml, 10.82 mmol) is slowly added to the cooled solution. The reaction mixture is then stirred at 0 °C for 1 hour.
-
Workup: The reaction is quenched with a 2 N aqueous solution of hydrochloric acid. The pH is then adjusted to 10 with a 6 N sodium hydroxide solution.
-
Extraction and Purification: The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over magnesium sulfate (MgSO₄), filtered, and concentrated. The resulting residue is purified by silica gel column chromatography (eluent: dichloromethane/methanol = 10/1) to yield the final product.
Spectroscopic Data
The following spectroscopic data has been reported for a compound identified as this compound. Researchers should consult the original source for confirmation, as the supporting information describes the synthesis of multiple related compounds.
NMR Spectroscopy
| ¹H-NMR (500 MHz, CDCl₃) | ¹³C-NMR (126 MHz, CDCl₃) |
| Chemical Shift (δ ppm) | Chemical Shift (δ ppm) |
| 3.90 – 3.81 (m, 1H) | 154.7 |
| 3.39 – 3.28 (m, 2H) | 78.9 |
| 1.97 (ddt, J = 12.0, 9.5, 7.4 Hz, 1H) | 52.9 |
| 1.92 – 1.72 (m, 2H) | 46.4 |
| 1.58 – 1.48 (m, 1H) | 33.1 |
| 1.45 (s, 9H) | 28.7 |
| 1.14 (d, J = 6.3 Hz, 3H) | 23.4 |
| 20.7 |
Source: Supplementary Information from Macmillan Group, Princeton University.[2]
Infrared (IR) Spectroscopy
| Wavenumber (νₘₐₓ, cm⁻¹) |
| 2969 |
| 2875 |
| 1693 |
| 1479 |
| 1456 |
| 1391 |
| 1366 |
| 1287 |
| 1250 |
| 1172 |
| 1138 |
| 1110 |
| 1084 |
| 1029 |
| 1003 |
| 972 |
| 902 |
| 856 |
| 773 |
Source: Supplementary Information from Macmillan Group, Princeton University (reported as a film).[2]
Applications in Drug Development
This compound is a valuable chiral building block for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[1] The presence of both a protected amine and a ketone functionality allows for selective chemical transformations, making it a versatile intermediate in multi-step organic synthesis.[1] The Boc group provides stability during various reaction conditions and can be readily removed under mild acidic conditions, which is advantageous in the synthesis of complex molecules with sensitive functional groups.[1] This compound and its derivatives are utilized in medicinal chemistry for the preparation of bioactive molecules, including those targeting the central nervous system and enzyme inhibitors.[1]
Safety and Handling
Information regarding the safety and handling of this compound is limited and primarily available from chemical suppliers. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Logical Relationships in Synthesis
The synthesis of piperidine-based pharmaceutical intermediates often involves a series of protection, functionalization, and deprotection steps. The following diagram illustrates the logical relationship in a typical synthetic sequence utilizing a protected piperidine core.
Caption: Logical flow in the synthesis of a pharmaceutical ingredient using a protected piperidine intermediate.
References
"Tert-butyl 3-acetylpiperidine-1-carboxylate" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on tert-butyl 3-acetylpiperidine-1-carboxylate, a key building block in synthetic organic chemistry and drug discovery.
Core Compound Identification
Chemical Name: this compound
| Identifier | Value |
| CAS Number | 1008563-06-1 (for S-enantiomer) |
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.3 g/mol [1] |
Note: The corresponding 4-acetyl isomer has the CAS number 206989-61-9 and a molecular weight of 227.30.[2][3][4][5]
Physicochemical Properties
| Property | Value |
| Appearance | Light yellow oil |
| Purity | ≥ 97% (GC) |
| Storage Conditions | Store at 0-8 °C, keep in a dark place, sealed in dry conditions.[2][3] |
Applications in Research and Development
This compound and its isomers are valuable intermediates in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The piperidine scaffold is a common motif in many biologically active compounds, and the acetyl and tert-butoxycarbonyl (Boc) groups provide versatile handles for further chemical transformations.
Potential applications include:
-
Synthetic Organic Chemistry: Serves as a crucial intermediate for the elaboration of more complex molecular architectures.
-
Drug Development: Utilized as a building block for the synthesis of novel therapeutic agents. The piperidine core is a key feature in many pharmaceuticals.
-
Material Science: Can be used in the development of specialty polymers and resins.
Experimental Workflow: A Representative Synthetic Approach
The following diagram illustrates a generalized synthetic workflow for the preparation of functionalized piperidine derivatives, a common application for this compound.
Caption: Generalized synthetic pathway for N-Boc protected acetylpiperidines.
Experimental Protocols
While specific experimental protocols for this compound are proprietary and vary by manufacturer, a general procedure for the N-protection of piperidines and subsequent acylation is provided below as a representative example.
1. N-Boc Protection of a Piperidine Derivative:
-
Objective: To protect the secondary amine of the piperidine ring to prevent side reactions in subsequent steps.
-
Reagents: Piperidine derivative, di-tert-butyl dicarbonate ((Boc)₂O), a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve the piperidine derivative in the chosen solvent.
-
Add the base to the solution.
-
Slowly add a solution of (Boc)₂O in the same solvent to the reaction mixture at room temperature or below.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Dry the organic layer, filter, and concentrate under reduced pressure to yield the crude N-Boc protected piperidine.
-
Purify the product by column chromatography if necessary.
-
2. Friedel-Crafts Acylation (Illustrative for introducing an acetyl group):
-
Objective: To introduce an acetyl group onto the piperidine ring. Note: The position of acylation (e.g., position 3 or 4) is dictated by the starting material and reaction conditions.
-
Reagents: N-Boc protected piperidine, acetyl chloride, a Lewis acid catalyst (e.g., aluminum chloride), and an appropriate solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve the N-Boc protected piperidine in the solvent and cool the mixture in an ice bath.
-
Slowly add the Lewis acid catalyst.
-
Add acetyl chloride dropwise to the reaction mixture.
-
Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC or LC-MS.
-
Quench the reaction by carefully adding it to ice-water.
-
Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the resulting tert-butyl acetylpiperidine-1-carboxylate via column chromatography.
-
Safety Information
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.
-
Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
This document is intended for informational purposes for qualified professionals and does not constitute a warranty of any kind. Users should conduct their own research and validation.
References
- 1. tert-butyl (S)-3-acetylpiperidine-1-carboxylate [allbiopharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 206989-61-9|tert-Butyl 4-acetylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | C12H21NO3 | CID 10987983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tert-Butyl 4-acetylpiperidine-1-carboxylate CAS 206989-61-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Spectroscopic Profile of Tert-butyl 3-acetylpiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the key synthetic intermediate, tert-butyl 3-acetylpiperidine-1-carboxylate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition. This information is critical for the unambiguous identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) in ppm | Integration | Multiplicity |
| 3.87 – 3.78 | 1H | m |
| 3.73 – 3.63 | 2H | m |
| 3.40 – 3.26 | 2H | m |
| 1.99 – 1.73 | 4H | m |
| 1.67 – 1.48 | 3H | m |
| 1.46 | 9H | s |
| 1.45 – 1.32 | 1H | m |
Solvent: CDCl₃, Frequency: 500 MHz
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) in ppm |
| 155.0 |
| 79.3 |
| 62.8 |
| 56.9 |
| 46.4 |
| 31.0 |
| 30.6 |
| 29.3 |
| 28.7 |
| 23.6 |
Solvent: CDCl₃, Frequency: 126 MHz
Table 3: IR Spectroscopic Data
| Wavenumber (νmax) in cm⁻¹ |
| 3428 |
| 2971 |
| 2872 |
| 1780 |
| 1692 |
| 1672 |
| 1478 |
| 1457 |
| 1397 |
| 1366 |
| 1251 |
| 1169 |
| 1109 |
| 1059 |
| 920 |
| 862 |
| 772 |
Technique: Film
Table 4: Mass Spectrometry Data
| m/z | Ion Type |
| 228.16 | [M+H]⁺ |
Note: The mass spectrometry data is predicted based on the molecular formula C₁₂H₂₁NO₃.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. The solution is then filtered into a standard 5 mm NMR tube.
-
Instrument Setup: The NMR tube is placed into the spectrometer's probe. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei, and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton spectrum is acquired using a single pulse experiment. Key parameters include the spectral width, acquisition time, and number of scans. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat compound is prepared on a salt plate (e.g., NaCl or KBr). This is achieved by dissolving a small amount of the sample in a volatile solvent, applying the solution to the plate, and allowing the solvent to evaporate.
-
Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded as percent transmittance versus wavenumber (cm⁻¹). A background spectrum of the clean salt plate is typically recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as methanol or acetonitrile.
-
Ionization: The sample solution is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common technique for this type of molecule, which generates protonated molecular ions [M+H]⁺.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF) or quadrupole).
-
Detection: The abundance of each ion is measured by a detector, resulting in a mass spectrum that shows the relative intensity of ions at different m/z values.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
"Tert-butyl 3-acetylpiperidine-1-carboxylate" synthesis from 3-acetylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of tert-butyl 3-acetylpiperidine-1-carboxylate from 3-acetylpiperidine. This process involves the protection of the secondary amine of the piperidine ring with a tert-butoxycarbonyl (Boc) group, a crucial step in many organic syntheses to prevent unwanted side reactions of the amine functionality.[1] This guide provides a comprehensive overview of the reaction, including a detailed experimental protocol, quantitative data, and a visual representation of the synthesis workflow.
Reaction Overview
The synthesis of this compound is achieved through the reaction of 3-acetylpiperidine with di-tert-butyl dicarbonate, commonly known as Boc anhydride. This reaction is a standard method for the introduction of the Boc protecting group onto an amine. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct formed during the reaction.
Table 1: Key Reaction Components and Conditions
| Component | Role | Common Examples | Typical Molar Ratio (to substrate) |
| 3-Acetylpiperidine | Starting Material | 3-Acetylpiperidine or its hydrochloride salt | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Protecting Group Reagent | - | 1.0 - 1.5 |
| Base | Acid Scavenger | Triethylamine (Et₃N), Sodium bicarbonate (NaHCO₃), Sodium carbonate (Na₂CO₃), 4-Dimethylaminopyridine (DMAP) | 1.0 - 2.5 |
| Solvent | Reaction Medium | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Water, or a biphasic mixture | - |
| Temperature | Reaction Condition | 0°C to Room Temperature (20-25°C) | - |
| Reaction Time | Reaction Condition | 2 to 24 hours | - |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound. The following protocol is a representative procedure based on established methods for Boc protection of piperidine derivatives.
Materials:
-
3-Acetylpiperidine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-acetylpiperidine hydrochloride.
-
Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath. To this solution, add triethylamine dropwise with stirring. The triethylamine will neutralize the hydrochloride and the acid formed during the reaction. A typical molar ratio of triethylamine to the starting material is between 1.1 and 2.5 equivalents.
-
Addition of Boc Anhydride: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 to 1.3 molar equivalents relative to the 3-acetylpiperidine) in anhydrous dichloromethane. Add this solution dropwise to the cooled reaction mixture containing the 3-acetylpiperidine and triethylamine.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel, if necessary, to obtain the final product as a colorless to light yellow oil.
Table 2: Product Characterization Data
| Property | Value |
| Molecular Formula | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.30 g/mol |
| Appearance | Colorless to light yellow oil |
| Boiling Point | 312.4 ± 35.0 °C (Predicted) |
| Density | 1.052 g/cm³ (Predicted) |
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process.
Caption: Workflow for the Boc protection of 3-acetylpiperidine.
References
An In-Depth Technical Guide to the Isomers and Stereochemistry of Tert-butyl 3-acetylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 3-acetylpiperidine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. Its stereoisomers, the (R)- and (S)-enantiomers, serve as crucial intermediates in the synthesis of various pharmaceutically active compounds, notably as key components of Janus kinase (JAK) inhibitors. This technical guide provides a comprehensive overview of the isomers and stereochemistry of this compound, including detailed experimental protocols for its synthesis and chiral resolution, a comparative analysis of the physicochemical and spectroscopic properties of its enantiomers, and its application in the context of the JAK-STAT signaling pathway.
Introduction to Isomers and Stereochemistry
This compound possesses a single chiral center at the C3 position of the piperidine ring, giving rise to a pair of enantiomers: (R)-tert-butyl 3-acetylpiperidine-1-carboxylate and (S)-tert-butyl 3-acetylpiperidine-1-carboxylate. The spatial arrangement of the acetyl group at this stereocenter is critical for the biological activity of the final drug molecules into which this scaffold is incorporated. The precise stereochemistry often dictates the binding affinity and selectivity for the target enzyme or receptor.
The (R)- and (S)-enantiomers of this compound exhibit identical physical properties in an achiral environment, such as boiling point and solubility. However, they rotate plane-polarized light in equal but opposite directions and can demonstrate significantly different pharmacological and toxicological profiles. Therefore, the ability to synthesize and characterize stereochemically pure forms of this intermediate is paramount for the development of safe and effective therapeutics.
Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: the resolution of a racemic mixture or asymmetric synthesis.
Synthesis of Racemic this compound
A common route to the racemic mixture involves the acylation of a protected piperidine precursor.
Experimental Protocol: Synthesis of Racemic this compound
-
Materials: Tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, methylmagnesium bromide, anhydrous tetrahydrofuran (THF), 1 M hydrochloric acid (HCl), diethyl ether, saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate in anhydrous THF at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (3.0 M in diethyl ether) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford racemic this compound.
-
Chiral Resolution of Enantiomers
The separation of the racemic mixture into its constituent enantiomers is a critical step. This can be effectively accomplished using techniques such as preparative chiral High-Performance Liquid Chromatography (HPLC) or enzymatic resolution.
Experimental Protocol: Chiral Resolution by Preparative HPLC
-
Instrumentation: A preparative HPLC system equipped with a chiral stationary phase column (e.g., polysaccharide-based selectors like Chiralpak® IA or AD).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for baseline separation.
-
Procedure:
-
Dissolve the racemic this compound in the mobile phase.
-
Inject the solution onto the chiral column.
-
Elute with the optimized mobile phase at a constant flow rate.
-
Monitor the eluent using a UV detector.
-
Collect the fractions corresponding to each enantiomer as they elute separately.
-
Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the pure (R) and (S) isomers.
-
Comparative Data of Stereoisomers
The distinct stereochemistry of the (R) and (S) enantiomers leads to differences in their interaction with chiral environments, which can be quantified and observed through various analytical techniques.
| Property | (R)-tert-butyl 3-acetylpiperidine-1-carboxylate | (S)-tert-butyl 3-acetylpiperidine-1-carboxylate |
| CAS Number | 942143-25-1[1] | 1008563-06-1[2] |
| Molecular Formula | C₁₂H₂₁NO₃[1] | C₁₂H₂₁NO₃[2] |
| Molecular Weight | 227.30 g/mol [1] | 227.30 g/mol [2] |
| Predicted Boiling Point | 312.4±35.0 °C[1] | Not explicitly found, but expected to be identical to the (R)-enantiomer. |
| Optical Rotation | Data not available in the search results. | Data not available in the search results. |
Spectroscopic Data: While specific comparative NMR data for both enantiomers was not found in the search results, the following represents typical expected shifts for the racemic compound. Subtle differences in the spectra of the pure enantiomers may be observed in a chiral environment (e.g., with a chiral solvating agent).
| Nucleus | Chemical Shift (δ) ppm |
| ¹H NMR (CDCl₃) | ~4.0-3.0 (m, piperidine protons), ~2.8 (m, CH-acetyl), ~2.2 (s, COCH₃), ~1.9-1.5 (m, piperidine protons), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | ~210 (C=O, acetyl), ~155 (C=O, Boc), ~80 (O-C(CH₃)₃), ~50-40 (piperidine carbons), ~28 (C(CH₃)₃), ~28 (COCH₃) |
Role in Janus Kinase (JAK) Inhibition and the JAK-STAT Signaling Pathway
The enantiomers of this compound are valuable precursors in the synthesis of JAK inhibitors, a class of drugs that target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which plays a central role in the immune response.
The JAK-STAT pathway is activated by cytokines binding to their receptors on the cell surface. This binding brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immunity.[3][4][5][6]
Dysregulation of the JAK-STAT pathway is implicated in various autoimmune and inflammatory diseases. JAK inhibitors, such as tofacitinib, function by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation cascade and downstream signaling.[3][7] The stereochemistry of the piperidine moiety, derived from this compound, is often crucial for the inhibitor's potency and selectivity.[8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. tert-butyl (S)-3-acetylpiperidine-1-carboxylate [allbiopharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shutterstock.com [shutterstock.com]
- 8. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Reactivity of the Acetyl Group in Tert-butyl 3-acetylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-acetylpiperidine-1-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of a reactive acetyl group on the piperidine ring, which is protected by a tert-butoxycarbonyl (Boc) group, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the chemical reactivity of the acetyl moiety, presenting key reactions, detailed experimental protocols, and quantitative data to support researchers in the synthesis of novel and complex molecules.
The strategic importance of this compound lies in its utility as a scaffold for creating diverse libraries of compounds for screening and as a key intermediate in the synthesis of specific drug candidates. The Boc protecting group offers stability under various reaction conditions and can be readily removed, providing a secondary amine for further functionalization.
Chemical Reactivity of the Acetyl Group
The acetyl group, a simple methyl ketone, is a rich hub of chemical reactivity. It can undergo nucleophilic addition to the carbonyl carbon, reactions at the α-carbon via its enolate, and oxidation or reduction of the carbonyl group itself. The following sections detail the primary transformations involving the acetyl group of this compound.
Reduction of the Carbonyl Group
The ketone of the acetyl group can be readily reduced to a secondary alcohol, yielding tert-butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate. This transformation is crucial for introducing a new chiral center and for accessing a variety of downstream derivatives.
Experimental Protocol: Sodium Borohydride Reduction
A common and mild method for this reduction involves the use of sodium borohydride (NaBH₄).
-
Reaction Scheme:
Reduction of the acetyl group. -
Procedure: To a solution of this compound in methanol at 0 °C, sodium borohydride is added portion-wise. The reaction is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent.
| Reactant | Reagent | Solvent | Temperature | Time | Yield |
| This compound | NaBH₄ | CH₃OH | 0 °C to RT | 1-3 h | >90% |
Table 1: Summary of Reduction Reaction Conditions and Yield.
Nucleophilic Addition to the Carbonyl Group: Grignard Reaction
The carbonyl carbon of the acetyl group is electrophilic and readily undergoes nucleophilic attack by organometallic reagents such as Grignard reagents. This reaction is a powerful tool for carbon-carbon bond formation, allowing for the introduction of various alkyl, aryl, or vinyl groups.
Experimental Protocol: Reaction with Methylmagnesium Bromide
The addition of a methyl group via methylmagnesium bromide results in the formation of a tertiary alcohol.
-
Reaction Scheme:
Grignard reaction with the acetyl group. -
Procedure: A solution of this compound in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of methylmagnesium bromide in diethyl ether is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted.
| Reactant | Grignard Reagent | Solvent | Temperature | Time | Yield |
| This compound | CH₃MgBr | THF | -78 °C to RT | 2-4 h | High |
Table 2: Summary of Grignard Reaction Conditions and Yield.
Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons Reactions
The acetyl group can be converted to an alkene through olefination reactions, providing a versatile method for introducing exocyclic double bonds.
a) Wittig Reaction
The Wittig reaction utilizes a phosphonium ylide to convert a ketone to an alkene.
Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane
-
Reaction Scheme:
Wittig olefination of the acetyl group. -
Procedure: To a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, a strong base such as n-butyllithium is added to generate the ylide. A solution of this compound in THF is then added, and the reaction is stirred at room temperature. After completion, the reaction is worked up to remove triphenylphosphine oxide and isolate the alkene product.
b) Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction, using a phosphonate carbanion, is often preferred over the Wittig reaction due to the water-soluble nature of the phosphate byproduct, which simplifies purification. It typically favors the formation of (E)-alkenes.
Experimental Protocol: HWE Reaction with Triethyl Phosphonoacetate
-
Reaction Scheme:
Horner-Wadsworth-Emmons reaction. -
Procedure: To a suspension of sodium hydride in anhydrous THF, triethyl phosphonoacetate is added dropwise at 0 °C. The mixture is stirred until the evolution of hydrogen ceases. A solution of this compound in THF is then added, and the reaction is stirred at room temperature or heated to reflux. The reaction is quenched with water, and the product is extracted.
| Reaction Type | Reagent | Base | Solvent | Temperature | Yield | Stereoselectivity |
| Wittig | Ph₃PCH₃Br | n-BuLi | THF | 0 °C to RT | Good | Not specified |
| HWE | (EtO)₂P(O)CH₂CO₂Et | NaH | THF | 0 °C to RT | High | Predominantly E |
Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions.
Enolate Chemistry: Aldol and Claisen-Schmidt Condensations
The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various condensation reactions.
Experimental Protocol: Aldol Condensation with Benzaldehyde
-
Reaction Scheme:
Aldol condensation reaction. -
Procedure: To a solution of this compound and benzaldehyde in a mixture of ethanol and water, an aqueous solution of sodium hydroxide is added. The reaction is stirred at room temperature. The product, a β-hydroxy ketone, may precipitate from the reaction mixture or can be isolated by extraction. Dehydration to the corresponding α,β-unsaturated ketone can often be achieved by heating or under acidic conditions.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product Type |
| This compound | Benzaldehyde | NaOH | EtOH/H₂O | RT | β-Hydroxy ketone |
Table 4: Summary of Aldol Condensation Reaction.
Oxidation Reactions: The Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation allows for the conversion of the acetyl group into an acetate ester. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the methyl group.
Experimental Protocol: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
-
Reaction Scheme:
Baeyer-Villiger oxidation of the acetyl group. -
Procedure: To a solution of this compound in a chlorinated solvent such as dichloromethane, m-CPBA is added at 0 °C. The reaction is stirred and allowed to warm to room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is washed with a solution of sodium bicarbonate to remove the resulting m-chlorobenzoic acid.
| Reactant | Oxidizing Agent | Solvent | Temperature | Time | Product Type |
| This compound | m-CPBA | CH₂Cl₂ | 0 °C to RT | 2-6 h | Acetate ester |
Table 5: Summary of Baeyer-Villiger Oxidation.
Logical Workflow for Derivatization
The chemical reactivity of the acetyl group allows for a logical and branched approach to the synthesis of a diverse range of derivatives. The following diagram illustrates a potential workflow starting from the reduction of the acetyl group.
A Technical Guide to the N-Boc Protection of 3-Acetylpiperidine
For Researchers, Scientists, and Drug Development Professionals
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under moderately acidic conditions.[1] For scaffolds such as 3-acetylpiperidine, a common building block in medicinal chemistry, the selective protection of the secondary amine in the piperidine ring is a critical step. This protection prevents undesired side reactions at the nitrogen atom, allowing for subsequent chemical transformations at other positions, such as the acetyl group.
This guide provides an in-depth overview of the N-Boc protection of 3-acetylpiperidine, detailing common experimental protocols, comparative quantitative data, and a generalized workflow for the synthesis of tert-butyl 3-acetylpiperidine-1-carboxylate.
General Reaction and Mechanism
The N-Boc protection of 3-acetylpiperidine is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a suitable base. The base deprotonates the piperidine nitrogen, increasing its nucleophilicity to attack one of the carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate releases the stable byproducts carbon dioxide and tert-butoxide, which is protonated by the conjugate acid of the base, driving the reaction to completion.
Common bases include sodium bicarbonate (NaHCO₃), triethylamine (Et₃N), often with a catalytic amount of 4-dimethylaminopyridine (DMAP), or sodium hydroxide (NaOH).[1][2][3] The choice of solvent and base depends on the specific requirements of the synthesis, such as scale, desired purity, and compatibility with other functional groups.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Boc-protection of a piperidine derivative. The process begins with the dissolution of the amine substrate, followed by the addition of the protecting agent and a base. After the reaction reaches completion, a workup procedure involving quenching, extraction, and drying is performed. The final step is typically purification, often via column chromatography, to yield the pure N-Boc protected product.
Caption: General workflow for the N-Boc protection of 3-acetylpiperidine.
Comparative Data for N-Boc Protection of Piperidine Derivatives
The following table summarizes various reaction conditions and corresponding yields for the N-Boc protection of 3-substituted piperidines found in the literature. This data allows for a direct comparison of the efficacy of different methodologies.
| Substrate | Reagents | Solvent(s) | Temperature | Time (h) | Yield (%) | Citation |
| Piperidone Derivative | (Boc)₂O, aq. NaHCO₃ | THF / H₂O | Room Temp. | 48 | 99 | [4] |
| Dimethyl ester of Glutamic Acid* | (Boc)₂O, Et₃N, DMAP (cat.) | CH₂Cl₂ | 0°C to RT | 6 | 92 | |
| Ethyl Nipecotate | (Boc)₂O, Et₃N | CH₂Cl₂ | 0 - 10°C | Not specified | 95 | [5] |
| 3-Aminopiperidine | (Boc)₂O, aq. NaOH | Ethanol / H₂O | 10 - 15°C | 1 | 91.5 | [2] |
| Piperidine Ester | (Boc)₂O (1.0 eq) | Not specified | Not specified | Not specified | 99 | [6] |
*While not a piperidine, this substrate is a precursor amine and the conditions are highly relevant.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments, adapted from established literature procedures for piperidine derivatives. These protocols provide a starting point for laboratory synthesis.
Protocol 1: Biphasic System with Sodium Bicarbonate (Adapted from ChemicalBook)[4]
-
Dissolution: Dissolve 3-acetylpiperidine (1.0 eq.) in tetrahydrofuran (THF), typically at a concentration of 0.1-0.2 M.
-
Addition of Reagents: To the solution, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by di-tert-butyl dicarbonate (1.2-1.3 eq.).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Partition the reaction mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with additional ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with dilute HCl (e.g., 0.5 N), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel flash column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Protocol 2: Anhydrous Conditions with Triethylamine and DMAP (Adapted from Khom et al.)
-
Dissolution: Dissolve 3-acetylpiperidine (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Add triethylamine (Et₃N, 2.0-4.0 eq.) to the stirred solution, followed by the dropwise addition of di-tert-butyl dicarbonate (1.2-1.5 eq.). Finally, add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05-0.1 eq.).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding distilled water.
-
Extraction: Extract the mixture with CH₂Cl₂. Combine the organic layers and wash with a 10% aqueous sodium bicarbonate solution followed by brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by silica gel column chromatography if necessary.
Protocol 3: pH-Controlled Reaction in Ethanol (Adapted from ChemicalBook)[2]
-
Setup: In a reaction vessel equipped with a stirrer and a pH sensor, dissolve 3-acetylpiperidine (1.0 eq.) in ethanol. Cool the solution to 10-15°C.
-
Controlled Addition: Slowly and simultaneously add di-tert-butyl dicarbonate (1.0 eq.) and a 25% aqueous sodium hydroxide (NaOH) solution. Control the rate of addition of the NaOH solution to maintain the reaction pH between 11.8 and 12.2.
-
Reaction: Continue the additions over approximately 1 hour. Stir for an additional period until the reaction is complete as determined by TLC or LC-MS analysis.
-
Workup: Upon completion, the product can be isolated by concentrating the solvent and performing an extractive workup with an organic solvent like ethyl acetate. Further purification may be required.
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 3. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 4. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 5. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
The Versatile Chiral Building Block: A Technical Guide to tert-Butyl 3-acetylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is ever-increasing. Chiral building blocks serve as fundamental cornerstones in the synthesis of complex active pharmaceutical ingredients (APIs), enabling precise control over stereochemistry and, consequently, biological activity. Among these crucial synthons, tert-butyl 3-acetylpiperidine-1-carboxylate has emerged as a versatile and valuable intermediate. Its bifunctional nature, possessing both a ketone and a protected amine on a chiral piperidine scaffold, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the synthesis, properties, and applications of both the racemic and enantiomerically pure forms of this compound, offering detailed experimental protocols and insights for its effective utilization in drug discovery and development.
Physicochemical Properties
The physical and chemical properties of this compound and its enantiomers are crucial for their handling, reaction optimization, and analytical characterization.
| Property | Value |
| Molecular Formula | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.30 g/mol |
| Appearance | Colorless to yellow oil or solid |
| Boiling Point (Predicted) | 312.4±35.0 °C |
| Density (Predicted) | 1.052±0.06 g/cm³ |
| Storage Conditions | 2-8°C, sealed, dry |
| (R)-Enantiomer CAS | 942143-25-1 |
| (S)-Enantiomer CAS | 1008563-06-1 |
Synthesis of Racemic this compound
The racemic form of this compound can be efficiently synthesized from commercially available N-Boc-nipecotic acid. A common and effective method involves the conversion of the carboxylic acid to a Weinreb amide, followed by the addition of a methyl organometallic reagent.
Experimental Protocol: Synthesis via Weinreb Amide
Step 1: Formation of the N-Boc-3-(N-methoxy-N-methylcarbamoyl)piperidine (Weinreb Amide)
To a solution of N-Boc-nipecotic acid (1 equivalent) in dichloromethane (DCM) at 0 °C are added N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a coupling agent such as HATU (1.2 equivalents) or EDC/HOBt (1.2 equivalents each). A non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (3 equivalents), is then added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the Weinreb amide.
Step 2: Grignard Reaction to form this compound
The purified Weinreb amide (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. A solution of methylmagnesium bromide (3 M in diethyl ether, 1.5 equivalents) is added dropwise. The reaction is stirred at 0 °C for 2-3 hours or until completion. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude racemic this compound, which can be purified by column chromatography.
Enantioselective Synthesis
The preparation of enantiomerically pure (R)- and (S)-tert-butyl 3-acetylpiperidine-1-carboxylate is paramount for their application in the synthesis of chiral drugs. This can be achieved either by chiral resolution of the racemate or by enantioselective synthesis from chiral starting materials.
Chiral Resolution via Preparative HPLC
A common method for separating the enantiomers of the racemic mixture is through preparative high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase (CSP).
Experimental Protocol: Preparative Chiral HPLC
A solution of racemic this compound in a suitable solvent (e.g., a mixture of hexane and isopropanol) is injected onto a preparative chiral column (e.g., Daicel Chiralpak series). The mobile phase, typically a mixture of n-hexane and a polar modifier like isopropanol or ethanol, is optimized to achieve baseline separation of the two enantiomers. The fractions corresponding to each enantiomer are collected, and the solvent is removed under reduced pressure to yield the enantiomerically pure products. The enantiomeric excess (ee) of the separated products should be determined by analytical chiral HPLC.
Synthesis from Chiral Precursors
Enantiomerically pure (R)- and (S)-nipecotic acid are readily available and serve as excellent starting materials for the enantioselective synthesis of the corresponding acetylpiperidine derivatives. The synthetic route mirrors that of the racemic synthesis, preserving the stereochemistry of the starting material.
Experimental Protocol: Synthesis from (R)- or (S)-N-Boc-Nipecotic Acid
The synthesis is carried out as described for the racemic compound, starting from either (R)-N-Boc-nipecotic acid or (S)-N-Boc-nipecotic acid. The resulting (R)- or (S)-tert-butyl 3-acetylpiperidine-1-carboxylate is obtained with high enantiomeric purity.
Applications in Drug Development
The chiral nature and the presence of two reactive functional groups make this compound a highly sought-after building block in the synthesis of complex pharmaceutical agents.
(R)-tert-Butyl 3-acetylpiperidine-1-carboxylate in the Synthesis of JAK Inhibitors
The (R)-enantiomer is a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis. For example, it can be envisioned as a precursor in the synthesis of molecules structurally related to tofacitinib.[1]
Illustrative Reaction Scheme:
Caption: Synthetic pathway to a JAK inhibitor precursor.
Experimental Protocol: Reductive Amination
(R)-tert-butyl 3-acetylpiperidine-1-carboxylate (1 equivalent) is dissolved in a suitable solvent such as dichloroethane. Methylamine (as a solution or salt, 1.5 equivalents) is added, followed by a reducing agent like sodium triacetoxyborohydride (1.5 equivalents). The reaction is stirred at room temperature until completion. The reaction is then worked up by washing with an aqueous basic solution, and the organic layer is dried and concentrated to yield the aminated intermediate.
(S)-tert-Butyl 3-acetylpiperidine-1-carboxylate in the Synthesis of Serotonin Reuptake Inhibitors (SRIs)
The piperidine moiety is a common structural feature in many central nervous system (CNS) active compounds, including serotonin reuptake inhibitors (SRIs) used in the treatment of depression and anxiety disorders. The (S)-enantiomer of this compound can serve as a chiral precursor for the synthesis of novel SRI candidates.
Illustrative Reaction Scheme:
References
Technical Guide: Physical Properties of N-Boc-3-acetylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of N-Boc-3-acetylpiperidine (tert-butyl 3-acetylpiperidine-1-carboxylate). This compound is a key chiral building block in the synthesis of various pharmaceutical agents, valued for its protected amine and ketone functionalities that allow for selective chemical modifications. This document summarizes its physical characteristics, provides generalized experimental protocols for their determination, and outlines a typical workflow for its synthesis and characterization.
Core Physical Properties
N-Boc-3-acetylpiperidine is a piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an acetyl group at the 3-position. Its physical properties are crucial for its handling, reaction setup, and purification in a laboratory setting.
Data Presentation
The following table summarizes the available quantitative data for N-Boc-3-acetylpiperidine and its related isomer, N-Boc-4-acetylpiperidine, for comparative purposes. It is important to note that some of the data for the 3-acetyl isomer are predicted values from computational models.
| Property | N-Boc-3-acetylpiperidine | N-Boc-4-acetylpiperidine |
| Molecular Formula | C₁₂H₂₁NO₃ | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.30 g/mol | 227.30 g/mol |
| Appearance | Not explicitly reported; likely a solid or oil | Light yellow oil |
| Melting Point | Not available | Not available |
| Boiling Point | 312.4 ± 35.0 °C (Predicted)[1] | 312.365 °C at 760 mmHg |
| Density | 1.052 ± 0.06 g/cm³ (Predicted)[1] | 1.053 g/cm³ |
| Solubility | Generally soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water.[1][2] | Soluble in ethanol and ether; insoluble in water. |
| CAS Number | 942143-25-1 ((R)-enantiomer)[1], 1008563-06-1 ((S)-enantiomer) | 206989-61-9 |
Experimental Protocols
The following are detailed, generalized methodologies for the experimental determination of the key physical properties of organic compounds like N-Boc-3-acetylpiperidine.
Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of the solid organic compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated instrument).
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting) are recorded. This range is the melting point of the substance. A narrow melting point range (0.5-2 °C) is indicative of a pure compound.
Boiling Point Determination (Microscale Method)
-
Sample Preparation: A small volume (a few milliliters) of the liquid compound is placed in a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.
-
Heating: The test tube assembly is attached to a thermometer and heated in a suitable apparatus (e.g., Thiele tube or aluminum block heater). Heating should be gradual.
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.
-
Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the liquid equals the atmospheric pressure.
Density Determination (Pycnometer Method)
-
Mass of Empty Pycnometer: A clean, dry pycnometer (a small glass flask of a known volume) is accurately weighed (m₁).
-
Mass of Pycnometer with Sample: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and weighed again (m₂).
-
Mass of Pycnometer with a Reference Liquid: The pycnometer is emptied, cleaned, dried, and then filled with a reference liquid of known density (e.g., distilled water) and weighed (m₃).
-
Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference
Solubility Determination
-
Qualitative Assessment: A small, measured amount of the solute (e.g., 10 mg of N-Boc-3-acetylpiperidine) is added to a test tube containing a small, measured volume of a solvent (e.g., 1 mL).
-
Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (usually room temperature).
-
Observation: The mixture is visually inspected to determine if the solute has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble.
-
Systematic Testing: This procedure is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) to establish a comprehensive solubility profile. The introduction of the non-polar Boc group generally decreases aqueous solubility and increases solubility in non-polar organic solvents compared to the parent amine.[1]
Mandatory Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a typical logical workflow for the synthesis and subsequent characterization of a novel organic compound such as N-Boc-3-acetylpiperidine.
Caption: A logical workflow for the synthesis and characterization of N-Boc-3-acetylpiperidine.
Logical Relationship for Solubility
This diagram illustrates the general relationship between the polarity of a solvent and the expected solubility of an N-Boc protected piperidine derivative.
Caption: Expected solubility of N-Boc-3-acetylpiperidine based on solvent polarity.
References
Navigating the Physicochemical Landscape of Tert-butyl 3-acetylpiperidine-1-carboxylate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-acetylpiperidine-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a key intermediate, its physicochemical properties, particularly solubility and stability, are critical parameters that influence reaction conditions, purification strategies, formulation development, and ultimately the viability of a synthetic route. This technical guide provides a comprehensive overview of the known characteristics of this compound and presents detailed experimental protocols for determining its solubility and stability profiles. While specific quantitative data for this compound is not extensively available in public literature, this guide equips researchers with the necessary methodologies to generate this crucial information.
Compound Profile: this compound
| Property | Information |
| Chemical Formula | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.30 g/mol |
| CAS Number | 1008563-06-1 |
| Appearance | Varies; reported as colorless sticky liquid or white solid. |
| Synonyms | N-Boc-3-acetylpiperidine, 1-Boc-3-acetylpiperidine |
| Storage Recommendations | Commercial suppliers suggest storage at 0-8°C, in a dark, dry, and sealed environment, indicating potential sensitivity to heat, light, and moisture. |
Section 1: Solubility Assessment
Understanding the solubility of a compound in various solvents is fundamental for its application in synthesis and formulation. The following section details a systematic approach to qualitatively and quantitatively determine the solubility of this compound.
Qualitative Solubility Determination
A preliminary assessment of solubility in a range of common laboratory solvents provides a rapid understanding of the compound's polarity and dissolution characteristics.
Experimental Protocol:
-
Solvent Selection: A diverse set of solvents should be chosen to represent a spectrum of polarities. Recommended solvents include:
-
Non-polar: Hexane, Toluene
-
Moderately Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)
-
Polar Aprotic: Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Water
-
Aqueous Acid/Base: 1 M Hydrochloric Acid (HCl), 1 M Sodium Hydroxide (NaOH)
-
-
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry vial.
-
Add 1 mL of the selected solvent to the vial.
-
Vortex the mixture vigorously for 1-2 minutes at ambient temperature.
-
Visually inspect the solution. Classify the solubility as:
-
Freely Soluble: The solid completely dissolves, leaving a clear solution.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
-
Data Presentation:
| Solvent | Polarity Index | Predicted Solubility |
| Hexane | 0.1 | Insoluble |
| Toluene | 2.4 | Sparingly Soluble to Soluble |
| Dichloromethane | 3.1 | Soluble |
| Ethyl Acetate | 4.4 | Soluble |
| Tetrahydrofuran | 4.0 | Soluble |
| Acetone | 5.1 | Soluble |
| Acetonitrile | 5.8 | Soluble |
| Dimethylformamide | 6.4 | Soluble |
| Dimethyl Sulfoxide | 7.2 | Soluble |
| Methanol | 5.1 | Soluble |
| Ethanol | 4.3 | Soluble |
| Isopropanol | 3.9 | Soluble |
| Water | 10.2 | Insoluble |
| 1 M HCl | Aqueous | Potentially Soluble (protonation of piperidine nitrogen after Boc removal) |
| 1 M NaOH | Aqueous | Insoluble |
Note: The predicted solubility is based on the general principle of "like dissolves like." The Boc-protected piperidine structure imparts significant organic character, suggesting good solubility in many organic solvents and poor solubility in water.
Quantitative Solubility Determination (Thermodynamic Solubility)
For drug development and process chemistry, a quantitative measure of solubility is essential. High-Performance Liquid Chromatography (HPLC) is a precise method for this determination.
Experimental Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to vials containing a known volume of each selected solvent (e.g., 1 mL).
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or orbital shaker is recommended.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent (e.g., acetonitrile).
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the filtered supernatant samples into the HPLC.
-
Determine the concentration of the compound in the supernatant by interpolating the peak area from the calibration curve.
-
-
Data Presentation:
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Dichloromethane | 25 | Experimental Value |
| Ethyl Acetate | 25 | Experimental Value |
| Methanol | 25 | Experimental Value |
| Water | 25 | Experimental Value |
| Simulated Gastric Fluid (pH 1.2) | 37 | Experimental Value |
| Simulated Intestinal Fluid (pH 6.8) | 37 | Experimental Value |
Section 2: Stability Assessment
The stability of a compound under various stress conditions is a critical factor for its handling, storage, and application. This section outlines protocols for evaluating the thermal, hydrolytic, and photostability of this compound. The primary analytical technique for stability assessment is HPLC, which can separate and quantify the parent compound and its degradation products.[1][2]
Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature for a defined period (e.g., 2 hours). Note: Basic conditions can rapidly hydrolyze the tert-butyl ester and potentially the Boc group.
-
Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for a defined period (e.g., 72 hours).
-
Photostability: Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., ICH option 2: 1.2 million lux hours and 200 W·h/m² UV-A) in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Quantify the amount of the parent compound remaining and identify any major degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.[2]
-
-
Data Presentation:
| Stress Condition | Time (hours) | % Parent Compound Remaining | Observations (e.g., number of degradants) |
| 0.1 M HCl, 60°C | 24 | Experimental Value | Experimental Value |
| 0.1 M NaOH, RT | 2 | Experimental Value | Experimental Value |
| 3% H₂O₂, RT | 24 | Experimental Value | Experimental Value |
| 80°C (Solid) | 72 | Experimental Value | Experimental Value |
| 80°C (Solution) | 72 | Experimental Value | Experimental Value |
| Photostability | - | Experimental Value | Experimental Value |
Long-Term Stability Study
Long-term stability studies are performed under recommended storage conditions to establish the shelf-life of the compound.
Experimental Protocol:
-
Storage Conditions: Store samples of solid this compound under the following conditions:
-
Recommended: 5°C ± 3°C (refrigerated)
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH
-
Stress: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Analysis: At each time point, assess the sample for:
-
Appearance: Visual inspection for changes in color or physical state.
-
Purity: HPLC analysis to determine the percentage of the parent compound.
-
Degradation Products: Quantification of any new impurities.
-
-
Data Presentation:
| Storage Condition | Time (months) | Appearance | Purity (%) | Total Impurities (%) |
| 5°C ± 3°C | 0 | Initial | Initial | Initial |
| 3 | Experimental Value | Experimental Value | Experimental Value | |
| 6 | Experimental Value | Experimental Value | Experimental Value | |
| ... | ... | ... | ... | ... |
| 25°C / 60% RH | 0 | Initial | Initial | Initial |
| 3 | Experimental Value | Experimental Value | Experimental Value | |
| 6 | Experimental Value | Experimental Value | Experimental Value | |
| ... | ... | ... | ... | ... |
Section 3: Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Solubility Assessment.
Caption: Workflow for Forced Degradation Studies.
While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides the necessary framework for researchers to generate this critical information. The outlined experimental protocols for qualitative and quantitative solubility, as well as forced degradation and long-term stability studies, offer a robust approach to thoroughly characterize this important synthetic intermediate. By systematically applying these methodologies, scientists in drug discovery and development can ensure the reliable and efficient use of this compound in their research endeavors.
References
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine moiety, a six-membered nitrogen-containing heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores its significance in the design and development of novel therapeutics.[1] The conformational flexibility of the piperidine ring, coupled with its ability to engage in a variety of intermolecular interactions, renders it an ideal framework for the construction of molecules with diverse pharmacological activities.[2] This technical guide provides a comprehensive overview of piperidine derivatives in medicinal chemistry, with a focus on their synthesis, structure-activity relationships (SAR), and therapeutic applications, particularly in oncology.
Synthetic Strategies for Piperidine Derivatives
The construction of the piperidine core is a fundamental undertaking in synthetic organic chemistry, with a multitude of methods developed to access this versatile scaffold. Key strategies include the catalytic hydrogenation of pyridine precursors, reductive amination, and various cycloaddition reactions.
A general and effective approach for the synthesis of N-(hetero)arylpiperidines involves a ring-opening and ring-closing strategy. This method proceeds through the formation of N-(hetero)arylpyridinium salts as key intermediates, which can then be diversified to generate a wide array of piperidine derivatives through reduction or nucleophilic addition reactions.[3]
For instance, the synthesis of N-arylpiperidines can be achieved by reacting a pyridine derivative with trifluoromethanesulfonic anhydride (Tf₂O) and a hindered base like collidine or 2,6-di-tert-butyl-4-methylpyridine (DTBMP), in the presence of a (hetero)arylaniline as the nucleophile. The resulting ring-opened imine intermediate is then treated with acetic acid to facilitate ring-closure, affording the corresponding pyridinium salt. Subsequent reduction of the pyridinium salt yields the desired N-arylpiperidine.[3]
Structure-Activity Relationships and Anticancer Activity
The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of the substituents on the piperidine ring. Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency, selectivity, and pharmacokinetic profiles of these compounds. In the realm of oncology, piperidine derivatives have demonstrated significant potential by targeting various molecular mechanisms, including the inhibition of critical enzymes and the modulation of key signaling pathways.[4]
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of several piperidine derivatives against a panel of human cancer cell lines is summarized in the table below. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |
| Compound 17a | PC3 | Prostate | 0.81 |
| MGC803 | Gastric | 1.09 | |
| MCF-7 | Breast | 1.30 | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |
| HT29 | Colon | 4.1 (GI50, µg/mL) | |
| NCI/ADR-RES | Ovarian (Resistant) | 0.3 (GI50, µg/mL) |
Table 1: In vitro anticancer activity of selected piperidine derivatives. Data compiled from multiple sources.[4][5]
Pharmacokinetic Profile of Piperidine Derivatives
The pharmacokinetic properties of piperidine derivatives, encompassing their absorption, distribution, metabolism, and excretion (ADME), are critical determinants of their therapeutic efficacy. The piperidine ring can influence these properties in several ways. Its presence can enhance metabolic stability and facilitate transport across biological membranes.[2] However, the metabolic fate of piperidine-containing drugs is influenced by the substitution pattern around the nitrogen atom.[2]
| Parameter | General Characteristics of Piperidine Derivatives |
| Absorption | Generally well-absorbed, influenced by lipophilicity. |
| Distribution | Can cross the blood-brain barrier, depending on substituents. |
| Metabolism | Susceptible to N-dealkylation, ring hydroxylation, and oxidation by cytochrome P450 enzymes.[6] |
| Excretion | Primarily renal, but can vary based on the overall properties of the molecule. |
Table 2: General pharmacokinetic characteristics of piperidine derivatives.
Experimental Protocols
Synthesis of N-Arylpiperidines via Pyridinium Salts
This protocol outlines a general procedure for the synthesis of N-arylpiperidines from pyridine precursors.
Materials:
-
Substituted pyridine
-
(Hetero)arylaniline
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Collidine or 2,6-di-tert-butyl-4-methylpyridine (DTBMP)
-
Acetic acid (AcOH)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Reducing agent (e.g., sodium borohydride, catalytic hydrogenation setup)
Procedure:
-
Pyridinium Salt Formation (One-Pot):
-
To a solution of the substituted pyridine and the (hetero)arylaniline in an anhydrous solvent, add Tf₂O and the hindered base (collidine or DTBMP) at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture for a specified time to allow for the formation of the ring-opened imine intermediate.
-
Add acetic acid to the reaction mixture and heat to approximately 70 °C to effect ring closure to the pyridinium salt.
-
Monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture and isolate the pyridinium salt by precipitation or extraction.
-
-
Reduction to N-Arylpiperidine:
-
Dissolve the isolated pyridinium salt in a suitable solvent.
-
Add the reducing agent (e.g., portion-wise addition of sodium borohydride or setting up a catalytic hydrogenation reaction).
-
Stir the reaction until the reduction is complete, as monitored by TLC or LC-MS.
-
Work up the reaction mixture by quenching any excess reducing agent and performing an extractive workup.
-
Purify the crude product by column chromatography to obtain the desired N-arylpiperidine.[3]
-
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Piperidine derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the piperidine derivatives in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
-
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
Many piperidine derivatives exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[7]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by piperidine derivatives.
Caspase-Mediated Apoptosis Pathways
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Piperidine derivatives can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, which converge on the activation of caspases.
Caption: Extrinsic and intrinsic pathways of caspase-mediated apoptosis.
Experimental Workflow for Synthesis and Evaluation
The development of novel piperidine derivatives follows a structured workflow from initial synthesis to biological evaluation.
Caption: General experimental workflow for the development of piperidine-based therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General Path to N-Arylpiperidines - ChemistryViews [chemistryviews.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
The Piperidine Scaffold: A Cornerstone in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential scaffold in medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and biologically active natural products has cemented its status as a "privileged structure." This guide provides a comprehensive technical overview of the multifaceted role of piperidine scaffolds in drug design, delving into their structure-activity relationships (SAR), physicochemical properties, and applications across various therapeutic areas. This document is intended to be a practical resource, offering detailed experimental protocols and visual representations of key biological pathways and workflows to aid in the development of novel piperidine-based therapeutics.
Physicochemical Properties and Conformational Analysis of Piperidine
The piperidine ring's utility in drug design is largely attributed to its favorable physicochemical properties and conformational flexibility.[1] It typically adopts a chair conformation to minimize steric and torsional strain.[2] The presence of the nitrogen atom allows for the formation of hydrogen bonds and salt bridges, which are crucial for molecular recognition at biological targets.[3] The basicity of the piperidine nitrogen (pKa of the conjugate acid is typically around 11.2) allows it to be protonated at physiological pH, enhancing solubility and facilitating interactions with acidic residues in protein binding pockets.[4]
The conformational preference of substituents on the piperidine ring is a critical determinant of biological activity. This preference is often quantified by the "A-value," which represents the free energy difference between the equatorial and axial conformers.[2] A larger A-value signifies a stronger preference for the equatorial position to avoid unfavorable steric interactions.[2] The introduction of heteroatoms, such as fluorine, can significantly alter the conformational behavior of the piperidine ring through effects like charge-dipole interactions and hyperconjugation.[5][6]
Quantitative Data on Piperidine Derivatives
The biological activity of piperidine-containing compounds is highly dependent on the nature, position, and stereochemistry of the substituents on the piperidine ring. The following tables summarize key quantitative data for piperidine derivatives in several major therapeutic areas.
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC₅₀/EC₅₀ (µM) |
| Furan-pyrazole piperidine derivatives | Akt1 | Furan-pyrazole moiety | 0.02 - 5.3 |
| Furan-pyrazole piperidine derivatives | OVCAR-8 (Ovarian) | Furan-pyrazole moiety | 0.1 - 15.8 |
| Furan-pyrazole piperidine derivatives | HCT116 (Colon) | Furan-pyrazole moiety | 0.1 - 15.8 |
| 2-amino-4-(1-piperidine) pyridine | HT29 (Colon) | 2-amino-4-(1-piperidine) pyridine core | Dose-dependent inhibition |
| 2-amino-4-(1-piperidine) pyridine | DLD-1 (Colon) | 2-amino-4-(1-piperidine) pyridine core | Dose-dependent inhibition |
Table 2: Opioid Receptor Modulation by Piperidine Derivatives
| Compound | Receptor | Binding Affinity (Ki) (nM) |
| Sufentanil | Mu (µ) | < 1 |
| Buprenorphine | Mu (µ) | < 1 |
| Hydromorphone | Mu (µ) | < 1 |
| Oxymorphone | Mu (µ) | < 1 |
| Levorphanol | Mu (µ) | < 1 |
| Butorphanol | Mu (µ) | < 1 |
| Fentanyl | Mu (µ) | 1 - 100 |
| Morphine | Mu (µ) | 1 - 100 |
| Alfentanil | Mu (µ) | 1 - 100 |
| Nalbuphine | Mu (µ) | 1 - 100 |
| Methadone | Mu (µ) | 1 - 100 |
| Diphenoxylate | Mu (µ) | 1 - 100 |
| Oxycodone | Mu (µ) | 1 - 100 |
| Hydrocodone | Mu (µ) | 1 - 100 |
| Pentazocine | Mu (µ) | > 100 |
| Propoxyphene | Mu (µ) | > 100 |
| Meperidine | Mu (µ) | > 100 |
| Codeine | Mu (µ) | > 100 |
| Tramadol | Mu (µ) | > 100 |
Table 3: CCR5 Antagonism by Piperidine Derivatives for HIV-1 Entry Inhibition
| Compound | Virus Strain/Assay | Cell Type | IC₅₀ (nM) |
| Maraviroc | HIV-1 Ba-L | PM-1 cells | 0.56 |
| Maraviroc | 43 primary isolates (various clades) | PBMCs | 2.0 (geometric mean) |
| Maraviroc | HIV-1 Subtype A (A74) | U87.CD4.CCR5 cells | 10 |
| Maraviroc | HIV-1 Subtype B (B6) | U87.CD4.CCR5 cells | 2 |
| Maraviroc | HIV-1 Subtype C (C8) | U87.CD4.CCR5 cells | 2 |
| Maraviroc | HIV-1 Group O strains (40/42) | - | 1.23 (median) |
| Maraviroc | MIP-1α binding to CCR5 | HEK-293 cells | 3.3 |
| Maraviroc | MIP-1β binding to CCR5 | HEK-293 cells | 7.2 |
| Maraviroc | RANTES binding to CCR5 | HEK-293 cells | 5.2 |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of piperidine derivatives are provided below.
Protocol 1: Determination of IC₅₀ for Anticancer Activity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
HCT116 or other target cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Piperidine-based test compound
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidine test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro Akt1 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the kinase activity of Akt1.
Materials:
-
Recombinant human Akt1 enzyme
-
Akt/SGK substrate peptide (e.g., CKRPRAASFAE)
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Piperidine-based test compound
-
P81 phosphocellulose paper (for radiometric assay)
-
Scintillation counter or luminometer
Procedure (Radiometric):
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, Akt/SGK substrate peptide, and the test compound at various concentrations.
-
Enzyme Addition: Add recombinant Akt1 enzyme to the reaction mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of Akt1 activity for each compound concentration and determine the IC₅₀ value.
Protocol 3: Mu-Opioid Receptor Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the mu-opioid receptor.[7]
Materials:
-
Cell membranes expressing the mu-opioid receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-DAMGO or [³H]-Naloxone)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Piperidine-based test compound
-
Non-specific binding control (e.g., a high concentration of unlabeled naloxone)
-
Glass fiber filters
-
Filtration apparatus (cell harvester)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and the test compound at various concentrations in incubation buffer.[7] For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled competitor.
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the test compound concentration to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Protocol 4: Single-Cycle HIV-1 Entry Assay
This assay measures the ability of a CCR5 antagonist to inhibit viral entry of pseudotyped viruses in a single round of infection.
Materials:
-
HEK293T cells
-
HIV-1 packaging plasmid (e.g., pSG3ΔEnv)
-
HIV-1 Env expression plasmid for an R5-tropic strain (e.g., from Ba-L)
-
Reporter gene plasmid (e.g., pNL4-3.Luc.R-E-)
-
Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells)
-
Complete culture medium
-
Transfection reagent
-
Piperidine-based CCR5 antagonist
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with the HIV-1 packaging plasmid, the Env expression plasmid, and the reporter gene plasmid. Harvest the supernatant containing the pseudoviruses after 48-72 hours.
-
Neutralization Assay: Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the CCR5 antagonist.
-
Pre-incubate the pseudovirus with the serial dilutions of the antagonist for 1 hour at 37°C.
-
Add the virus-inhibitor mixture to the TZM-bl cells.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each antagonist concentration relative to the virus-only control and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by piperidine-containing drugs and the general workflows of the experimental protocols described above.
Caption: PI3K/Akt Signaling Pathway modulated by some piperidine anticancer agents.
Caption: Mu-Opioid Receptor signaling cascade initiated by piperidine-based analgesics.
Caption: Mechanism of HIV-1 entry via CCR5 and its inhibition by piperidine antagonists.
Caption: General workflow for Structure-Activity Relationship (SAR) studies.
Conclusion
The piperidine scaffold continues to be a highly versatile and valuable component in the drug discovery and development process. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a wide range of biological targets have led to its incorporation into numerous successful drugs. A thorough understanding of the structure-activity relationships, conformational preferences, and relevant biological pathways is paramount for the rational design of novel piperidine-based therapeutics. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to evaluate and optimize piperidine derivatives, ultimately contributing to the advancement of new medicines for a multitude of diseases.
References
- 1. promega.com [promega.com]
- 2. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]
- 3. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Characterization of a Novel Single-Cycle Recombinant-Virus Assay To Determine Human Immunodeficiency Virus Type 1 Coreceptor Tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 6. benchchem.com [benchchem.com]
- 7. graphviz.readthedocs.io [graphviz.readthedocs.io]
Methodological & Application
Application Notes and Protocols: Tert-butyl 3-acetylpiperidine-1-carboxylate in the Synthesis of Neurological Disorder Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of piperidine derivatives, specifically focusing on a conceptual pathway from tert-butyl 3-acetylpiperidine-1-carboxylate to a key intermediate for the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK inhibitors are a class of drugs under investigation for various neurological disorders due to their ability to modulate neuroinflammation. This document outlines the synthetic strategy, detailed experimental protocols, and the relevant biological signaling pathways.
Introduction to Piperidine Scaffolds in Neurological Drug Discovery
The piperidine ring is a prevalent structural motif in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide range of biologically active compounds.[1][2] Its conformational flexibility and ability to participate in various molecular interactions make it a valuable component in the design of therapeutics targeting the central nervous system (CNS).[2] Piperidine-containing drugs have demonstrated efficacy in treating a spectrum of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and chronic pain.[2] this compound and its derivatives serve as versatile chiral building blocks for the synthesis of complex pharmaceutical agents.
Application: Synthesis of a Key Intermediate for Bruton's Tyrosine Kinase (BTK) Inhibitors
This section details the synthesis of a key intermediate, (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate, a precursor to the BTK inhibitor Ibrutinib. While the direct use of this compound is not explicitly detailed in readily available literature for this specific synthesis, a closely related and conceptually derivable starting material, (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate, is utilized. The acetyl group of the titular compound can be reduced to the corresponding alcohol, making this synthetic pathway highly relevant.
The synthesis involves a multi-step process, including the formation of a mesylate, nucleophilic substitution, and a Suzuki coupling reaction.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the key Ibrutinib intermediate.
Experimental Protocols
Protocol 1: Synthesis of (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate
This protocol describes the mesylation of the hydroxyl group on the piperidine ring to create a good leaving group for the subsequent nucleophilic substitution.
Materials:
-
(S)-tert-butyl 3-hydroxypiperidine-1-carboxylate
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate (10 g) in dichloromethane (200 mL) and cool the solution to 0-5 °C.[3]
-
Slowly add triethylamine (15.1 g) followed by methanesulfonyl chloride (6.26 g) to the solution at 0-5 °C.[3]
-
Stir the mixture for 60 minutes at 0-5 °C.[3]
-
Add water (200 mL) to the reaction mixture.[3]
-
Separate the organic layer, wash it with water (200 mL), and then concentrate it under reduced pressure to yield the product.[3]
Protocol 2: Synthesis of (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
This step involves the nucleophilic substitution of the mesylate with the pyrazolopyrimidine core.
Materials:
-
(S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate
-
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Potassium carbonate (K2CO3)
-
N-Methylpyrrolidone (NMP)
-
Water
-
Hexane
-
Methanol
Procedure:
-
Add potassium carbonate (118.9 g) to a solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (150 g) and (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate (80.1 g) in N-methylpyrrolidone (1350 mL).[3]
-
Heat the reaction mixture to 60-80 °C for 6 hours.[3]
-
Add a second portion of (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate (80.1 g) and maintain the temperature for another 6 hours.[3]
-
Add a third (40.5 g) and fourth (40.5 g) portion of the piperidine reactant at 6-hour intervals, maintaining the temperature.[3]
-
After the final addition, maintain the reaction at temperature for 12 hours.[3]
-
Cool the reaction mixture to room temperature and pour it into water (13.5 L).[3]
-
Filter the product, wash with water, and dry under vacuum.[3]
-
Wash the dried powder with hexane and purify by recrystallization from methanol.[3]
Protocol 3: Suzuki Coupling to Synthesize (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
This final step in the synthesis of the key intermediate involves a palladium-catalyzed Suzuki coupling.
Materials:
-
(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
-
(4-phenoxyphenyl)boronic acid
-
Potassium phosphate (K3PO4)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
Procedure:
-
Combine (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate (200 mg), (4-phenoxyphenyl)boronic acid (160 mg), potassium phosphate (0.32 g), and tetrakis(triphenylphosphine)palladium (87 mg) in a mixture of 1,4-dioxane (5 mL) and water (1 mL).[3]
-
Stir the mixture at 100 °C for 5 hours under a nitrogen atmosphere.[3]
-
Cool the reaction mixture to room temperature and add water (50 mL).[3]
-
Extract the product with ethyl acetate (2 x 50 mL).[3]
-
Concentrate the combined organic layers to obtain a residue.[3]
-
Purify the residue by silica gel column chromatography (dichloromethane/methanol) to yield the final product.[3]
Quantitative Data Summary
| Step | Product | Starting Materials | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate | (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate | MsCl, Et3N | DCM | 0-5 | 1 | High |
| 2 | (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate | (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | K2CO3 | NMP | 60-80 | 30 | ~30-70 |
| 3 | (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate | (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate, (4-phenoxyphenyl)boronic acid | Pd(PPh3)4, K3PO4 | Dioxane/H2O | 100 | 5 | ~70 |
Biological Context: Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B-cells and microglia.[2][4] In the context of neurological disorders, particularly those with a neuroinflammatory component like multiple sclerosis, the activation of BTK in these cells is implicated in the disease pathology.[2][4]
In B-cells, BTK is a key component of the B-cell receptor (BCR) signaling pathway.[2] Antigen binding to the BCR initiates a signaling cascade that leads to the activation of BTK, which in turn activates downstream pathways like NF-κB, resulting in B-cell proliferation, differentiation, and antibody production.[2]
In microglia, the resident immune cells of the CNS, BTK is involved in signaling downstream of Toll-like receptors (TLRs) and Fc receptors.[4][5] Activation of these receptors in microglia can lead to the production of pro-inflammatory cytokines and chemokines, contributing to neuroinflammation and neuronal damage.[4][5]
BTK inhibitors, such as Ibrutinib, act by covalently binding to a cysteine residue in the active site of BTK, leading to its irreversible inhibition.[6] By blocking BTK activity, these inhibitors can suppress the activation of both B-cells and microglia, thereby reducing neuroinflammation.[7]
BTK Signaling Pathway Diagram
Caption: BTK signaling pathway in B-cells and microglia.
References
- 1. (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate | 1022150-11-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2016132383A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Bruton’s Tyrosine Kinase Modulates Microglial Phagocytosis: Therapeutic Implications for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. BTK inhibition limits microglia-perpetuated CNS inflammation and promotes myelin repair - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enantioselective Synthesis of Chiral Piperidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral piperidine scaffolds are privileged structures in medicinal chemistry, frequently found in a vast array of pharmaceuticals and natural products. Their three-dimensional architecture is crucial for molecular recognition and biological activity. Consequently, the development of efficient and highly stereoselective methods for their synthesis is a significant focus in modern organic chemistry. These application notes provide an overview of several powerful catalytic asymmetric strategies for accessing enantioenriched piperidine derivatives, complete with detailed experimental protocols and comparative data.
Asymmetric Hydrogenation of Pyridinium Salts
Asymmetric hydrogenation of readily available pyridine derivatives represents a highly atom-economical and efficient strategy for the synthesis of chiral piperidines. The activation of the pyridine ring, typically through N-alkylation to form pyridinium salts, is crucial for successful reduction.
Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzylpyridinium Salts
This method provides access to a variety of α-aryl and α-heteroaryl piperidines with high enantioselectivity. The use of a chiral iridium catalyst is key to achieving excellent stereocontrol.[1]
Reaction Scheme:
| Entry | Aryl/Heteroaryl Substituent | Ligand | Yield (%) | e.r. |
| 1 | 2-Phenoxathiinyl | MeO-BoQPhos | 95 | 98.8:1.2 |
| 2 | 2-Benzothiophenyl | MeO-BoQPhos | 89 | 96.6:3.4 |
| 3 | 2-Dibenzothiophenyl | MeO-BoQPhos | 93 | 95.1:4.9 |
| 4 | 2-Phenyl | Segphos | 91 | 91.8:8.2 |
e.r. = enantiomeric ratio
-
Catalyst Preparation: In a glovebox, a solution of [Ir(COD)Cl]₂ (1 mol%) and MeO-BoQPhos (3 mol%) in 1,2-dichloroethane (DCE) is prepared.
-
Reaction Setup: To an autoclave, add N-benzyl-2-phenoxathiinylpyridinium salt (1.0 mmol).
-
The catalyst solution is then transferred to the autoclave.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to 600 psi H₂.
-
The reaction mixture is stirred at 40 °C for the specified time.
-
Work-up: Upon completion, the autoclave is cooled and the pressure is carefully released. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired enantioenriched piperidine derivative.
Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
This innovative approach enables the synthesis of enantioenriched 3-substituted piperidines from pyridine and arylboronic acids. The key transformation is a Rh-catalyzed asymmetric carbometalation of a dihydropyridine intermediate.[2]
Reaction Scheme:
| Entry | Arylboronic Acid | Yield (%) | e.e. (%) |
| 1 | Phenylboronic acid | 95 | 99 |
| 2 | 4-Tolylboronic acid | 92 | 99 |
| 3 | 4-Methoxyphenylboronic acid | 90 | 99 |
| 4 | 3-Thienylboronic acid | 85 | 98 |
e.e. = enantiomeric excess
-
Dihydropyridine Synthesis: Pyridine is partially reduced to the corresponding dihydropyridine derivative following established literature procedures.
-
Reaction Setup: In a glovebox, a vial is charged with the dihydropyridine (0.2 mmol), arylboronic acid (0.3 mmol), a rhodium precursor, and a chiral ligand in a suitable solvent.
-
Reaction: The vial is sealed and the mixture is stirred at the specified temperature for 24-48 hours.
-
Work-up and Reduction: The reaction mixture is concentrated, and the resulting tetrahydropyridine intermediate is then subjected to a subsequent reduction step (e.g., using H₂ and a catalyst like Pd/C) to furnish the final piperidine product.
-
Purification: The crude piperidine is purified by flash chromatography.
Caption: Catalytic cycle for the Rh-catalyzed asymmetric reductive Heck reaction.
Organocatalytic Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for the construction of six-membered nitrogen heterocycles. The use of chiral Brønsted acids as organocatalysts allows for the direct and highly enantioselective synthesis of chiral piperidones, which are versatile intermediates for various piperidine derivatives.[3][4]
Reaction Scheme:
| Entry | Imine Substituent (Ar) | Diene Substituent (R) | Yield (%) | e.e. (%) |
| 1 | Ph | Me | 95 | 96 |
| 2 | 4-MeO-C₆H₄ | Me | 98 | 97 |
| 3 | 2-Naphthyl | Me | 92 | 94 |
| 4 | Ph | Et | 93 | 95 |
-
Reaction Setup: To a dried reaction tube under an inert atmosphere, add the chiral phosphoric acid catalyst (5 mol%) and a suitable solvent (e.g., toluene).
-
Cool the solution to the desired temperature (e.g., -20 °C).
-
Add the imine (1.0 equiv) to the catalyst solution.
-
Slowly add the vinylketene silyl-O,O-acetal (1.2 equiv) dropwise over a period of time.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the optically enriched 2-piperidone.
Caption: Step-by-step workflow for the organocatalytic aza-Diels-Alder reaction.
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and scales. Researchers should consult the original literature for detailed procedures and safety information.
References
Application Notes and Protocols for the Use of Tert-butyl 3-acetylpiperidine-1-carboxylate in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Tert-butyl 3-acetylpiperidine-1-carboxylate as a versatile scaffold in combinatorial chemistry for the generation of diverse chemical libraries. The protocols detailed herein are designed for high-throughput synthesis and are applicable to drug discovery and lead optimization programs.
Introduction
The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently found in a wide range of biologically active compounds and approved drugs.[1] Its three-dimensional structure allows for the exploration of chemical space beyond that of flat aromatic systems. This compound is a valuable chiral building block for creating libraries of substituted piperidines. The Boc-protected nitrogen allows for selective functionalization, while the acetyl group at the 3-position serves as a key handle for introducing molecular diversity. A primary method for diversifying this scaffold is through reductive amination of the ketone, which allows for the introduction of a wide variety of primary amines, leading to a library of 3-amino-substituted piperidine derivatives.
Core Synthetic Strategy: Parallel Reductive Amination
The principal strategy for generating a combinatorial library from this compound is a parallel reductive amination reaction. This approach involves the reaction of the ketone with a library of primary amines in the presence of a reducing agent. This reaction can be efficiently carried out in multi-well plates, enabling the rapid synthesis of a large number of distinct compounds.
Experimental Workflow for Combinatorial Library Synthesis
The overall workflow for the synthesis of a 3-aminopiperidine library is depicted below. It involves the parallel reductive amination of the starting material with a diverse set of primary amines, followed by purification and subsequent optional deprotection of the Boc group to allow for further diversification at the piperidine nitrogen.
Experimental Protocols
Protocol 1: Parallel Reductive Amination in Solution Phase
This protocol describes a method for the parallel reductive amination of this compound with a library of primary amines in 96-well plates.
Materials:
-
This compound
-
Library of primary amines (dissolved in a suitable solvent, e.g., methanol or dichloromethane)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (glacial)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
96-well reaction plates with sealing mats
-
Automated liquid handler (optional, for high-throughput setup)
-
Shaker
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous DCM (e.g., 0.2 M).
-
Prepare stock solutions of each primary amine from the library in anhydrous MeOH (e.g., 0.5 M).
-
Prepare a stock solution of acetic acid in anhydrous DCM (e.g., 1 M).
-
Prepare a suspension of sodium triacetoxyborohydride in anhydrous DCM (e.g., 0.5 M). This should be freshly prepared and kept under an inert atmosphere.
-
-
Reaction Setup (per well):
-
To each well of a 96-well plate, add 100 µL of the this compound stock solution (0.02 mmol).
-
Add 50 µL of a unique primary amine stock solution (0.025 mmol, 1.25 equivalents) to each well.
-
Add 20 µL of the acetic acid stock solution (0.02 mmol, 1 equivalent).
-
Seal the plate and shake at room temperature for 1-2 hours to allow for imine formation.
-
Add 100 µL of the sodium triacetoxyborohydride suspension (0.05 mmol, 2.5 equivalents) to each well.
-
Reseal the plate and shake at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding 100 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the products by adding 500 µL of DCM to each well, mixing thoroughly, and then carefully transferring the organic layer to a new 96-well plate. Repeat the extraction.
-
The combined organic extracts can be concentrated in a centrifugal evaporator.
-
The crude products are then purified using high-throughput methods such as mass-directed preparative HPLC.
-
Quantitative Data: Representative Reductive Amination Reactions
The following table presents representative data for the reductive amination of a 4-piperidone with various primary amines, which serves as a model for the expected outcomes with this compound.[2]
| Entry | Amine | Product | Yield (%) | Purity (%) |
| 1 | Benzylamine | N-Benzyl-4-aminopiperidine derivative | 85 | >95 |
| 2 | Dodecylamine | N-Dodecyl-4-aminopiperidine derivative | 92 | >95 |
| 3 | Cyclohexylamine | N-Cyclohexyl-4-aminopiperidine derivative | 78 | >95 |
| 4 | 2-Phenylethylamine | N-(2-Phenylethyl)-4-aminopiperidine derivative | 88 | >95 |
| 5 | Aniline | N-Phenyl-4-aminopiperidine derivative | 65 | >90 |
Note: Yields and purities are illustrative and may vary depending on the specific amine and reaction conditions.
Potential Biological Targets and Signaling Pathways
Derivatives of 3-aminopiperidine have shown activity as ligands for various G-protein coupled receptors (GPCRs) and ion channels, particularly sigma (σ) receptors and dopamine receptors.[3][4] These receptors are implicated in a range of central nervous system (CNS) disorders, making libraries derived from this compound valuable for identifying novel therapeutic agents.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are inhibitory G-protein coupled receptors that play a crucial role in neurotransmission. Antagonists of the D2 receptor are used as antipsychotic medications. The signaling cascade initiated by D2 receptor activation is outlined below.
Upon dopamine binding, the D2 receptor activates an inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase.[5] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA), ultimately modulating downstream cellular responses.[5]
Sigma-1 Receptor Signaling Pathway
The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of calcium signaling, ion channel function, and cellular stress responses. Ligands of the σ₁ receptor have potential applications in the treatment of neurodegenerative diseases, pain, and psychiatric disorders.
Under resting conditions, the sigma-1 receptor is associated with the chaperone protein BiP.[6] Upon ligand binding, the receptor dissociates from BiP and can then interact with and modulate the activity of various client proteins, including the IP3 receptor, which regulates calcium release from the endoplasmic reticulum.[6] This modulation of calcium signaling and other downstream pathways contributes to the receptor's role in cellular homeostasis and neuroprotection.[7][8]
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. labs.penchant.bio [labs.penchant.bio]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Tert-butyl 3-acetylpiperidine-1-carboxylate as a Versatile Intermediate for API Synthesis
Introduction
Chiral piperidine scaffolds are fundamental structural motifs in a vast array of pharmacologically active compounds, owing to their conformational rigidity and ability to interact with biological targets. Tert-butyl 3-acetylpiperidine-1-carboxylate is a key chiral building block that offers significant advantages in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its protected amine functionality, provided by the tert-butoxycarbonyl (Boc) group, ensures stability during various synthetic transformations and allows for facile deprotection under mild acidic conditions.[1] The ketone moiety at the 3-position serves as a versatile handle for a range of chemical modifications, including reductions, Grignard reactions, and reductive aminations, enabling the construction of diverse and stereochemically rich molecules. This intermediate is particularly valuable in the preparation of enzyme inhibitors and agents targeting the central nervous system (CNS).[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of precursors for prominent APIs, such as the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, and other valuable chiral amines.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for handling, storage, and reaction setup.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₁NO₃ | [1] |
| Molecular Weight | 227.30 g/mol | [2] |
| CAS Number | 942143-25-1 (for R-enantiomer) | [1] |
| Appearance | Solid | [2] |
| Boiling Point | 312.4 ± 35.0 °C (Predicted) | [1] |
| Density | 1.052 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Conditions | 2-8°C, Sealed, Dry | [1] |
| Solubility | Soluble in common organic solvents like THF, Dichloromethane, and Ethyl Acetate. |
Applications in API Synthesis
The strategic placement of the acetyl group on the piperidine ring allows for several key transformations, making this intermediate a linchpin in multi-step API synthesis.
Synthesis of Chiral Alcohol Precursors for Kinase Inhibitors (e.g., Ibrutinib)
Ibrutinib is a potent BTK inhibitor, and its synthesis relies on a chiral piperidine core. While many reported syntheses of Ibrutinib start from (S)-3-hydroxy-N-Boc-piperidine, this compound can be efficiently converted to this precursor via a stereoselective reduction of the ketone. This transformation is a critical step to establish the correct stereochemistry required for the final API's biological activity.
The overall workflow involves the reduction of the acetyl group to a secondary alcohol, which can then be utilized in subsequent coupling reactions as described in various Ibrutinib synthesis patents.
Caption: Workflow for the conversion of the acetyl intermediate to a chiral alcohol precursor.
This protocol describes the reduction of the ketone to the corresponding chiral alcohol. For high stereoselectivity, a catalyst such as (R)-CBS-oxazaborolidine is recommended.
Materials and Reagents:
| Reagent | Supplier | Quantity |
|---|---|---|
| This compound | e.g., Sigma-Aldrich | 1.0 eq |
| (R)-CBS-oxazaborolidine solution (1M in Toluene) | e.g., Sigma-Aldrich | 0.1 eq |
| Borane-dimethyl sulfide complex (BMS) | e.g., Sigma-Aldrich | 1.0 eq |
| Anhydrous Tetrahydrofuran (THF) | e.g., Sigma-Aldrich | Anhydrous |
| Methanol (MeOH) | Fisher Scientific | As needed |
| Saturated aq. NH₄Cl solution | Fisher Scientific | As needed |
| Ethyl Acetate (EtOAc) | Fisher Scientific | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | Fisher Scientific | As needed |
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with this compound (1.0 eq) and anhydrous THF.
-
The solution is cooled to -20 °C using an appropriate cooling bath.
-
(R)-CBS-oxazaborolidine solution (0.1 eq) is added dropwise via syringe.
-
Borane-dimethyl sulfide complex (1.0 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -15 °C.
-
The reaction is stirred at -20 °C for 2-4 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -20 °C.
-
The mixture is allowed to warm to room temperature and then concentrated under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous NH₄Cl solution and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield tert-butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate.
Synthesis of Chiral Amines via Reductive Amination
The ketone functionality is an ideal precursor for synthesizing chiral amines through reductive amination. This reaction is a cornerstone in the synthesis of numerous APIs, particularly CNS agents, where the amine functionality is crucial for interacting with receptors and transporters. The process involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.
Caption: General workflow for the synthesis of chiral amines via reductive amination.
This protocol provides a general method for the reductive amination of this compound with a primary or secondary amine.
Materials and Reagents:
| Reagent | Supplier | Quantity |
|---|---|---|
| This compound | e.g., Sigma-Aldrich | 1.0 eq |
| Amine (e.g., Benzylamine) | e.g., Sigma-Aldrich | 1.1 eq |
| Sodium triacetoxyborohydride (STAB) | e.g., Sigma-Aldrich | 1.5 eq |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Fisher Scientific | Anhydrous |
| Acetic Acid (optional) | Fisher Scientific | Catalytic amount |
| Saturated aq. NaHCO₃ solution | Fisher Scientific | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | As needed |
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq). A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is often mildly exothermic.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 30 minutes, then separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired N-substituted amine derivative.
Summary of Key Transformations and Conditions
The following table summarizes the typical reaction conditions for the key transformations discussed. Researchers should note that these conditions may require optimization based on the specific substrate and desired outcome.
| Transformation | Key Reagents | Solvent | Temperature | Typical Yield |
| Stereoselective Reduction | (R)-CBS-oxazaborolidine, BMS | THF | -20 °C to RT | >80% |
| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃ | DCM/DCE | Room Temperature | 70-95% |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex APIs. The presence of a Boc-protected amine and a reactive ketone functionality allows for a wide range of selective modifications. The protocols outlined in this document demonstrate its utility in preparing key precursors for important drugs like Ibrutinib and for generating diverse chiral amines for CNS drug discovery programs. Its commercial availability and the straightforward nature of its key transformations make it an attractive starting material for both academic research and industrial drug development.
References
Deprotection of "Tert-butyl 3-acetylpiperidine-1-carboxylate" to yield 3-acetylpiperidine
Abstract
This application note provides a detailed protocol for the efficient deprotection of tert-butyl 3-acetylpiperidine-1-carboxylate to yield 3-acetylpiperidine. The tert-butoxycarbonyl (Boc) protecting group is a commonly utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions. This protocol outlines two effective methods for the removal of the Boc group using trifluoroacetic acid (TFA) and hydrochloric acid (HCl). This procedure is crucial for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients where the piperidine moiety is a key structural component.
Introduction
The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and natural products. The introduction and manipulation of functional groups on the piperidine ring often necessitate the use of protecting groups for the ring nitrogen. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose, offering robust protection during various synthetic transformations. However, the efficient and clean removal of the Boc group is a critical final step to unveil the desired secondary amine. This application note details two reliable and commonly employed protocols for the deprotection of this compound, a key intermediate in the synthesis of various biologically active molecules. The protocols utilize either trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in 1,4-dioxane, both of which are standard and effective methods for Boc deprotection.[1][2][3][4]
Materials and Methods
Materials
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
1,4-Dioxane
-
Hydrochloric acid solution (4 M in 1,4-dioxane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Diatomaceous earth
-
Ethyl acetate
-
Hexanes
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Trifluoroacetic acid is highly corrosive and should be handled with extreme care.
-
Hydrochloric acid is corrosive and its vapors are harmful.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Experimental Protocols
Two primary methods for the deprotection of this compound are presented below.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used method for Boc deprotection due to its efficiency and the volatility of the reagents, which simplifies the work-up procedure.[1][5][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: a. Upon completion of the reaction, concentrate the mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM. b. Dissolve the residue in ethyl acetate. c. Carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO₂ evolution will occur. d. Separate the organic layer, and wash it with brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 3-acetylpiperidine.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol or ethyl acetate and hexanes as the eluent to afford the pure product.
DOT Diagram of TFA Deprotection Workflow
Caption: Workflow for the TFA-mediated deprotection of this compound.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an alternative to the TFA protocol and often results in the hydrochloride salt of the amine, which can be advantageous for purification and storage.[7][8]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in 1,4-dioxane to a concentration of 0.1-0.2 M.
-
Addition of HCl: To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS. In many cases, the hydrochloride salt of the product will precipitate out of the solution.
-
Work-up: a. Upon completion, the precipitated product can be collected by filtration and washed with cold 1,4-dioxane or diethyl ether. b. Alternatively, the solvent can be removed in vacuo. c. To obtain the free base, dissolve the hydrochloride salt in water and basify with a suitable base (e.g., NaOH or NaHCO₃) to a pH of 9-10. d. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane. e. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 3-acetylpiperidine.
-
Purification: The crude product can be purified by column chromatography as described in Protocol 1.
DOT Diagram of HCl Deprotection Workflow
Caption: Workflow for the HCl-mediated deprotection of this compound.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the deprotection of this compound. The yield and purity are representative and may vary depending on the specific reaction scale and purification efficiency.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Starting Material | This compound | This compound |
| Reagents | TFA, DCM | 4 M HCl in 1,4-dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 6 hours |
| Work-up | Basic wash (NaHCO₃) | Basic wash (NaOH/NaHCO₃) for free base |
| Typical Yield | 85 - 95% | 80 - 90% |
| Purity (after column) | >98% | >98% |
| Product Form | Free base | Initially hydrochloride salt, then free base |
Conclusion
This application note provides two robust and efficient protocols for the deprotection of this compound. Both the TFA/DCM and HCl/Dioxane methods yield the desired 3-acetylpiperidine in high yield and purity. The choice of method may depend on the specific requirements of the subsequent synthetic steps, with the HCl method offering the advantage of isolating the product as a stable hydrochloride salt. These protocols are broadly applicable to the deprotection of other Boc-protected amines and are valuable tools for researchers in drug discovery and development.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. jgtps.com [jgtps.com]
- 8. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for Parallel Synthesis Utilizing Tert-butyl 3-acetylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of pharmacologically active compounds. Its prevalence in numerous FDA-approved drugs highlights its importance in the development of novel therapeutics. Tert-butyl 3-acetylpiperidine-1-carboxylate is a versatile building block for the synthesis of diverse chemical libraries, offering a strategic starting point for exploring structure-activity relationships (SAR) in drug discovery programs. The presence of a reactive ketone functional group allows for a variety of chemical transformations, while the Boc-protecting group ensures stability and allows for selective deprotection under mild conditions.
These application notes provide detailed protocols for the use of this compound in parallel synthesis workflows, enabling the rapid generation of compound libraries for screening against various biological targets, including G-protein coupled receptors (GPCRs) and kinases.
Key Applications in Parallel Synthesis
This compound is an ideal substrate for a range of chemical transformations amenable to high-throughput and parallel synthesis formats. The ketone moiety can be readily derivatized through reactions such as:
-
Reductive Amination: To introduce a wide variety of amine functionalities, creating substituted piperidines with diverse physicochemical properties.
-
Aldol Condensation: To form carbon-carbon bonds and introduce further structural complexity.
-
Wittig Reaction: To generate alkenes, expanding the chemical space of the resulting library.
-
Grignard and Organolithium Additions: To introduce various alkyl, aryl, and other carbon-based substituents.
This document will focus on a detailed protocol for a parallel reductive amination workflow, a robust and widely used method for library synthesis.
Experimental Protocols
General Workflow for Parallel Reductive Amination
The following diagram illustrates a typical workflow for the parallel reductive amination of this compound with a library of primary amines.
Caption: Parallel Reductive Amination Workflow.
Detailed Protocol: Parallel Reductive Amination in a 96-Well Plate
This protocol describes the parallel synthesis of a library of N-substituted 3-(1-aminoethyl)piperidine-1-carboxylates.
Materials:
-
This compound
-
Library of primary amines
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial acetic acid (AcOH)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
96-well reaction block with sealing mat
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in DCE.
-
Prepare 0.25 M solutions of a diverse set of primary amines in DCE in a separate 96-well plate.
-
Prepare a 0.4 M suspension of sodium triacetoxyborohydride in DCE.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 200 µL of the respective primary amine solution (0.05 mmol, 1.2 equivalents).
-
To each well, add 208 µL of the this compound solution (0.0416 mmol, 1.0 equivalent).
-
Add 5 µL of glacial acetic acid to each well.
-
Seal the reaction block and shake at room temperature for 1 hour to facilitate imine formation.
-
-
Reduction:
-
Add 250 µL of the sodium triacetoxyborohydride suspension (0.1 mmol, 2.4 equivalents) to each well.
-
Reseal the reaction block and shake at room temperature for 16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding 500 µL of saturated aqueous NaHCO₃ solution to each well.
-
Shake the block for 10 minutes, then add 1 mL of EtOAc to each well.
-
Shake vigorously for 15 minutes and then allow the layers to separate.
-
Transfer the organic layer from each well to a new 96-well plate.
-
Dry the organic extracts by passing them through a 96-well filter plate containing anhydrous Na₂SO₄.
-
The crude products can be purified using solid-phase extraction (SPE) or parallel preparative HPLC.
-
-
Analysis:
-
Analyze the purity of each library member using LC-MS.
-
Characterize selected compounds by ¹H NMR and ¹³C NMR to confirm their structures.
-
Data Presentation
The following tables summarize representative data for the parallel reductive amination of this compound with a selection of primary amines.
Table 1: Reaction Conditions for Parallel Reductive Amination
| Parameter | Value |
| Starting Ketone | This compound |
| Amine Library | Various primary amines |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | 1,2-Dichloroethane (DCE) |
| Catalyst | Acetic Acid |
| Temperature | Room Temperature |
| Reaction Time | 17 hours (1h imine formation + 16h reduction) |
| Scale | 0.0416 mmol per well |
Table 2: Representative Yields and Purity of the Synthesized Library
| Entry | Amine | Product Structure | Yield (%) | Purity (%) (by LC-MS) |
| 1 | Aniline | N-(1-(1-(tert-butoxycarbonyl)piperidin-3-yl)ethyl)aniline | 85 | >95 |
| 2 | Benzylamine | N-benzyl-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)ethan-1-amine | 92 | >98 |
| 3 | 4-Fluoroaniline | N-(1-(1-(tert-butoxycarbonyl)piperidin-3-yl)ethyl)-4-fluoroaniline | 88 | >95 |
| 4 | Cyclohexylamine | N-cyclohexyl-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)ethan-1-amine | 95 | >98 |
| 5 | 2-Thiophenemethylamine | N-((1-(tert-butoxycarbonyl)piperidin-3-yl)ethyl)thiophen-2-ylmethanamine | 82 | >90 |
Application in Drug Discovery: Targeting GPR119
G-protein coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes and obesity. Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to the release of insulin and glucagon-like peptide-1 (GLP-1), respectively, thereby improving glucose homeostasis. The piperidine scaffold is a common feature in many reported GPR119 agonists.
A library of compounds synthesized from this compound via parallel reductive amination can be screened for GPR119 agonist activity. The following diagram illustrates the GPR119 signaling pathway.
Caption: GPR119 Signaling Pathway.
Conclusion
This compound is a highly valuable and versatile building block for the construction of diverse chemical libraries in a parallel synthesis format. The robust and high-yielding nature of reactions such as reductive amination makes it an excellent starting material for generating large numbers of compounds for high-throughput screening in drug discovery campaigns targeting a wide range of biological targets. The protocols and data presented herein provide a solid foundation for researchers to implement this building block in their own parallel synthesis workflows.
Application of "Tert-butyl 3-acetylpiperidine-1-carboxylate" in the synthesis of specific drug candidates
Application Notes: Synthesis of Drug Candidates Using Tert-butyl 3-acetylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of this compound as a versatile chiral building block in the synthesis of promising drug candidates. The focus is on its application in creating piperidinyl-pyrazole derivatives as potential GPR119 agonists for the treatment of Type 2 Diabetes and its relevance in the development of anti-cancer agents.
Application 1: Synthesis of Piperidinyl-Pyrazole Derivatives as GPR119 Agonist Candidates
The G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for Type 2 Diabetes. Its activation on pancreatic β-cells and intestinal L-cells leads to enhanced glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones like GLP-1. The piperidine scaffold is a key feature in many GPR119 agonists. This compound serves as a critical starting material for the synthesis of novel piperidinyl-pyrazole derivatives, which are being explored as potent GPR119 agonists.
The following protocol outlines the synthesis of N-Boc-piperidinyl-pyrazole carboxylates, a key intermediate scaffold for these potential drug candidates. The key step is the condensation of the acetyl group on the piperidine ring with a hydrazine derivative to form the pyrazole ring.
Experimental Workflow: Synthesis of Piperidinyl-Pyrazole Intermediates
Caption: Synthetic workflow for piperidinyl-pyrazole derivatives.
Detailed Experimental Protocol
This protocol describes a two-step synthesis to produce methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
Step 1: Synthesis of Intermediate tert-Butyl 3-(3-(dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl)piperidine-1-carboxylate (β-enamino diketone)
-
Dissolve this compound (1.0 eq) in toluene (5 mL per 1.0 g of starting material).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture to reflux (approx. 110°C) and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
The resulting crude β-enamino diketone intermediate is typically a viscous oil and can be carried forward to the next step without further purification.
Step 2: Synthesis of Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate (Final Product)
-
Dissolve the crude β-enamino diketone intermediate from Step 1 (1.0 eq) in ethanol (10 mL per 1.0 g of starting material).
-
Add the desired substituted hydrazine hydrochloride (e.g., p-tolylhydrazine hydrochloride) (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 18 hours.
-
After the reaction is complete (monitored by TLC), concentrate the solution under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with 1 M KHSO₄ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: acetone/n-hexane, e.g., 1:7 v/v) to yield the final pyrazole derivative.[1]
Data Presentation: Product Yields and Characterization
The following table summarizes the typical yields and characterization data for representative piperidinyl-pyrazole derivatives synthesized via this method.[1]
| Compound ID | Substituted Hydrazine Used | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| 5b | p-tolylhydrazine hydrochloride | 70% | 133-135 | 1.47 (s, 9H), 2.42 (s, 3H), 3.79 (s, 3H), 7.28-7.35 (m, 4H), 7.96 (s, 1H) |
| 5d | (3-fluorophenyl)hydrazine hydrochloride | 73% | 134-136 | 1.48 (s, 9H), 3.81 (s, 3H), 7.12-7.52 (m, 4H), 8.01 (s, 1H) |
Application 2: Building Block for Asymmetrical Piperidone Anti-Cancer Agents
This compound is a precursor to N-substituted-4-piperidones, which are core structures in a class of anti-cancer compounds. These compounds, often curcumin analogs, exhibit cytotoxic effects on various cancer cell lines. Their mechanism of action often involves the induction of apoptosis through the intrinsic pathway.
Mechanism of Action: Intrinsic Apoptosis Pathway
Novel piperidone compounds have been shown to induce cell death by triggering the intrinsic apoptotic pathway. This process is initiated by cellular stress, such as the accumulation of reactive oxygen species (ROS), which leads to mitochondrial depolarization. This, in turn, results in the release of cytochrome c and the activation of caspase-3/7, key executioner caspases that orchestrate the dismantling of the cell.[2]
Caption: Intrinsic apoptosis pathway induced by piperidones.
Associated Signaling Pathway: GPR119 Agonism
The activation of GPR119 by an agonist, such as the piperidinyl-pyrazole derivatives discussed, initiates a well-defined signaling cascade. This pathway is central to the therapeutic strategy for treating Type 2 Diabetes.
The process begins with the agonist binding to the GPR119 receptor, which is coupled to a Gαs protein. This binding event activates the Gαs subunit, which in turn stimulates adenylyl cyclase. Adenylyl cyclase then converts ATP into cyclic AMP (cAMP). The elevated intracellular cAMP levels activate Protein Kinase A (PKA), which ultimately promotes the exocytosis of vesicles containing insulin (in pancreatic β-cells) or GLP-1 (in intestinal L-cells), leading to their secretion.
Caption: GPR119 agonist signaling pathway.
References
Continuous Flow Synthesis of Chiral Piperidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chiral piperidine scaffold is a privileged structural motif prevalent in a vast number of pharmaceuticals and natural products. The stereochemistry of these six-membered nitrogen-containing heterocycles is often crucial for their biological activity, making their efficient and stereoselective synthesis a significant focus in medicinal chemistry and drug development. Continuous flow chemistry has emerged as a powerful technology to address the challenges of traditional batch synthesis, offering enhanced safety, precise control over reaction parameters, improved yields, and scalability. This document provides detailed application notes and experimental protocols for the continuous flow synthesis of chiral piperidines, focusing on two prominent and effective methodologies: diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)-imines and asymmetric hydrogenation of pyridinium salts.
Method 1: Diastereoselective Synthesis of α-Chiral Piperidines via Grignard Reagent Addition in Continuous Flow
This method, based on the work of Shan et al.[1][2], describes a rapid and highly diastereoselective continuous flow protocol for the synthesis of α-chiral piperidines. The key reaction involves the addition of Grignard reagents to readily accessible δ-bromo N-(tert-butylsulfinyl)imines. The flow process allows for excellent control over the highly exothermic Grignard reaction, leading to high yields and diastereoselectivities in very short residence times.
Quantitative Data Summary
The following table summarizes the results obtained for the continuous flow synthesis of various α-chiral piperidines.
| Entry | Grignard Reagent (RMgX) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenylmagnesium bromide | 2-phenylpiperidine derivative | 85 | 93:7 |
| 2 | 4-Methylphenylmagnesium bromide | 2-(p-tolyl)piperidine derivative | 86 | 94:6 |
| 3 | 4-Methoxyphenylmagnesium bromide | 2-(4-methoxyphenyl)piperidine derivative | 84 | 92:8 |
| 4 | 4-Fluorophenylmagnesium bromide | 2-(4-fluorophenyl)piperidine derivative | 83 | 93:7 |
| 5 | 4-Chlorophenylmagnesium bromide | 2-(4-chlorophenyl)piperidine derivative | 81 | 92:8 |
| 6 | 4-Bromophenylmagnesium bromide | 2-(4-bromophenyl)piperidine derivative | 79 | 92:8 |
| 7 | 3-Methoxyphenylmagnesium bromide | 2-(3-methoxyphenyl)piperidine derivative | 82 | 91:9 |
| 8 | 2-Thienylmagnesium bromide | 2-(thiophen-2-yl)piperidine derivative | 80 | 90:10 |
| 9 | Ethylmagnesium bromide | 2-ethylpiperidine derivative | 75 | >95:5 |
| 10 | Isopropylmagnesium chloride | 2-isopropylpiperidine derivative | 72 | >95:5 |
Experimental Protocol
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of the δ-bromo N-(tert-butylsulfinyl)imine in anhydrous tetrahydrofuran (THF).
-
Solution B: Prepare a 0.4 M solution of the Grignard reagent in anhydrous THF.
Flow Reactor Setup:
-
Utilize a commercially available microreactor system equipped with two syringe pumps, a T-mixer, a residence coil, a cooling unit, and a back-pressure regulator.
-
The residence coil should have a volume appropriate for the desired residence time (e.g., a 2 mL PFA tubing for a 2-minute residence time at a total flow rate of 1 mL/min).
-
The system should be thoroughly dried and flushed with an inert gas (e.g., nitrogen or argon) before use.
General Procedure for Continuous Flow Synthesis:
-
Set the temperature of the cooling unit to -20 °C.
-
Set the back-pressure regulator to 5 bar to ensure a stable flow and prevent solvent evaporation.
-
Set the flow rate of the syringe pump for Solution A to 0.5 mL/min.
-
Set the flow rate of the syringe pump for Solution B to 0.5 mL/min.
-
The two solutions are combined in the T-mixer and enter the cooled residence coil.
-
After the desired residence time (typically 2-5 minutes), the reaction mixture exits the reactor and is collected in a flask containing a quenching solution (e.g., saturated aqueous NH4Cl).
-
Once the reaction is complete, the collected mixture is transferred to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.
Logical Workflow for Diastereoselective Synthesis
Caption: Logical workflow for the diastereoselective continuous flow synthesis of α-chiral piperidines.
Method 2: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts in Continuous Flow
This method provides access to enantioenriched piperidines through the asymmetric hydrogenation of readily prepared pyridinium salts. The use of a continuous flow setup allows for safe handling of hydrogen gas and precise control over reaction parameters, leading to high conversions and enantioselectivities.
Quantitative Data Summary
The following table presents representative data for the iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts in a continuous flow system.
| Entry | Substrate (R group on pyridine) | Chiral Ligand | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | (S)-SEGPHOS | (S)-1-benzyl-2-phenylpiperidine | >99 | 98 |
| 2 | 4-Methoxyphenyl | (S)-SEGPHOS | (S)-1-benzyl-2-(4-methoxyphenyl)piperidine | >99 | 97 |
| 3 | 4-Chlorophenyl | (S)-SEGPHOS | (S)-1-benzyl-2-(4-chlorophenyl)piperidine | >99 | 99 |
| 4 | 2-Thienyl | (S)-SEGPHOS | (S)-1-benzyl-2-(thiophen-2-yl)piperidine | >99 | 96 |
| 5 | Methyl | (R)-MeO-BIPHEP | (R)-1-benzyl-2-methylpiperidine | 98 | 95 |
| 6 | Ethyl | (R)-MeO-BIPHEP | (R)-1-benzyl-2-ethylpiperidine | 97 | 94 |
Experimental Protocol
Catalyst and Reagent Preparation:
-
Catalyst Solution: In a glovebox, dissolve the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral phosphine ligand (e.g., (S)-SEGPHOS) in degassed dichloromethane (DCM) to form the catalyst solution (typically 1 mol% catalyst loading).
-
Substrate Solution: Prepare a 0.1 M solution of the N-benzylpyridinium salt in a suitable solvent (e.g., DCM or a mixture of DCM and methanol).
Flow Reactor Setup:
-
Utilize a high-pressure continuous flow hydrogenation reactor (e.g., H-Cube® or similar) equipped with a pump for the substrate solution, a mass flow controller for hydrogen gas, a heated catalyst cartridge holder, and a back-pressure regulator.
-
The catalyst cartridge is packed with a solid-supported catalyst or, for homogeneous catalysis, the catalyst solution is mixed with the substrate solution before entering the heated reaction zone. For the purpose of this protocol, we will describe the homogeneous setup.
General Procedure for Continuous Flow Asymmetric Hydrogenation:
-
Set the reactor temperature to 40 °C.
-
Set the hydrogen pressure to 50 bar using the back-pressure regulator and the mass flow controller.
-
Prime the system with the solvent.
-
Pump the substrate solution and the catalyst solution through separate lines to a T-mixer before entering the heated reactor coil. Alternatively, a pre-mixed solution of substrate and catalyst can be used.
-
Set the total flow rate to achieve the desired residence time (typically 10-30 minutes).
-
The reaction mixture flows through the reactor, and the product solution is collected after the back-pressure regulator.
-
The solvent is removed from the collected solution under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the enantioenriched piperidine.
Experimental Workflow for Asymmetric Hydrogenation
Caption: Experimental workflow for the iridium-catalyzed continuous flow asymmetric hydrogenation of pyridinium salts.
Conclusion
The continuous flow synthesis of chiral piperidines offers significant advantages over traditional batch methods, including enhanced safety, precise reaction control, and improved efficiency. The detailed protocols for the diastereoselective Grignard addition and the asymmetric hydrogenation of pyridinium salts provided herein serve as a practical guide for researchers in academia and industry. These methods enable the rapid and scalable production of a wide range of enantioenriched piperidine derivatives, which are valuable building blocks for the discovery and development of new therapeutics. The provided workflows and quantitative data facilitate the implementation and adaptation of these powerful synthetic strategies.
References
Troubleshooting & Optimization
Purification of "Tert-butyl 3-acetylpiperidine-1-carboxylate" by column chromatography
Technical Support Center: Purification of Tert-butyl 3-acetylpiperidine-1-carboxylate
This guide provides troubleshooting advice and frequently asked questions for the purification of "this compound" by column chromatography.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography process.
| Problem | Potential Cause | Recommended Solution |
| Poor or No Separation | Incorrect solvent system (polarity too high or too low). | Optimize the mobile phase using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound. |
| Overloading the column with the crude sample. | Reduce the amount of sample loaded onto the column. As a general rule, use 1g of sample per 20-100g of silica gel. | |
| Column was packed improperly, leading to channeling. | Repack the column carefully, ensuring the silica gel is settled evenly without any air bubbles or cracks. Both wet and dry packing methods can be effective.[1] | |
| Product Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Product Elutes Too Slowly or Not at All (Low Rf) | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). If the compound still doesn't elute, a stronger solvent system may be needed.[2] |
| Strong interaction between the compound and silica gel. | The basic piperidine nitrogen, even when Boc-protected, can interact with acidic silica gel.[3] Consider adding a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to mitigate this.[3] | |
| Band Tailing | Strong compound-silica interactions. | Add a basic modifier like triethylamine to the eluent to reduce interactions with acidic silanol groups on the silica surface.[3] |
| Flow rate is too fast. | Reduce the flow rate to allow for proper equilibration between the stationary and mobile phases.[4] | |
| Product Degradation on Column | The compound is unstable on acidic silica gel. | Perform a stability test by spotting the compound on a TLC plate with silica gel and letting it sit for a few hours before eluting.[2] If degradation occurs, consider using a less acidic stationary phase like deactivated silica or alumina.[2] |
| Low Recovery/Yield | The compound is highly diluted in the collected fractions. | Concentrate the fractions where the product is expected and re-check with TLC.[2] |
| Irreversible adsorption to the stationary phase. | Use a different stationary phase or add a competitive modifier to the mobile phase. | |
| The column was allowed to run dry. | Ensure the solvent level never drops below the top of the stationary phase to prevent cracking and poor separation.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
This compound has a molecular formula of C₁₂H₂₁NO₃ and a molecular weight of approximately 227.30 g/mol .[5][6][7] It is a moderately polar molecule due to the presence of a ketone and a carbamate group, balanced by the non-polar tert-butyl group. Its predicted boiling point is around 312°C.[5][6] The Boc-protecting group on the piperidine nitrogen makes it generally stable to neutral and basic conditions but sensitive to strong acids.
Q2: How do I select the optimal stationary and mobile phases?
-
Stationary Phase : Standard silica gel (60 Å, 230-400 mesh) is the most common and appropriate choice for this compound. If you observe compound degradation, consider using deactivated (neutral) silica gel or alumina.[1][2]
-
Mobile Phase : The ideal mobile phase provides good separation of your target compound from impurities. This is typically determined by running TLC plates with different solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Aim for an Rf value between 0.2 and 0.4 for the desired compound to ensure good separation on the column.
Q3: What is the difference between wet and dry sample loading, and which one should I use?
-
Wet Loading : The sample is dissolved in a minimal amount of the initial mobile phase solvent and carefully pipetted onto the top of the column bed.[4] This is a quick and common method for samples that are readily soluble in the eluent.
-
Dry Loading : The sample is first dissolved in a suitable solvent, then adsorbed onto a small amount of silica gel. The solvent is evaporated to yield a free-flowing powder, which is then carefully added to the top of the column.[4] This method is preferred when the sample has poor solubility in the eluent, as it often results in sharper bands and better separation.[4]
Q4: My compound is a piperidine derivative. Are there any special considerations?
Yes, the basic nitrogen atom in piperidine derivatives can interact strongly with the acidic silanol groups on the surface of silica gel, which can lead to significant band tailing and poor separation.[3] Although the Boc group reduces the basicity, some interaction is still possible. To counter this, you can add a small amount (0.1-1%) of a basic modifier, such as triethylamine or a few drops of ammonia in methanol, to your mobile phase.[3] This will compete for the acidic sites on the silica and improve the peak shape.
Q5: How can I monitor the separation process effectively?
Thin Layer Chromatography (TLC) is essential. Before starting the column, use TLC to determine the best solvent system. During the chromatography, collect the eluent in a series of fractions and spot each fraction (or every few fractions) on a TLC plate to identify which ones contain your purified compound.
Experimental Protocols
Protocol 1: Mobile Phase Selection using TLC
-
Dissolve a small amount of the crude "this compound" in a solvent like dichloromethane or ethyl acetate.
-
Prepare several TLC chambers with different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Spot the crude mixture onto separate TLC plates for each solvent system.
-
Develop the plates and visualize the spots using a UV lamp and/or a potassium permanganate stain.
-
Select the solvent system that gives the target compound an Rf value of approximately 0.2-0.4 and shows the best separation from impurities.
| Example TLC Data | |
| Mobile Phase (Hexanes:Ethyl Acetate) | Rf of Target Compound |
| 90:10 | 0.15 |
| 80:20 | 0.35 |
| 70:30 | 0.55 |
| Conclusion: An 80:20 mixture of Hexanes:Ethyl Acetate is a suitable starting eluent. |
Protocol 2: Column Packing and Sample Loading (Dry Method)
-
Column Preparation : Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand.
-
Slurry Packing : In a beaker, mix silica gel with the initial, least polar mobile phase to create a slurry. Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles. Allow the silica to settle, and drain the excess solvent until it is just level with the top of the silica bed. Add another thin layer of sand on top to protect the silica surface.[1]
-
Sample Preparation (Dry Loading) : Dissolve your crude product (e.g., 1g) in a minimal amount of a volatile solvent (like dichloromethane). Add 2-3g of silica gel to this solution.
-
Evaporation : Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Loading : Carefully add this powder to the top of the packed column.
-
Elution : Gently add your mobile phase, being careful not to disturb the top layer. Open the stopcock and begin collecting fractions.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. chromtech.com [chromtech.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. tert-Butyl (R)-3-acetylpiperidine-1-carboxylate [myskinrecipes.com]
- 6. tert-butyl 4-acetylpiperidine-1-carboxylate | CAS 206989-61-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | C12H21NO3 | CID 10987983 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tert-butyl 3-acetylpiperidine-1-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 3-acetylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential side products encountered during the synthesis of this key piperidine intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The two most prevalent synthetic strategies are:
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Oxidation of a secondary alcohol: This involves the oxidation of tert-butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate using mild oxidizing agents.
-
Grignard reaction with a Weinreb amide: This route utilizes the reaction of an organometallic reagent, such as methylmagnesium bromide, with tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate.
Q2: I am observing incomplete conversion of my starting alcohol during oxidation. What could be the cause?
Incomplete conversion can result from several factors:
-
Insufficient Oxidant: Ensure at least a stoichiometric amount of the oxidizing agent is used. For challenging oxidations, a slight excess (1.1-1.5 equivalents) may be necessary.
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Reagent Decomposition: Oxidizing agents like Dess-Martin periodinane (DMP) and the Swern reagent can be sensitive to moisture. Ensure all reagents and solvents are anhydrous.
-
Low Reaction Temperature: While Swern oxidations require low temperatures (typically -78 °C) to form the active species, allowing the reaction to proceed at a slightly elevated temperature (e.g., warming to 0 °C or room temperature) is necessary for the final elimination step.
Q3: My reaction produced a significant amount of an impurity with a mass corresponding to the loss of the Boc group. Why did this happen?
The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[1][2][3] Accidental exposure to acid during the reaction or workup can lead to its cleavage.
-
Acidic Reagents: Some oxidation procedures can generate acidic byproducts.
-
Workup Conditions: Using a harsh acidic wash (e.g., concentrated HCl) during the workup can cleave the Boc group. A milder wash with dilute acid (e.g., 1N HCl) or saturated ammonium chloride is recommended.
-
tert-Butyl Cation Side Reactions: The liberated tert-butyl cation is an electrophile that can alkylate other nucleophilic sites on your molecule or in the reaction mixture.[4][5]
Troubleshooting Guide: Side Product Identification and Mitigation
This section addresses specific side products you may encounter and provides actionable solutions.
Scenario 1: Synthesis via Oxidation of tert-butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate
This is a common and effective method, but specific side products can arise depending on the chosen oxidant.
Caption: Fig. 1: Reaction pathways in the oxidation route.
Issue 1: Formation of Methylthiomethyl (MTM) Ether
-
Identification: An impurity with a mass increase of +46 amu (addition of -CH₂SCH₃) compared to the starting alcohol.
-
Cause: This is a well-known side reaction in Swern oxidations.[6] It occurs when the reaction temperature rises prematurely (e.g., above -60 °C) before the final base addition, leading to a Pummerer rearrangement followed by trapping of the alcohol.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature at -78 °C during the addition of DMSO, oxalyl chloride, and the alcohol.
-
Order of Addition: Ensure the alcohol is added and reacts with the chlorosulfonium salt before adding the triethylamine base. Adding the base too early can promote side reactions.[7]
-
Issue 2: Volatile, Malodorous Byproducts
-
Identification: A strong, unpleasant smell of rotten cabbage or garlic during the reaction and workup.
-
Cause: The Swern oxidation stoichiometrically produces dimethyl sulfide (DMS).[7][8][9][10]
-
Solution:
-
Fume Hood: Always perform the reaction and workup in a well-ventilated fume hood.
-
Glassware Decontamination: Rinse all contaminated glassware with a bleach (sodium hypochlorite) solution to oxidize the residual DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).
-
| Oxidation Method | Common Side Products / Issues | Typical Yield Range | Key Mitigation Strategy |
| Swern Oxidation | Methylthiomethyl (MTM) ether, Dimethyl sulfide (odor) | 75-95% | Maintain temperature at -78 °C; Proper reagent addition order. |
| Dess-Martin (DMP) | Acetic acid and iodinane byproducts | 85-98% | Aqueous basic workup (e.g., NaHCO₃/Na₂S₂O₃) to quench and remove byproducts.[11] |
Scenario 2: Synthesis via Grignard Reaction with Weinreb Amide
This method is designed to be a high-fidelity route to the ketone, specifically avoiding common pitfalls of Grignard reactions.
Caption: Fig. 2: Reaction pathways in the Weinreb amide route.
Issue 1: Formation of Tertiary Alcohol
-
Identification: An impurity with a mass corresponding to the addition of two methyl groups to the carbonyl precursor (e.g., an ester or acid chloride).
-
Cause: This is the primary side product when using more reactive carbonyl compounds like esters or acid chlorides with Grignard reagents.[12][13] The initially formed ketone is more reactive than the starting material and quickly reacts with a second equivalent of the Grignard reagent. The Weinreb amide is specifically employed to prevent this by forming a stable chelated intermediate that collapses to the ketone only upon acidic workup.
-
Solution:
-
Use the Weinreb Amide: The use of the N-methoxy-N-methylamide (Weinreb amide) is the most effective solution to prevent over-addition.[12]
-
Low Temperature: Perform the Grignard addition at low temperatures (e.g., -78 °C to 0 °C) to control reactivity.
-
Controlled Stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of the Grignard reagent.
-
| Substrate Type | Major Side Product | Reason for Formation | Recommended Solution |
| Ester / Acid Chloride | Tertiary Alcohol | Ketone intermediate is highly reactive towards the Grignard reagent.[13] | Use a Weinreb amide substrate instead. |
| Weinreb Amide | (Minimal) | Stable tetrahedral intermediate prevents over-addition. | This is the recommended substrate. |
Experimental Protocols
Protocol 1: Synthesis via Swern Oxidation
-
To a stirred solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (N₂ or Ar), add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise, ensuring the internal temperature does not exceed -65 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of tert-butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate (1.0 eq.) in DCM dropwise.
-
Stir the resulting mixture for 45 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise, and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify via column chromatography.
Protocol 2: Synthesis via Grignard Reaction with Weinreb Amide
-
To a stirred solution of tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.2 eq., 3.0 M solution in diethyl ether) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify as needed.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing yield for the synthesis of "Tert-butyl 3-acetylpiperidine-1-carboxylate"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield for the synthesis of "Tert-butyl 3-acetylpiperidine-1-carboxylate".
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and reliable method involves a three-step sequence starting from 3-piperidinecarboxylic acid. This includes:
-
Boc Protection: The nitrogen of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group.
-
Weinreb Amide Formation: The carboxylic acid is converted to an N,O-dimethylhydroxylamine amide (Weinreb amide).
-
Grignard Reaction: The Weinreb amide is reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the desired ketone.
An alternative, though less common, route is the direct Boc protection of 3-acetylpiperidine. However, the starting material for this route can be less stable and more expensive.
Q2: What are the critical parameters to control for a high yield in the Grignard reaction step?
A2: The Grignard reaction is highly sensitive to moisture and air. Key parameters to ensure a high yield include:
-
Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C or -78 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.
-
Slow Addition of Grignard Reagent: The Grignard reagent should be added dropwise to the solution of the Weinreb amide to prevent side reactions and localized overheating.
-
Quality of Grignard Reagent: Use of freshly prepared or titrated Grignard reagent is crucial for optimal results.
Q3: How can I effectively purify the final product?
A3: Purification of this compound is typically achieved through flash column chromatography on silica gel.[1][2] A common eluent system is a gradient of ethyl acetate in hexanes. The exact ratio will depend on the specific impurities present. It is advisable to monitor the purification process using thin-layer chromatography (TLC).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Boc Protection Step | 1. Incomplete reaction. 2. Hydrolysis of di-tert-butyl dicarbonate. 3. Suboptimal pH. | 1. Increase reaction time or slightly warm the reaction mixture. 2. Use fresh di-tert-butyl dicarbonate. 3. Ensure the reaction is performed under basic conditions (e.g., using a base like triethylamine or sodium bicarbonate). |
| Low Yield in Weinreb Amide Formation | 1. Poor activation of the carboxylic acid. 2. Degradation of the coupling agent. 3. Incomplete reaction. | 1. Ensure the use of an appropriate coupling agent (e.g., EDC/HOBt, HATU). 2. Use fresh coupling agents. 3. Monitor the reaction by TLC and extend the reaction time if necessary. |
| Low Yield or No Product in Grignard Reaction | 1. Presence of water in the reaction. 2. Inactive Grignard reagent. 3. Incorrect reaction temperature. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere. 2. Use freshly prepared or titrated Grignard reagent. 3. Maintain low temperature during the addition of the Grignard reagent. |
| Formation of Tertiary Alcohol Side Product | Over-addition of the Grignard reagent to the ketone product. | 1. Use a stoichiometric amount of the Grignard reagent. 2. Add the Grignard reagent slowly at a low temperature. 3. The Weinreb amide is generally less prone to this side reaction compared to esters or acid chlorides. |
| Difficult Purification | Presence of closely related impurities. | 1. Optimize the solvent system for column chromatography to achieve better separation. 2. Consider a second purification step, such as preparative TLC or HPLC if high purity is required. |
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide)
This protocol is adapted from the synthesis of the analogous 4-substituted piperidine derivative.[3][4]
-
Boc Protection:
-
Dissolve 3-piperidinecarboxylic acid (1 eq.) in a suitable solvent such as a mixture of dioxane and water.
-
Add sodium bicarbonate (2 eq.) and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.1 eq.) and stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-3-piperidinecarboxylic acid.
-
-
Weinreb Amide Formation:
-
Dissolve N-Boc-3-piperidinecarboxylic acid (1 eq.) in an anhydrous solvent such as dichloromethane (DCM).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq.) and a base such as triethylamine (2.5 eq.).
-
Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and hydroxybenzotriazole (HOBt) (1.2 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield the pure Weinreb amide.
-
Protocol 2: Synthesis of this compound via Grignard Reaction
This protocol is based on the established procedure for the 4-acetyl isomer.[4]
-
Grignard Reaction:
-
Dissolve the Tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (1 eq.) in an anhydrous etheral solvent such as tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq.) dropwise via a syringe.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure this compound.
-
Data Presentation
Table 1: Hypothetical Yields for the Synthesis of this compound
| Step | Reaction | Starting Material | Product | Hypothetical Yield (%) |
| 1 | Boc Protection | 3-Piperidinecarboxylic acid | N-Boc-3-piperidinecarboxylic acid | 90-98% |
| 2 | Weinreb Amide Formation | N-Boc-3-piperidinecarboxylic acid | Tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | 75-85% |
| 3 | Grignard Reaction | Tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | This compound | 70-80% |
Visualizations
References
Challenges in the scale-up synthesis of "Tert-butyl 3-acetylpiperidine-1-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Tert-butyl 3-acetylpiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound typically involves the protection of a piperidine derivative with a tert-butyloxycarbonyl (Boc) group, followed by the introduction of the acetyl group at the 3-position. A common approach is the Grignard reaction between a suitable 3-substituted piperidine precursor and an acetylating agent.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key challenges during the scale-up include:
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Reaction Exothermicity: Grignard reactions are often highly exothermic and require careful temperature control to prevent runaway reactions.[1][2][3]
-
Grignard Reagent Initiation: Difficulty in initiating the Grignard reagent formation is a common issue, often due to moisture or passivation of the magnesium surface.[4]
-
Impurity Profile: The formation of byproducts such as dimers or products of elimination can complicate purification.
-
Purification at Scale: Chromatographic purification can be challenging and costly at an industrial scale. Crystallization or distillation are preferred methods.
-
Handling of Reagents: The handling of pyrophoric Grignard reagents and other moisture-sensitive materials requires specialized equipment and procedures at a larger scale.
Q3: How can I minimize the formation of impurities during the Grignard reaction?
A3: To minimize impurities, consider the following:
-
Slow Addition: Add the Grignard reagent to the electrophile (or vice versa) slowly and at a controlled temperature to manage the exotherm and reduce side reactions.
-
Anhydrous Conditions: Ensure all glassware, solvents, and reagents are scrupulously dry to prevent quenching of the Grignard reagent.[4]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the Grignard reagent.
-
Proper Stoichiometry: Use the correct stoichiometry of reactants to avoid unreacted starting materials that can lead to downstream impurities.
Q4: What are the recommended purification methods for large-scale synthesis?
A4: For large-scale purification, the following methods are generally preferred over column chromatography:
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Crystallization: If the product is a solid, developing a robust crystallization process is often the most effective and economical method for achieving high purity.
-
Distillation: If the product is a liquid or a low-melting solid, fractional distillation under reduced pressure can be an effective purification technique.
-
Salt Formation and Recrystallization: Formation of a salt of the piperidine nitrogen (after Boc deprotection) can facilitate purification through crystallization, followed by neutralization and re-protection.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Grignard reagent did not form. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Activate magnesium turnings with a small amount of iodine or 1,2-dibromoethane.[4] |
| Grignard reagent was quenched. | Check for and eliminate all sources of moisture or acidic protons in the reaction setup. | |
| Incorrect reaction temperature. | Optimize the reaction temperature. Grignard additions are often performed at low temperatures (e.g., 0 °C or below) to improve selectivity.[4] | |
| Presence of Significant Impurities | Formation of a Wurtz-type coupling byproduct. | Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide and minimize dimerization.[4] |
| Over-addition of Grignard reagent leading to side reactions. | Use a calibrated addition funnel or syringe pump for controlled addition. Monitor the reaction progress by TLC or in-situ IR. | |
| Impure starting materials. | Ensure the purity of all starting materials and reagents before use. | |
| Difficulty in Product Isolation/Purification | Product is an oil and difficult to handle. | Attempt to induce crystallization by using different solvent systems, seeding, or cooling. If unsuccessful, consider purification by distillation or chromatography. |
| Emulsion formation during aqueous workup. | Add a saturated brine solution to help break the emulsion. Alternatively, filter the mixture through a pad of Celite. | |
| Product co-elutes with impurities during chromatography. | Optimize the chromatographic conditions (solvent system, stationary phase). Consider an alternative purification method like crystallization or distillation. |
Experimental Protocols
Key Experiment: Grignard Reaction for Acetyl Group Introduction (Illustrative)
This protocol is a general representation and may require optimization for specific substrates and scales.
1. Preparation of the Grignard Reagent:
-
A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and an addition funnel under a nitrogen atmosphere is charged with magnesium turnings (1.2 equivalents).
-
A small crystal of iodine is added.
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A solution of the appropriate bromo-piperidine precursor (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared.
-
A small portion of the bromide solution is added to the magnesium. The reaction is initiated, as indicated by a gentle reflux and the disappearance of the iodine color.
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The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
2. Reaction with Acetylating Agent:
-
The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
A solution of the acetylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) in anhydrous THF is added dropwise via the addition funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
3. Workup and Purification:
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography, crystallization, or distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via a Grignard reaction.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 2. Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up | Semantic Scholar [semanticscholar.org]
- 3. cs.gordon.edu [cs.gordon.edu]
- 4. benchchem.com [benchchem.com]
Side reactions during the de-Boc protection of "Tert-butyl 3-acetylpiperidine-1-carboxylate"
This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during the cleavage of the tert-butyloxycarbonyl (Boc) protecting group from "Tert-butyl 3-acetylpiperidine-1-carboxylate".
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction during the acidic de-Boc protection of this compound?
A1: The main cause of side product formation is the generation of a reactive tert-butyl cation during the acid-catalyzed cleavage of the Boc group.[1][2] This electrophilic carbocation can then alkylate any available nucleophiles in the reaction mixture. For this specific substrate, potential nucleophiles include the enol form of the acetyl group, the deprotected piperidine nitrogen, or another molecule of the substrate, leading to undesired byproducts.[2]
Q2: I'm observing an unexpected product with a mass +56 Da higher than my desired product. What is it and how can I prevent it?
A2: A mass increase of +56 Da is a characteristic sign of tert-butylation, where a tert-butyl group (C₄H₈) has been added to your molecule.[3] This is caused by the tert-butyl cation reacting with your product. The most effective strategy to prevent this is to use "scavengers" in the deprotection reaction.[2][3] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping the carbocation before it can cause side reactions.[2] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[2][4]
Q3: My de-Boc protection is incomplete or sluggish. What should I do?
A3: Incomplete deprotection can result from several factors.[5] To troubleshoot this issue, consider the following adjustments:
-
Increase Acid Concentration: The acidic conditions may not be strong enough. You can increase the concentration of trifluoroacetic acid (TFA), for example, from 20% to 50% in dichloromethane (DCM).[1]
-
Extend Reaction Time: Monitor the reaction by Thin-Layer Chromatography (TLC) or LC-MS and allow it to proceed for a longer duration until the starting material is consumed.[2]
-
Increase Temperature: Gentle warming can sometimes facilitate the reaction, but this should be done with caution as it can also increase the rate of side reactions.[2]
-
Use a Stronger Acid System: A solution of 4M hydrogen chloride (HCl) in dioxane is often more potent than TFA/DCM and can be an effective alternative.[6]
-
Ensure Solubility: Make sure your starting material is fully dissolved in the reaction solvent.[1]
Q4: Are there other potential side reactions to be aware of with a ketone-containing substrate?
A4: Yes. Under acidic conditions, the acetyl group can potentially participate in side reactions. The ketone can be protonated, which activates it and can lead to acid-catalyzed self-condensation (an aldol-type reaction) between two molecules of the substrate, especially if the reaction is heated or run for extended periods.[7][8][9] This would result in dimers or oligomers, complicating the purification process. Using optimized conditions (e.g., room temperature, appropriate reaction time) and scavengers can help minimize these pathways.
Q5: How can I effectively monitor the progress of my deprotection reaction?
A5: Thin-Layer Chromatography (TLC) is a rapid and effective method. The deprotected product, 3-acetylpiperidine, is a free amine and will be significantly more polar than the Boc-protected starting material. This means it will have a lower Retention Factor (Rf) value on the TLC plate. To visualize the product specifically, you can stain the TLC plate with a ninhydrin solution, which reacts with primary and secondary amines to produce a distinct purple or yellow spot.
Q6: What is a standard work-up procedure to isolate the deprotected 3-acetylpiperidine?
A6: A typical work-up involves:
-
Removal of Volatiles: After the reaction is complete (as monitored by TLC or LC-MS), remove the solvent and excess acid (e.g., TFA) under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[2][4]
-
Basification: Dissolve the crude residue (which is the amine salt, e.g., TFA salt) in water. Carefully add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until gas evolution ceases and the pH of the solution is basic (pH > 8). This neutralizes the acid and converts the amine salt to the free amine.
-
Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude deprotected product.[1]
Troubleshooting Guide
This section provides a structured approach to resolving common issues during the de-Boc protection.
Problem: Low Yield or Incomplete Reaction
| Possible Cause | Recommended Solution |
| Insufficient acid strength or concentration | Increase TFA concentration from 20% to 50% in DCM. Alternatively, switch to a stronger system like 4M HCl in dioxane.[1] |
| Inadequate reaction time | Monitor the reaction closely by TLC/LC-MS and extend the reaction time until the starting material disappears.[2] |
| Low reaction temperature | Allow the reaction to stir at room temperature. Gentle warming (e.g., to 40°C) can be attempted, but monitor closely for side product formation.[2] |
| Steric hindrance | For sterically hindered substrates, a combination of stronger acid, longer reaction time, and gentle warming may be necessary.[3][5] |
| Poor solubility of starting material | Ensure the substrate is fully dissolved. If necessary, try a different solvent system in which the starting material is more soluble.[1] |
Problem: Formation of Side Products
| Observation (by LC-MS) | Possible Cause | Recommended Solution |
| Mass +56 Da | t-Butylation: The reactive tert-butyl cation has alkylated the product.[3] | Add a scavenger to the reaction mixture. Triisopropylsilane (TIS) is a highly effective carbocation scavenger. A typical cocktail is 95% TFA / 2.5% H₂O / 2.5% TIS.[1][3] |
| Dimerization or Oligomerization | Acid-catalyzed self-condensation: The enol of the acetyl group attacks another protonated ketone.[8] | Avoid high temperatures and prolonged reaction times. Ensure efficient deprotection conditions so the desired reaction is faster than the side reaction. |
| Trifluoroacetylation (Mass +96 Da) | Reaction with TFA anhydride: Trace amounts of trifluoroacetic anhydride in the TFA can acylate the free amine. | This is less common but can occur. Using high-purity TFA or adding a small amount of water (e.g., 5%) to the TFA can mitigate this.[10] |
Visualized Workflows and Mechanisms
Caption: Boc deprotection mechanism and the role of scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. byjus.com [byjus.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]
- 10. reddit.com [reddit.com]
Stability of "Tert-butyl 3-acetylpiperidine-1-carboxylate" under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Tert-butyl 3-acetylpiperidine-1-carboxylate. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The molecule has two primary points of reactivity that affect its stability. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is highly sensitive to acidic conditions.[1] The acetyl group at the 3-position, which is an ester, is susceptible to hydrolysis under basic conditions (saponification).[2][3]
Q2: How stable is the Boc group under basic conditions?
A2: The Boc protecting group is generally very stable under a wide range of basic and nucleophilic conditions.[4][5] It is resistant to hydrolysis by bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4]
Q3: What happens when this compound is exposed to strong acids like TFA or HCl?
A3: Exposure to strong acids will readily cleave the Boc group.[6] The mechanism involves protonation of the carbamate, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decomposes to release carbon dioxide and the free piperidine amine as an ammonium salt.[6][7]
Q4: Can the acetyl group be affected by acidic conditions?
A4: Yes, acid-catalyzed hydrolysis of the acetyl (ester) group can occur, yielding a carboxylic acid and an alcohol. However, the cleavage of the Boc group is typically much faster under standard acidic deprotection conditions. Prolonged exposure or harsh acidic conditions (e.g., high temperature) could lead to the loss of both groups.
Q5: What is the most common side reaction during acidic Boc deprotection?
A5: The most common side reaction is alkylation by the reactive tert-butyl cation that is generated during the cleavage.[8] This electrophile can react with any nucleophiles present in the molecule or the reaction mixture. To prevent this, "scavengers" like triisopropylsilane (TIS) or thioanisole are often added to trap the tert-butyl cation.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Incomplete Boc Deprotection | 1. Insufficient acid concentration or equivalents.[10]2. Short reaction time or low temperature.[10]3. Steric hindrance around the Boc group.[8] | 1. Increase the acid concentration (e.g., use 50% TFA in DCM instead of 20%) or switch to a stronger acid system like 4M HCl in dioxane.[9]2. Increase the reaction time and monitor progress by TLC or LC-MS.[8]3. Consider gentle warming, but be cautious as this may increase side reactions.[10] |
| Unexpected Side Product with a Mass of +56 Da | Formation of a tert-butylated byproduct due to the tert-butyl cation reacting with a nucleophilic site on your molecule.[8] | Add a scavenger to the reaction mixture. Common choices include triisopropylsilane (TIS, 2.5-5% v/v) or water, which trap the cation to form isobutane or tert-butanol, respectively.[8] |
| Loss of Acetyl Group During a Reaction | The reaction or workup conditions were basic, causing hydrolysis (saponification) of the ester.[2][3] | Avoid using strong bases like NaOH or KOH if the acetyl group needs to be preserved. Use milder, non-hydrolytic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) for pH adjustments if possible. |
| Both Boc and Acetyl Groups are Cleaved | Exposure to harsh acidic conditions (e.g., concentrated acid at elevated temperatures) for a prolonged period. | To selectively remove only the Boc group, use standard, milder acidic conditions (e.g., 20-50% TFA in DCM at 0°C to room temperature for 1-2 hours) and monitor the reaction closely.[11] |
Stability Data (Illustrative)
The following tables present illustrative stability data for this compound under typical forced degradation conditions.[12] Actual results may vary based on specific experimental parameters.
Table 1: Stability under Acidic Conditions
| Condition | Time (hours) | % Parent Compound Remaining | Major Degradant(s) Observed |
| 0.1 M HCl (aq) | 2 | ~5% | 3-acetylpiperidine (Boc cleavage) |
| 0.1 M HCl (aq) | 24 | <1% | 3-acetylpiperidine, Piperidine-3-carboxylic acid |
| 20% TFA in DCM | 2 | <1% | 3-acetylpiperidine (as TFA salt) |
Table 2: Stability under Basic Conditions
| Condition | Time (hours) | % Parent Compound Remaining | Major Degradant(s) Observed |
| 0.1 M NaOH (aq) | 2 | ~10% | 1-Boc-piperidine-3-carboxylic acid (Saponification) |
| 0.1 M NaOH (aq) | 24 | <1% | 1-Boc-piperidine-3-carboxylic acid |
| 1 M K₂CO₃ (aq) | 24 | >95% | Minimal degradation |
Key Reaction Pathways
The stability of this compound is dictated by two competing degradation pathways depending on the pH.
Caption: Acid-catalyzed cleavage of the N-Boc group.
Caption: Base-catalyzed hydrolysis (saponification) of the acetyl group.
Experimental Protocols
Protocol 1: General Procedure for Acidic Stability Testing (Forced Degradation)
This protocol is a general guideline for assessing the stability of the compound in acidic conditions.[12]
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Reaction Setup: In separate vials, add an aliquot of the stock solution to an equal volume of an acidic solution (e.g., 0.1 M HCl). This creates the reaction mixture. Prepare a control sample by adding the stock solution to the solvent instead of the acid.
-
Incubation: Incubate the vials at a controlled temperature (e.g., room temperature or 50-70°C).[12]
-
Time Points: At specified time intervals (e.g., 0, 2, 6, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop the degradation.
-
Analysis: Analyze the samples by LC-MS or HPLC to determine the percentage of the parent compound remaining and to identify major degradants.
Protocol 2: General Procedure for Basic Stability Testing (Forced Degradation)
This protocol is a general guideline for assessing the stability of the compound in basic conditions.
-
Preparation: Prepare a stock solution of this compound as described in the acidic stability protocol.
-
Reaction Setup: In separate vials, add an aliquot of the stock solution to an equal volume of a basic solution (e.g., 0.1 M NaOH). Prepare a control sample as before.
-
Incubation: Incubate the vials at a controlled temperature.
-
Time Points: At specified time intervals, withdraw an aliquot from each vial.
-
Quenching: Immediately neutralize the aliquot with a suitable acid (e.g., dilute HCl) to stop the reaction.
-
Analysis: Analyze the samples by LC-MS or HPLC to quantify the remaining parent compound and identify hydrolysis products.
Caption: General experimental workflow for stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Tert-butyl 3-acetylpiperidine-1-carboxylate Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the chiral separation of "Tert-butyl 3-acetylpiperidine-1-carboxylate" enantiomers. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and recommended experimental protocols to assist in your separation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common technique for the chiral separation of N-Boc piperidine derivatives like this compound?
A1: The most prevalent and successful techniques for the chiral separation of N-Boc piperidine derivatives are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective.
Q2: Which type of chiral stationary phase (CSP) is recommended for this separation?
A2: For compounds like this compound, polysaccharide-based CSPs are the primary recommendation. Columns with coated or immobilized cellulose or amylose derivatives, such as tris(3,5-dimethylphenyl)carbamate, have shown broad applicability for a wide range of chiral molecules, including N-protected heterocycles.
Q3: What are typical mobile phases for HPLC and SFC chiral separations of this compound?
A3: For normal-phase HPLC, a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol (IPA) or ethanol is common. For SFC, supercritical carbon dioxide (CO2) is used as the main mobile phase, with a polar co-solvent like methanol, ethanol, or IPA. Additives such as diethylamine (DEA) or trifluoroacetic acid (TFA) may be required to improve peak shape and resolution.
Q4: My peaks are broad and tailing. What could be the cause and how can I fix it?
A4: Peak broadening and tailing in chiral separations can be caused by several factors:
-
Secondary Interactions: The analyte may have strong interactions with the silica backbone of the CSP. Adding a small amount of a competing amine (like DEA) or acid (like TFA) to the mobile phase can mitigate these effects.
-
Low Column Temperature: Operating at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and efficiency.
-
Inappropriate Mobile Phase Composition: The polarity of the mobile phase may not be optimal. Systematically vary the percentage of the polar modifier to find the best composition.
-
Column Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.
Q5: I am not seeing any separation of the enantiomers. What should I try next?
A5: If you observe no separation (a single peak), consider the following steps:
-
Screen Different CSPs: The primary factor in chiral separation is the choice of the chiral stationary phase. If one CSP does not provide resolution, try a different one with a complementary chiral recognition mechanism (e.g., if a cellulose-based column fails, try an amylose-based one).
-
Change the Mobile Phase Modifier: The nature of the alcohol modifier (e.g., IPA vs. ethanol) can significantly impact selectivity.
-
Switch between HPLC and SFC: Some compounds that are difficult to resolve by HPLC can be successfully separated using SFC, and vice-versa.[1][2]
-
Consider Derivatization: While less ideal, derivatizing the molecule to introduce a group that enhances chiral recognition can be a viable strategy if direct methods fail.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound enantiomers.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution (Rs < 1.5) | 1. Sub-optimal mobile phase composition.2. Inappropriate chiral stationary phase.3. High flow rate. | 1. Optimize the percentage of the polar modifier in the mobile phase.2. Screen different polysaccharide-based CSPs (e.g., cellulose vs. amylose derivatives).3. Reduce the flow rate to increase the interaction time with the CSP. |
| Peak Tailing or Fronting | 1. Secondary interactions with the CSP.2. Column overload.3. Mismatched sample solvent and mobile phase. | 1. Add a mobile phase additive (e.g., 0.1% DEA for a basic analyte or 0.1% TFA for an acidic analyte).2. Decrease the sample concentration or injection volume.3. Dissolve the sample in the mobile phase or a weaker solvent. |
| Long Retention Times | 1. Mobile phase is too weak (not enough polar modifier).2. Low column temperature. | 1. Increase the percentage of the polar modifier (e.g., IPA, ethanol).2. Increase the column temperature in small increments (e.g., 5 °C). |
| Irreproducible Results | 1. Column not equilibrated.2. Fluctuations in temperature or pressure.3. Mobile phase instability. | 1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection.2. Use a column oven and ensure the pump is delivering a stable flow and pressure.3. Prepare fresh mobile phase daily. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development
Objective: To develop a chiral HPLC method for the separation of this compound enantiomers.
1. Column Screening:
- Columns:
- Cellulose-based CSP (e.g., Chiralcel OD-H, Lux Cellulose-1)
- Amylose-based CSP (e.g., Chiralpak AD-H, Lux Amylose-1)
- Dimensions: 250 x 4.6 mm, 5 µm particle size
2. Mobile Phase Screening:
- System 1: n-Hexane / Isopropanol (IPA)
- System 2: n-Hexane / Ethanol
- Start with an isocratic elution of 90:10 (Hexane:Alcohol) and screen in 10% increments of the alcohol modifier.
3. Initial Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection: UV at 210 nm (as the acetyl group has a weak chromophore)
- Injection Volume: 5 µL
- Sample Concentration: 1 mg/mL in mobile phase
4. Optimization:
- If partial separation is observed, fine-tune the mobile phase composition by varying the alcohol percentage in smaller increments (e.g., 1-2%).
- If peak shape is poor, add 0.1% DEA to the mobile phase.
- Adjust the flow rate and temperature to optimize resolution and analysis time.
Protocol 2: Chiral SFC Method Development
Objective: To develop a chiral SFC method for the separation of this compound enantiomers.
1. Column Screening:
- Utilize the same set of cellulose and amylose-based CSPs as in the HPLC protocol.
2. Co-solvent Screening:
- Co-solvent 1: Methanol
- Co-solvent 2: Ethanol
- Co-solvent 3: Isopropanol
3. Initial Conditions:
- Mobile Phase: Supercritical CO2 with a co-solvent.
- Gradient: Start with a shallow gradient, e.g., 5% to 40% co-solvent over 5-10 minutes.
- Flow Rate: 2-3 mL/min
- Back Pressure: 150 bar
- Column Temperature: 40 °C
- Detection: UV at 210 nm
- Injection Volume: 1-5 µL
- Sample Concentration: 1 mg/mL in a suitable solvent (e.g., Methanol/IPA)
4. Optimization:
- Select the co-solvent that provides the best initial separation.
- Optimize the gradient slope and range.
- If peak shape is poor, add a basic additive (e.g., 0.1-0.5% DEA) to the co-solvent.
- Adjust back pressure and temperature to fine-tune selectivity and resolution.
Data Presentation
The following tables present typical starting conditions and expected outcomes for the chiral separation of N-Boc piperidine derivatives, which can be used as a baseline for method development for this compound.
Table 1: Typical HPLC Starting Conditions for Chiral Separation of N-Boc Piperidine Analogs
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(4-methylbenzoate) |
| Mobile Phase | n-Hexane / IPA (80:20) | n-Hexane / Ethanol (90:10) | n-Hexane / IPA (95:5) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C | 25 °C |
| Additive | 0.1% DEA | None | 0.1% DEA |
| Expected Resolution (Rs) | > 1.5 | > 1.5 | > 1.5 |
Table 2: Typical SFC Starting Conditions for Chiral Separation of N-Boc Piperidine Analogs
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Stationary Phase | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) | Immobilized Cellulose tris(3,5-dimethylphenylcarbamate) | Coated Cellulose tris(4-chloro-3-methylphenylcarbamate) |
| Co-solvent | Methanol | Ethanol | Isopropanol |
| Gradient | 5-40% over 5 min | 10-30% over 7 min | 5-25% over 6 min |
| Flow Rate | 3.0 mL/min | 2.5 mL/min | 3.0 mL/min |
| Back Pressure | 150 bar | 120 bar | 180 bar |
| Temperature | 40 °C | 35 °C | 40 °C |
| Additive | 0.2% DEA in co-solvent | 0.1% DEA in co-solvent | 0.3% DEA in co-solvent |
| Expected Resolution (Rs) | > 2.0 | > 2.0 | > 2.0 |
Visualizations
The following diagrams illustrate the general workflow for chiral method development and a troubleshooting decision tree.
References
Technical Support Center: Troubleshooting Low Yields in Piperidine Derivative Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of piperidine derivatives, with a focus on resolving issues related to low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Synthesis & Reaction Conditions
Question 1: My N-alkylation of piperidine is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in N-alkylation reactions of piperidines can stem from several factors, including reagent quality, reaction conditions, and the nature of the substrates themselves. A systematic approach to troubleshooting is often the most effective strategy.
Troubleshooting Workflow for Low Yield in N-Alkylation
A troubleshooting workflow for low yields in N-alkylation.
Key factors to consider for improving yield include:
-
Insufficient Basicity: The reaction of a piperidine with an alkyl halide produces an acid (e.g., HCl, HBr) which can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Incorporate a non-nucleophilic base to neutralize the acid as it forms. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For substrates that are sensitive, a milder base such as sodium bicarbonate (NaHCO₃) can be utilized.[1]
-
-
Poor Leaving Group: The efficiency of the alkylating agent is dependent on the leaving group's ability to depart.
-
Steric Hindrance: Large, bulky substituents on either the piperidine ring or the alkylating agent can impede the reaction.
-
Solvent Choice: The solvent plays a crucial role in the reaction rate.
Question 2: I am observing a significant amount of quaternary ammonium salt as a byproduct in my N-alkylation reaction. How can I minimize this?
Answer: The formation of a quaternary ammonium salt is a common side reaction resulting from over-alkylation. To favor the desired mono-alkylation, consider the following strategies:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material in relation to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine to 1 equivalent of the alkyl halide).[2]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance with a syringe pump, maintains a low concentration of it in the reaction mixture, which favors mono-alkylation.[2][3][4]
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can help to control the rate of the second alkylation step.[1][2]
-
Alternative Synthesis Route: Reductive amination is an excellent alternative method that can achieve mono-alkylation without the risk of over-alkylation.[3]
Question 3: My reaction to form the piperidine ring itself (cyclocondensation) is giving a low yield. What should I investigate?
Answer: Low yields in cyclocondensation reactions to form a piperidine ring can be due to several factors. For instance, in a reductive amination approach from a dicarbonyl compound, inefficient imine formation or incomplete reduction can be the culprits.
Troubleshooting Workflow for Low Yield in Reductive Amination
A troubleshooting workflow for low yield in reductive amination.
Key areas to troubleshoot include:
-
pH Optimization: The pH of the reaction is critical. If it is too low, the amine will be protonated and non-nucleophilic. If it is too high, the formation of the imine will be slow.[5]
-
Water Removal: The formation of the imine intermediate involves the elimination of water. Adding a dehydrating agent, like molecular sieves, can drive the equilibrium towards the imine and improve the overall yield.[5]
-
Incomplete Reduction: If you are hydrogenating a pyridine precursor, incomplete reduction can be an issue.
-
Solutions: Increase the hydrogen pressure, optimize the catalyst loading (typically 5-10 mol%), or switch to a more active catalyst. For example, rhodium on carbon (Rh/C) is often more effective than palladium on carbon (Pd/C) for pyridine hydrogenation, and platinum-based catalysts like PtO₂ (Adams' catalyst) are also highly effective.[5]
-
Purification & Characterization
Question 4: My purified piperidine derivative is a yellow color. What is the cause and how can I fix it?
Answer: A yellow coloration in piperidine is typically due to oxidation products.[6] While this may not be problematic for all subsequent applications, purification is recommended for high-purity needs.
-
Purification Method: The most effective way to remove these colored impurities is through distillation.[6]
-
Prevention: To prevent future discoloration, store the purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[6]
Question 5: I'm having difficulty separating piperidine from a pyridine impurity by distillation. Why is this challenging?
Answer: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation difficult.[6] This azeotrope is composed of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C at atmospheric pressure.[6]
-
Solutions:
Data Summary Tables
Table 1: Common Bases for N-Alkylation of Piperidine
| Base | Milder/Stronger | Typical Equivalents | Notes |
| Sodium Bicarbonate (NaHCO₃) | Mild | 1.0 - 1.5 | Suitable for sensitive substrates.[1] |
| Potassium Carbonate (K₂CO₃) | Moderate | 1.0 - 1.5 | A common and effective choice.[1] |
| Triethylamine (Et₃N) | Strong | 1.0 - 1.5 | A common non-nucleophilic base.[1] |
| DIPEA | Strong | 1.0 - 1.5 | A sterically hindered non-nucleophilic base.[1] |
Table 2: Recommended Solvents for N-Alkylation
| Solvent | Type | Rationale |
| Acetonitrile (MeCN) | Polar Aprotic | Preferred for N-alkylation as it helps to solvate the transition state.[1][2] |
| Dimethylformamide (DMF) | Polar Aprotic | Another preferred solvent for N-alkylation reactions.[1][2] |
Table 3: Catalysts for Hydrogenation of Pyridine to Piperidine
| Catalyst | Typical Loading | Notes |
| Palladium on Carbon (Pd/C) | 5-10 mol% | A common catalyst.[1] |
| Platinum(IV) Oxide (PtO₂) | 5-10 mol% | Adams' catalyst, highly effective.[1][5] |
| Rhodium on Carbon (Rh/C) | 5-10 mol% | Often more effective than Pd/C for pyridine hydrogenation.[5] |
Detailed Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Piperidine
This protocol provides a general guideline for the N-alkylation of piperidine.
-
Reaction Setup: To a magnetically stirred 0.1 M solution of piperidine in anhydrous acetonitrile, add N,N-diisopropylethylamine (1.5 mol eq.).[1]
-
Reagent Addition: Slowly add the alkyl halide (1.1 mol eq.) to the solution at room temperature under a nitrogen atmosphere. The use of a syringe pump is recommended for slow and controlled addition.[1][4]
-
Reaction Monitoring: Stir the reaction at room temperature until completion, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup:
-
Upon completion, remove the solvent by rotary evaporation.
-
Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: Carbon dioxide will be evolved.
-
Separate the ethereal layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkylpiperidine.[1]
-
Protocol 2: Hydrogenation of Pyridine using Palladium on Carbon (Pd/C)
This protocol outlines a general procedure for the hydrogenation of pyridine to piperidine.
-
Reactor Setup: In a high-pressure reactor, dissolve pyridine (1.0 eq) in a suitable solvent such as ethyl acetate or glacial acetic acid.[1]
-
Catalyst Addition: Add the catalyst, typically 5-10 mol% of 10% Palladium on carbon (Pd/C).[1]
-
Hydrogenation:
-
Seal the reactor and purge it with hydrogen gas.
-
Pressurize the reactor with hydrogen (e.g., using a balloon or a Parr shaker) and stir the mixture at room temperature for 3-24 hours.[1]
-
-
Reaction Monitoring: Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is completely consumed.[1]
-
Workup:
-
Carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine.[1]
-
References
Technical Support Center: Purification of Tert-butyl 3-acetylpiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "Tert-butyl 3-acetylpiperidine-1-carboxylate".
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can originate from the synthetic route used. A frequent method for synthesizing this compound is the Grignard reaction between a protected piperidine precursor (such as 1-Boc-3-cyanopiperidine or a corresponding ester) and a methylmagnesium halide. Potential impurities include:
-
Unreacted Starting Materials: Such as 1-Boc-3-cyanopiperidine or tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate.
-
Tertiary Alcohol Byproduct: Formed from the double addition of the Grignard reagent to the intermediate ketone.
-
Deprotected Impurities: Compounds where the N-Boc protecting group has been partially or fully removed.
-
Grignard Byproducts: Such as biphenyl, if phenylmagnesium bromide was used, which can arise from coupling reactions.[1]
Q2: What are the recommended methods for purifying this compound?
A2: The primary methods for purification are silica gel column chromatography and recrystallization. The choice between these methods depends on the impurity profile and the desired final purity. Flash chromatography is effective for removing a wide range of impurities, while recrystallization is excellent for achieving high purity of a solid product.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining the purity and identifying impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure of the purified product and can be used for quantitative analysis. Thin-Layer Chromatography (TLC) is a quick and effective tool for monitoring the progress of purification.
Troubleshooting Guides
Silica Gel Column Chromatography
Issue 1: Co-elution of the desired product with an impurity.
-
Possible Cause: The solvent system (mobile phase) has insufficient selectivity to separate the compounds.
-
Troubleshooting Steps:
-
Adjust Solvent Polarity: If the impurity is more polar and elutes close to the product, decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If the impurity is less polar, a slight increase in polarity may help.
-
Try a Different Solvent System: A different combination of solvents can alter the selectivity. For example, replacing ethyl acetate with dichloromethane or adding a small amount of a third solvent like methanol might improve separation.
-
Optimize Gradient Elution: If using a gradient, a shallower gradient around the elution point of the product can enhance resolution.
-
Issue 2: The product is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to move the compound through the silica gel.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in the mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.
-
Add a Stronger Solvent: A small amount of a more polar solvent like methanol can be added to the mobile phase to help elute highly retained compounds.
-
Experimental Protocol: Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of an N-Boc protected piperidine derivative.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the chromatography column and allow the solvent to drain while gently tapping the column to ensure even packing. The solvent level should not drop below the top of the silica bed.
-
Sample Loading: Dissolve the crude "this compound" in a minimal amount of the mobile phase or a suitable volatile solvent (like dichloromethane). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin elution with the low-polarity mobile phase. The polarity can be gradually increased (gradient elution) to elute the compounds. A common gradient for similar compounds is from 10% to 40% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation: Typical Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40%) |
| Typical Rf of Product | ~0.3-0.5 in 30% Ethyl Acetate/Hexanes |
| Monitoring | TLC with UV visualization or potassium permanganate stain |
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is too concentrated, the cooling rate is too fast, or the chosen solvent is inappropriate.
-
Troubleshooting Steps:
-
Dilute the Solution: Add more hot solvent to dissolve the oil, then allow it to cool more slowly.
-
Slow Cooling: Insulate the flask to slow down the cooling process.
-
Change Solvent System: Try a different solvent or a two-solvent system. In a two-solvent system, the compound is dissolved in a "good" solvent, and a "poor" solvent (anti-solvent) is added dropwise until turbidity appears, followed by gentle warming until the solution is clear again before slow cooling.
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution is too dilute, or nucleation has not been initiated.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of the pure compound to the solution.
-
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.
-
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which "this compound" is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Alcohols like isopropanol or ethanol, or mixtures with hexanes, are often good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals, for example, in a vacuum oven, to remove residual solvent.
Data Presentation: Solvent Selection for Recrystallization
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point |
| Isopropanol | Low | High |
| Ethanol | Moderate | High |
| Hexane | Very Low | Low |
| Ethyl Acetate | High | Very High |
| Water | Insoluble | Insoluble |
Note: This table provides a general guideline. Actual solubilities should be determined experimentally for the specific crude product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for co-elution issues in column chromatography.
References
Technical Support Center: Purity Assessment of Tert-butyl 3-acetylpiperidine-1-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed analytical methods, frequently asked questions (FAQs), and troubleshooting advice for the purity assessment of Tert-butyl 3-acetylpiperidine-1-carboxylate.
Analytical Methods: A Comparative Overview
The purity of this compound is critical for its use as a building block in pharmaceutical synthesis. Several analytical techniques can be employed for its assessment, each with distinct advantages and limitations. The choice of method depends on the specific analytical goal, such as routine quality control, impurity profiling, or quantitative determination.
A comparison of the most common analytical methods is summarized below.
| Feature | HPLC-UV | GC-FID | qNMR | LC-MS |
| Principle | Separation based on polarity differences. | Separation based on volatility and boiling point. | Quantification based on the nuclear magnetic resonance signal of protons relative to a certified standard. | Separation by polarity combined with mass-based detection and identification. |
| Primary Use | Routine purity testing and quantification. | Analysis of volatile impurities and residual solvents. | Absolute quantification without a specific reference standard of the analyte.[1] | Impurity identification and structural elucidation. |
| Advantages | Robust, reliable, and widely available.[1] | High resolution for volatile compounds. | Highly accurate and precise; a primary analytical method.[1] | High sensitivity and specificity; provides molecular weight information. |
| Limitations | Requires a chromophore for UV detection. | The compound may require derivatization due to its polarity and limited volatility.[2] | Lower sensitivity than chromatographic methods; requires a relatively pure sample.[3][4] | Higher cost and complexity. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of this compound by RP-HPLC with UV detection.[1]
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.[1]
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 10% B (re-equilibration)[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 10 µL.[1]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B).
-
Ensure the sample is fully dissolved, using sonication if necessary.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
Objective: To assess the purity and detect volatile impurities of this compound.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID), a split/splitless injector, and an appropriate capillary column.
-
Chromatographic Conditions:
-
Column: 5% Phenyl/95% Methyl Silicone (e.g., DB-5 or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Hydrogen or Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Note: Due to the polarity of the piperidine moiety, derivatization might be necessary to improve peak shape and volatility. Acylation with an agent like Trifluoroacetic Anhydride (TFAA) can be effective.[2]
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring the analyte and internal standard peaks are well-resolved.
-
Internal Standard: A certified internal standard with a known purity and a simple, sharp signal in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
Acquisition: A sufficient number of scans to achieve a high signal-to-noise ratio (e.g., >256:1) and a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated.
-
-
Sample Preparation:
-
Accurately weigh about 15-20 mg of the sample into an NMR tube.
-
Accurately weigh about 5-10 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Ensure complete dissolution.
-
-
Data Processing:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte (e.g., the tert-butyl protons) and a signal from the internal standard.
-
Calculate the purity based on the integral values, number of protons, molecular weights, and masses of the analyte and the internal standard.
-
Visualized Workflows and Logic Diagrams
Caption: General workflow for purity assessment of a chemical compound.
Caption: Logical decision tree for troubleshooting common HPLC issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues users may encounter during their experiments in a question-and-answer format.
HPLC Analysis
-
Q1: My main peak is tailing significantly. What is the likely cause?
-
A1: Peak tailing for piperidine derivatives is often caused by interactions between the basic nitrogen atom and acidic silanol groups on the silica-based column packing.[5] To resolve this, try decreasing the mobile phase pH to ensure the piperidine nitrogen is protonated, or add a basic mobile phase additive like triethylamine (TEA) to compete for the active sites.[5] Using a high-purity, end-capped column can also minimize these secondary interactions.
-
-
Q2: I'm observing variable or drifting retention times in my HPLC runs. How can I fix this?
-
A2: Retention time variability can stem from several sources.[6] First, ensure the column is properly equilibrated with the mobile phase before starting the sequence.[7] Check the HPLC pump for consistent flow rates and ensure there are no leaks in the system.[8] Mobile phase composition is also critical; if preparing it online, verify the proportioning valve is functioning correctly.[8] Temperature fluctuations can also affect retention, so use a column oven for stable thermal conditions.[5]
-
-
Q3: What are "ghost peaks" and why am I seeing them in my gradient analysis?
-
A3: Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run.[5] They can be caused by impurities in the mobile phase, carryover from a previous injection, or the elution of contaminants that have built up on the column from previous samples.[7] To troubleshoot, run a blank gradient (injecting only the sample solvent). If the peaks are still present, the source is likely the mobile phase or the system itself. Use high-purity solvents and consider flushing the column with a strong solvent.[7]
-
-
Q4: I see two peaks for my compound, which I believe to be pure. What could be happening?
-
A4: The appearance of two peaks for a pure piperidine derivative can sometimes be due to different ionization states or conformers interacting differently with the stationary phase.[9] This can be influenced by the mobile phase pH and the solvent used to dissolve the sample.[9] Ensure the mobile phase is adequately buffered. Also, consider that the sample solvent might be too strong, causing poor peak shape at the start of the chromatogram.[9]
-
GC Analysis
-
Q1: My compound is not eluting from the GC column or is giving a very broad peak. Why?
-
A1: this compound has relatively high polarity and a high boiling point, making it challenging for GC analysis without derivatization.[2] The polar N-H group (if the Boc group is lost) or the carbonyl groups can interact strongly with the stationary phase, leading to poor chromatography. Consider derivatization (e.g., silylation or acylation) to increase volatility and reduce polarity.[1][2]
-
-
Q2: I suspect my compound is degrading in the hot GC injector. How can I confirm and prevent this?
-
A2: The N-Boc protecting group can be thermally labile. Degradation in the injector is a common issue. To check for this, perform an inject-port temperature study, running the same sample at progressively lower injector temperatures (e.g., 250 °C, 220 °C, 200 °C). If the area of the main peak increases and degradation peaks decrease at lower temperatures, you have confirmed thermal degradation. Use the lowest possible injector temperature that still allows for efficient volatilization of the analyte.
-
NMR Analysis
-
Q1: How can I confirm the N-Boc group is intact using ¹H NMR?
-
A1: The most definitive evidence for the N-Boc group in a ¹H NMR spectrum is a large singlet peak integrating to 9 protons, typically appearing around 1.4-1.5 ppm.[10] The presence of this signal is a strong indicator of successful Boc protection.[4] Its disappearance would indicate deprotection.[11]
-
-
Q2: I see small, unidentified peaks in my NMR spectrum. How can I determine if they are impurities?
-
A2: First, ensure the peaks are not from the solvent (e.g., residual CHCl₃ in CDCl₃) or grease. Compare the spectrum to known impurities from the synthetic route (e.g., starting materials, de-protected compound). If the peaks are still unidentified, 2D NMR techniques like COSY and HSQC can help in structural elucidation. For quantification, qNMR can be used to determine the percentage of the impurity relative to the main compound if a suitable peak is available.
-
-
Q3: The chemical shifts of my compound seem to vary between samples. Why?
-
A3: Chemical shifts can be sensitive to concentration, temperature, and the specific batch of deuterated solvent used. When comparing spectra, ensure that the sample concentration and solvent are consistent. For precise comparison, using an internal standard like Tetramethylsilane (TMS) to reference the spectrum to 0 ppm is crucial.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 8. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Tert-butyl 3-acetylpiperidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of experiments involving "Tert-butyl 3-acetylpiperidine-1-carboxylate."
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound in a dark place, sealed in a dry environment at room temperature.[1] For solutions, it is advisable to use them promptly or store them at low temperatures to minimize potential degradation.
Q2: What is the appearance of this compound?
This compound is typically a colorless to brown solid or liquid.[1]
Q3: In which solvents is this compound soluble?
Based on the properties of similar piperidine derivatives, it is expected to be soluble in a variety of organic solvents, including alcohols, ethers (like THF), and chloroform. Its solubility is likely limited in non-polar solvents such as hexane.
Q4: What are the main safety hazards associated with this compound?
This compound may cause skin and eye irritation.[1] It may also be harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.
Q5: Are there any known incompatibilities with other common laboratory reagents?
Yes, due to the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group, this compound is incompatible with strong acids, which will cause deprotection. It should also be kept away from strong oxidizing agents.
Troubleshooting Guides
This guide addresses common issues that may arise during the handling and use of this compound in a Grignard reaction, a common application for ketones.
Low or No Product Yield in Grignard Reaction
| Symptom | Potential Cause | Recommended Solution |
| Reaction fails to initiate (no color change or exotherm). | Inactive Grignard Reagent: The Grignard reagent may have been deactivated by exposure to moisture or air. | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Consider titrating the Grignard reagent to determine its exact concentration before use. |
| Starting material is recovered after the reaction. | Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, especially with sterically hindered ketones or Grignard reagents.[2] This leads to the recovery of the starting ketone after acidic workup. | Use a less sterically hindered Grignard reagent if possible. Lowering the reaction temperature during the addition of the Grignard reagent may also favor nucleophilic addition over deprotonation. |
| A complex mixture of products is observed. | Side Reactions: The Boc protecting group can be unstable under certain Grignard reaction conditions, leading to side products. Grignard reagents can also add twice to ester impurities. | Ensure the reaction is carried out at a low temperature (e.g., 0 °C or below) to minimize side reactions. Use high-purity starting materials. |
Difficulty in Product Purification
| Symptom | Potential Cause | Recommended Solution |
| Emulsion formation during aqueous workup. | Magnesium Salts: The formation of magnesium salts during the quenching of the Grignard reaction can lead to emulsions. | Add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction, which often helps to break up emulsions. |
| Product is difficult to separate from byproducts. | Similar Polarity: The desired alcohol product may have a similar polarity to unreacted starting material or byproducts. | Optimize flash column chromatography conditions. Consider using a different solvent system or a gradient elution. Derivatization of the alcohol to a less polar ether or ester may facilitate separation, followed by deprotection. |
Experimental Protocols
Key Experiment: Grignard Reaction with (4-fluorophenyl)magnesium bromide
This protocol is adapted from a procedure described in patent literature for the reaction of this compound with a Grignard reagent.
Materials:
-
This compound
-
(4-fluorophenyl)magnesium bromide solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Grignard Addition: Cool the solution to room temperature. Slowly add the (4-fluorophenyl)magnesium bromide solution (1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with EtOAc. Separate the organic layer. Extract the aqueous layer with EtOAc.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for a Grignard reaction.
Caption: Experimental workflow for the Grignard reaction.
References
Validation & Comparative
A Comparative Guide to Tert-butyl 3-acetylpiperidine-1-carboxylate and its 4-acetyl Isomer for Researchers
An essential resource for scientists and professionals in drug development, this guide provides a comprehensive comparison of the chemical and physical properties of the positional isomers, tert-butyl 3-acetylpiperidine-1-carboxylate and tert-butyl 4-acetylpiperidine-1-carboxylate. This document summarizes key experimental data, outlines synthetic protocols, and discusses the distinct applications of these valuable building blocks in medicinal chemistry.
The strategic placement of the acetyl group on the piperidine ring significantly influences the chemical reactivity and steric hindrance of these isomers, making their selection a critical consideration in the synthesis of complex pharmaceutical agents. While both compounds serve as crucial intermediates, their distinct structural characteristics dictate their utility in specific synthetic pathways.
Physicochemical Properties: A Tabulated Comparison
The fundamental physicochemical properties of the 3-acetyl and 4-acetyl isomers are summarized below. These differences in properties, such as boiling point and appearance, are a direct consequence of the varied substitution pattern on the piperidine ring.
| Property | This compound (racemic) | tert-butyl 4-acetylpiperidine-1-carboxylate |
| CAS Number | Not explicitly assigned for racemate; (S)-enantiomer: 1008563-06-1; (R)-enantiomer: 942143-25-1 | 206989-61-9[1] |
| Molecular Formula | C₁₂H₂₁NO₃ | C₁₂H₂₁NO₃[1] |
| Molecular Weight | 227.30 g/mol | 227.30 g/mol [1] |
| Appearance | White solid (for related compounds) | Light yellow oil[2] |
| Boiling Point | 312.4±35.0 °C (Predicted for enantiomer) | 312.365 °C at 760 mmHg[1] |
| Density | 1.052±0.06 g/cm³ (Predicted for enantiomer) | 1.053 g/cm³[1] |
Spectroscopic and Reactivity Profile
The positioning of the acetyl group leads to distinct spectroscopic signatures, which are crucial for their identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton chemical shifts of the piperidine ring protons are a key differentiating feature. For the 4-acetyl isomer, the symmetry of the molecule often results in a simpler spectrum compared to the less symmetrical 3-acetyl isomer.
-
¹³C NMR: The chemical shift of the carbonyl carbon and the carbons of the piperidine ring will differ between the two isomers due to the different electronic environments.
Infrared (IR) Spectroscopy: Both isomers will exhibit a strong absorption band corresponding to the ketone carbonyl group (C=O) around 1710-1720 cm⁻¹ and another strong band for the carbamate carbonyl group around 1680-1700 cm⁻¹. Subtle shifts in these frequencies may be observed due to the different substitution patterns.
Reactivity: The position of the acetyl group influences the steric accessibility and the acidity of the adjacent protons.
-
3-acetyl isomer: The acetyl group is adjacent to a stereocenter, which can be exploited for stereoselective reactions. The protons on the carbon between the acetyl group and the nitrogen are susceptible to enolization.
-
4-acetyl isomer: The acetyl group is at a symmetric position, making it a versatile handle for further functionalization without introducing additional chirality at that position. The symmetrical nature of the 4-substituted piperidine can be advantageous in simplifying reaction outcomes. The inductive effects of substituents on the piperidine ring can influence the nucleophilicity of the nitrogen atom and thus its reactivity.
Applications in Drug Discovery and Development
Both isomers are valuable building blocks in the synthesis of a wide range of biologically active molecules.
-
This compound and its enantiopure forms are utilized in the synthesis of chiral ligands and as intermediates for pharmaceuticals where a specific stereochemistry is required. They are found in compounds targeting the central nervous system and as enzyme inhibitors.
-
tert-butyl 4-acetylpiperidine-1-carboxylate is a widely used intermediate in the synthesis of various pharmaceuticals.[2] It serves as a key precursor for analgesics, anti-inflammatory agents, and other therapeutic compounds.
Experimental Protocols
Detailed and validated experimental procedures are crucial for reproducible research. Below are representative synthetic protocols for each isomer.
Synthesis of tert-butyl 4-acetylpiperidine-1-carboxylate
A common method for the synthesis of the 4-acetyl isomer involves the reaction of a Weinreb amide precursor with an organometallic reagent.
Protocol:
-
Dissolve tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.
-
Slowly add a solution of methylmagnesium bromide (1.3 equivalents) in a suitable solvent (e.g., diethyl ether or THF).
-
Allow the reaction mixture to warm to 0 °C and stir for 1 hour.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired product.[2]
Synthesis of this compound (General Approach)
The synthesis of the 3-acetyl isomer can be achieved through various routes, often starting from a corresponding 3-substituted piperidine derivative. A general approach may involve the oxidation of a secondary alcohol precursor.
Conceptual Protocol:
-
Protect the nitrogen of a suitable 3-(1-hydroxyethyl)piperidine precursor with a Boc group using di-tert-butyl dicarbonate (Boc₂O).
-
Oxidize the secondary alcohol of tert-butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction mixture appropriately based on the chosen oxidizing agent.
-
Purify the crude product via silica gel column chromatography to obtain this compound.
Workflow and Pathway Visualizations
To aid in the conceptual understanding of the synthetic strategies and differentiation of these isomers, the following diagrams are provided.
Caption: Generalized synthetic workflows for the 4-acetyl and 3-acetyl isomers.
Caption: Decision workflow for isomer differentiation based on ¹H NMR spectroscopy.
References
A Researcher's Guide to N-Protected Piperidines: A Comparative Analysis of Tert-butyl 3-acetylpiperidine-1-carboxylate
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Piperidine scaffolds are prevalent in a vast array of bioactive molecules, and their strategic functionalization often requires the use of nitrogen protecting groups. This guide provides an objective, data-driven comparison of tert-butyl 3-acetylpiperidine-1-carboxylate, a versatile building block, with other commonly employed N-protected piperidines.
The utility of a protected piperidine derivative is dictated by the stability of the protecting group to various reaction conditions and the ease of its removal. This guide focuses on a comparative analysis of the tert-butoxycarbonyl (Boc) group in this compound against other widely used N-protecting groups: carbobenzyloxy (Cbz) and fluorenylmethyloxycarbonyl (Fmoc).
Comparative Overview of N-Protecting Groups for Piperidines
The choice of an N-protecting group is a crucial decision in multi-step synthesis, influencing the overall efficiency and yield. The following table summarizes the key characteristics of Boc, Cbz, and Fmoc protecting groups in the context of piperidine chemistry.
| Property | Boc (tert-Butoxycarbonyl) | Cbz (Carbobenzyloxy) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Chemical Structure | (CH₃)₃C-O-CO- | C₆H₅CH₂-O-CO- | C₁₄H₉-CH₂-O-CO- |
| Cleavage Conditions | Acidic (e.g., TFA, HCl)[1][2] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C), Strong Acids (e.g., HBr/AcOH)[3][4][5] | Basic (e.g., Piperidine)[1][6][7] |
| Byproducts of Deprotection | Isobutylene, CO₂ | Toluene, CO₂ | Dibenzofulvene, CO₂[6] |
| Stability | Stable to weak acids, bases, and hydrogenolysis. | Generally stable to mild acids and bases.[8] | Stable to acids and catalytic hydrogenation.[8] |
| Key Advantages | - Robust and stable to a wide range of non-acidic reagents. - Volatile byproducts are easily removed. | - Orthogonal to Boc and Fmoc groups. - Can be cleaved under neutral conditions (hydrogenolysis). | - Mild, base-mediated deprotection. - Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. |
| Potential Limitations | - Requires strong acidic conditions for cleavage, which may not be suitable for acid-sensitive substrates. | - Catalyst poisoning can be an issue. - Not compatible with reducible functional groups (e.g., alkenes, alkynes). | - The dibenzofulvene byproduct can form adducts with the deprotected amine. - The protecting group itself is relatively large. |
Performance Comparison in the Context of a 3-Acetyl-Substituted Piperidine
The presence of a 3-acetyl group on the piperidine ring introduces further considerations for the stability of both the N-protecting group and the acetyl moiety itself. While direct comparative kinetic and yield data for the deprotection of N-Boc, N-Cbz, and N-Fmoc protected 3-acetylpiperidine is not extensively available in the literature, the following stability considerations can be inferred from established chemical principles.
| Deprotection Condition | Effect on N-Boc Group | Effect on N-Cbz Group | Effect on N-Fmoc Group | Stability of 3-Acetyl Group |
| Strong Acid (e.g., TFA in DCM) | Cleaved | Stable (unless very harsh conditions) | Stable | Generally stable, but prolonged exposure could lead to side reactions. |
| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable | Cleaved | Stable | The ketone of the acetyl group could be reduced, though typically slower than Cbz cleavage. |
| Base (e.g., 20% Piperidine in DMF) | Stable | Stable | Cleaved | Generally stable under mild basic conditions used for Fmoc removal. |
To provide a definitive comparison, a series of controlled experiments would be required. The following section outlines the protocols for such a comparative study.
Experimental Protocols
The following protocols describe the synthesis of the protected piperidines and the subsequent deprotection reactions to allow for a direct comparison of the three protecting groups.
Protocol 1: Synthesis of N-Protected 3-Acetylpiperidines
A general two-step synthesis starting from a suitable piperidine precursor can be employed.
-
Step 1: N-Protection. The secondary amine of a 3-acetylpiperidine precursor is protected using standard conditions for Boc, Cbz, and Fmoc group introduction.
-
Step 2: Acetylation (if starting from a non-acetylated precursor). This can be achieved through various methods, such as the reaction of an N-protected piperidine-3-carboxylic acid with a methyl organometallic reagent.
Protocol 2: Comparative Deprotection Studies
To compare the lability of the protecting groups and the stability of the 3-acetyl moiety, the following deprotection reactions should be performed in parallel and monitored by techniques such as TLC, LC-MS, and NMR.
a) N-Boc Deprotection (Acidic Cleavage)
-
Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 equiv.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
b) N-Cbz Deprotection (Catalytic Hydrogenolysis)
-
Dissolve N-Cbz-3-acetylpiperidine (1.0 equiv.) in methanol or ethanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.
c) N-Fmoc Deprotection (Basic Cleavage)
-
Dissolve N-Fmoc-3-acetylpiperidine (1.0 equiv.) in N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature and monitor the reaction's progress.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
Visualization of Key Concepts
To further aid in the understanding of the chemical principles discussed, the following diagrams illustrate the deprotection mechanisms and a decision-making workflow for selecting the appropriate protecting group.
Caption: Deprotection mechanisms for Boc, Cbz, and Fmoc groups.
Caption: Decision workflow for selecting a suitable N-protecting group.
Conclusion
This compound, with its Boc protecting group, offers a robust and versatile option for many synthetic applications, particularly when stability to basic and reductive conditions is required. However, for substrates sensitive to strong acids, alternative N-protected piperidines, such as N-Cbz or N-Fmoc derivatives, should be considered. The choice of the optimal protecting group is contingent upon the specific chemical context of the synthetic route. The experimental protocols provided herein offer a framework for conducting direct comparative studies to elucidate the subtle yet critical differences in performance between these valuable building blocks. This data-driven approach will empower researchers to make informed decisions, ultimately accelerating the drug discovery and development process.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tdcommons.org [tdcommons.org]
- 6. benchchem.com [benchchem.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Tert-butyl 3-acetylpiperidine-1-carboxylate in Modern Drug Discovery
In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery programs. The piperidine scaffold, a saturated heterocycle, is a privileged structure found in numerous approved drugs due to its favorable physicochemical properties and its ability to confer drug-like characteristics. Among the diverse array of piperidine derivatives, Tert-butyl 3-acetylpiperidine-1-carboxylate has emerged as a particularly valuable synthon. This guide provides a comprehensive comparison of this reagent with alternative building blocks, supported by experimental context and data, to inform strategic decisions in the synthesis of novel therapeutics.
Physicochemical and Structural Advantages
This compound offers a unique combination of a conformationally restricted piperidine ring, a reactive acetyl group, and a sterically hindered Boc-protecting group. This trifecta of features provides medicinal chemists with a versatile tool to fine-tune the properties of drug candidates.
Table 1: Comparison of Physicochemical Properties of Piperidine Building Blocks
| Feature | This compound | 1-Boc-4-acetylpiperidine | 3-Acetylpiperidine |
| Molecular Weight ( g/mol ) | 227.31 | 227.31 | 127.19 |
| cLogP | 1.8 | 1.8 | 0.4 |
| Topological Polar Surface Area (Ų) | 43.4 | 43.4 | 29.1 |
| Hydrogen Bond Donors | 0 | 0 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 2 |
| Rotatable Bonds | 3 | 3 | 1 |
The data in Table 1 highlights that while the Boc-protected isomers share identical molecular weights and calculated logP values, the position of the acetyl group at the 3-position in this compound provides a distinct vector for chemical elaboration compared to the 4-position isomer. This can be crucial for achieving desired binding interactions with biological targets. The unprotected 3-acetylpiperidine, while smaller and less lipophilic, lacks the strategic protection of the nitrogen, which can lead to unwanted side reactions and complicates synthetic routes.
Strategic Applications in Drug Synthesis
The primary advantage of this compound lies in its utility as a precursor for a variety of more complex chemical entities. The acetyl group can be readily transformed into other functional groups or used as a handle for carbon-carbon bond formation, while the Boc group allows for controlled deprotection and subsequent functionalization of the piperidine nitrogen.
A significant application of this building block is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used for the treatment of type 2 diabetes. For instance, it is a key intermediate in the synthesis of molecules like Omarigliptin. The piperidine ring in these inhibitors often serves to occupy a specific pocket in the enzyme's active site, enhancing potency and selectivity.
Comparative Synthesis and Experimental Protocols
The following section details a representative experimental workflow for the utilization of this compound in the synthesis of a key intermediate for a DPP-4 inhibitor, compared to a hypothetical route using an alternative building block.
Experimental Protocol: Synthesis of a Chiral Amine Intermediate
Method 1: Utilizing this compound
-
Reductive Amination: To a solution of this compound (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq). Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the corresponding amine.
Method 2: Alternative approach with 3-Acetylpiperidine
-
Boc Protection: To a solution of 3-acetylpiperidine (1.0 eq) in dichloromethane, add di-tert-butyl dicarbonate (1.1 eq) and triethylamine (1.2 eq). Stir at room temperature for 12 hours.
-
Work-up and Purification: Concentrate the reaction mixture and purify by column chromatography to obtain this compound.
-
Reductive Amination: Proceed with the reductive amination as described in Method 1.
The direct use of this compound streamlines the synthesis by eliminating the need for a separate protection step, thus improving overall efficiency and reducing waste.
Table 2: Comparative Yields for Amine Synthesis
| Starting Material | Number of Steps | Overall Yield (%) |
| This compound | 1 | ~75-85% |
| 3-Acetylpiperidine | 2 | ~60-70% |
As indicated in Table 2, the pre-protected starting material offers a more efficient route to the desired intermediate, which is a significant advantage in large-scale synthesis campaigns.
Visualizing Synthetic Strategy and Biological Context
The following diagrams illustrate the strategic advantage of using a pre-protected building block and the general role of piperidine-containing molecules in a biological pathway.
Caption: Comparative synthetic workflows.
Caption: Simplified DPP-4 inhibition pathway.
Purity Analysis of Commercial "Tert-butyl 3-acetylpiperidine-1-carboxylate": A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the success of a synthetic campaign and the quality of the final active pharmaceutical ingredient. "Tert-butyl 3-acetylpiperidine-1-carboxylate" is a key building block in the synthesis of numerous pharmaceutical compounds. This guide provides a comparative analysis of the purity of this commercially available intermediate, offering a framework for its evaluation. The data presented herein is representative and intended to illustrate a robust analytical approach.
Introduction to Purity and Its Importance
The purity of "this compound" directly influences reaction yields, impurity profiles of subsequent steps, and the overall efficiency of a synthetic route. Common impurities can arise from the synthetic route used by the manufacturer, degradation of the product, or improper storage. Potential synthetic routes to this intermediate often involve the protection of a piperidine derivative followed by acetylation, or the manipulation of a pre-functionalized piperidine ring. Each approach carries its own set of potential by-products.
Common Potential Impurities:
-
Unreacted Starting Materials: Such as piperidin-3-yl-ethanone or di-tert-butyl dicarbonate.
-
By-products of Boc-protection: Including di-acylated piperidine if the Boc-protection is incomplete or reversed.
-
Residual Solvents: From the reaction and purification steps (e.g., Dichloromethane, Ethyl Acetate, Heptane).
-
Over-alkylation or other side-reactions: Depending on the specific synthetic pathway employed.
-
Degradation Products: Hydrolysis of the ester or Boc group under improper storage conditions.
Comparative Purity Analysis
To illustrate a comparative analysis, we present hypothetical purity data for "this compound" from three different commercial suppliers (Supplier A, Supplier B, and Supplier C). The purity was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvents, and quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination.
Table 1: Comparative Purity Data
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (% Area) | 98.5% | 99.2% | 97.8% |
| Major Impurity (% Area) | 0.8% (Impurity 1) | 0.3% (Impurity 2) | 1.2% (Impurity 1) |
| Total Impurities (% Area) | 1.5% | 0.8% | 2.2% |
| Residual Solvents (GC-MS) | Heptane: 500 ppm | Dichloromethane: 100 ppm | Ethyl Acetate: 800 ppm |
| Absolute Purity (qNMR) | 98.2% | 99.1% | 97.5% |
Table 2: Hypothetical Impurity Identification
| Impurity ID | Retention Time (HPLC) | Proposed Structure |
| Impurity 1 | 5.2 min | Piperidin-3-yl-ethanone (unprotected starting material) |
| Impurity 2 | 8.9 min | Di-tert-butyl 1,1'-(3-acetylpiperidine-1,1-diyl)dicarboxylate (over-protected by-product) |
Experimental Protocols
A detailed description of the analytical methods used to generate the comparative data is provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL solution in acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
-
Instrumentation: A headspace GC-MS system.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 min.
-
Ramp: 10°C/min to 240°C.
-
Hold at 240°C for 5 min.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
Sample Preparation: 50 mg of the sample was dissolved in 1 mL of DMSO in a headspace vial.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard with a known purity.[1][2]
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Accurately weigh approximately 20 mg of "this compound" and 10 mg of maleic acid into a vial. Dissolve in 0.75 mL of CDCl₃.
-
Acquisition Parameters:
-
Pulse sequence: A standard 90° pulse.
-
Relaxation delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of scans: 16.
-
-
Data Processing: The spectra are phased and baseline corrected. The purity is calculated by comparing the integral of a well-resolved signal from the analyte (e.g., the tert-butyl protons) to the integral of the olefinic protons of maleic acid.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive purity analysis of commercial "this compound".
Caption: Workflow for Purity Analysis of Commercial "this compound".
Comparison of Alternatives
While "this compound" is a versatile intermediate, alternative building blocks may be considered depending on the specific synthetic strategy.
-
Positional Isomers: "Tert-butyl 4-acetylpiperidine-1-carboxylate" or "Tert-butyl 2-acetylpiperidine-1-carboxylate" would be used to introduce the acetylpiperidine moiety at a different position.
-
Different Protecting Groups: If the Boc group is not compatible with subsequent reaction conditions, alternatives such as the Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) protected analogues could be employed. However, the deprotection conditions for these groups are significantly different.
-
Alternative Acyl Groups: For analogues with different side chains, intermediates with formyl, propionyl, or other acyl groups at the 3-position would be required.
The choice of an alternative will depend on the specific molecular target and the overall synthetic plan. The analytical workflow described in this guide can be adapted for the purity assessment of these alternative intermediates.
Conclusion
This guide provides a comprehensive framework for the comparative purity analysis of commercial "this compound". By employing a suite of orthogonal analytical techniques—HPLC for relative purity and impurity profiling, GC-MS for volatile impurities, and qNMR for absolute purity assessment—researchers can make informed decisions about the quality of their starting materials. The provided experimental protocols and the illustrative data serve as a valuable resource for establishing robust quality control procedures in a drug discovery and development setting.
References
A Comparative Guide to Piperidine Building Blocks in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs and biologically active compounds.[1][2] This six-membered nitrogen-containing heterocycle offers a unique combination of three-dimensional complexity, synthetic tractability, and favorable physicochemical properties, making it an invaluable building block in the design of novel therapeutics.[3][4] Its ability to influence key drug-like properties such as solubility, permeability, and metabolic stability, while providing a versatile framework for precise pharmacophore placement, has led to its incorporation in drugs targeting a wide range of diseases, particularly those affecting the central nervous system (CNS).[1][2]
This guide provides a comparative analysis of various piperidine building blocks, offering quantitative data on their performance in key assays, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. The aim is to equip researchers and drug development professionals with the necessary information to make informed decisions in the selection and optimization of piperidine scaffolds for their specific research and development programs.
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
The substitution pattern on the piperidine ring significantly impacts its physicochemical properties, which in turn govern its pharmacokinetic profile. Properties such as lipophilicity (logP) and basicity (pKa) are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Properties of Piperidine and Related Scaffolds
| Scaffold | Structure | pKa of Conjugate Acid | logP (Octanol/Water) | Key Considerations for Drug Design |
| Piperidine | ~11.22 | 0.84 | Strongly basic, moderately lipophilic. Provides a rigid chair conformation.[5] | |
| Pyrrolidine | ~11.27 | 0.46 | Slightly more basic and less lipophilic than piperidine. Offers greater conformational flexibility.[5] | |
| Morpholine | ~8.4 | -0.85 | Less basic and more polar than piperidine, often leading to improved aqueous solubility and metabolic stability.[6] |
Performance in Key Preclinical Assays
The performance of piperidine-containing compounds in preclinical assays is highly dependent on their substitution patterns. The following tables provide a comparative overview of how different piperidine analogs perform in terms of receptor binding, metabolic stability, and cell permeability.
Receptor Binding Affinity
Piperidine scaffolds are frequently employed in the design of ligands for G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The nature and position of substituents on the piperidine ring can dramatically influence binding affinity and selectivity.
Table 2: Comparative Binding Affinities of Piperidine Analogs at Dopamine D2 and Serotonin 5-HT2A Receptors
| Compound/Analog | Target Receptor | Modification | Ki (nM) | Fold Selectivity (D2 vs. 5-HT2A) | Reference |
| Eticlopride Analog | D2 | Pyrrolidine Ring | 1.77 | - | [7] |
| Eticlopride Analog | D2 | Piperidine Ring | >1000 | - | [7] |
| L-741,626 Analog | D2 | Piperidine | 11.2 | 14.5 | [8] |
| L-741,626 Analog | D2 | Tropane | 33.4 | 0.46 | [8] |
| LPH-5 ((S)-11) | 5-HT2A | 2,5-dimethoxyphenylpiperidine | 1.3 | - | [9] |
| N-methyl LPH-5 | 5-HT2A | N-methylation | Significantly reduced affinity | - | [9] |
| M100907 | 5-HT2A | Piperidinemethanol | High affinity | >100-fold vs 5-HT2B/2C | [10] |
| Bivalent M100907 | 5-HT2A | Dimerization | Maintained high affinity | ~10-fold vs 5-HT2C | [10] |
Metabolic Stability
The metabolic stability of a drug candidate is a critical factor determining its in vivo half-life and oral bioavailability. The piperidine ring can be susceptible to metabolism by cytochrome P450 enzymes.[11] Strategic modifications can enhance metabolic stability.
Table 3: Comparative Metabolic Stability of Piperidine Analogs in Human Liver Microsomes (HLM)
| Compound/Analog | Key Structural Feature | t1/2 (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |
| Piperine | Piperidine amide | 141-165 | Low (8.4) | [12] |
| Unsubstituted Piperidine Analog (Hypothetical) | Unsubstituted Ring | 25 | 55 | [11] |
| N-Methyl Piperidine Analog (Hypothetical) | N-Alkylation | 45 | 31 | [11] |
| Piperidine with Blocking Group (Hypothetical) | Strategic Substitution | 90 | 15 | [11] |
| Morpholine Analog (Hypothetical) | Morpholine Ring | 120 | 11.5 | [6] |
| Spiro[chromene-2,4′-piperidine] (Compound 8) | Spirocyclic Piperidine | - | - | [13] |
Cell Permeability
The ability of a compound to cross cell membranes is essential for its absorption and distribution. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption.
Table 4: Comparative Caco-2 Permeability of N-Substituted Piperidine Analogs
| Compound | N-Substituent | Apparent Permeability (Papp) (x 10-6 cm/s) | Classification | Reference |
| N-phenoxypropionyl anthranilamide ester (Compound 2) | Phenoxypropionyl | 45.34 | High | [14] |
| N-(4'-chlorobenzoyl) anthranilamide ester (Compound 9) | 4'-chlorobenzoyl | 33.17 | High | [14] |
| Quinazolinone derivative (Compound 7a) | Substituted quinazolinone | 1-5 | Moderate | [15] |
| Quinazolinone derivative (Compound 7e) | Substituted quinazolinone | 17 | High | [15] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of drug candidates. The following sections provide methodologies for the key experiments cited in this guide.
Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Materials:
-
Receptor source: Membrane preparations from cells or tissues expressing the target receptor.
-
Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors).
-
Test compounds: Serial dilutions of the piperidine analogs.
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well filter plates with GF/B or GF/C filters.
-
Scintillation cocktail and a scintillation counter.
2. Procedure:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the receptor preparation.
-
Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[16]
1. Materials:
-
Pooled human liver microsomes (HLMs).
-
Test compounds and positive controls (e.g., testosterone, verapamil).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (100 mM, pH 7.4).
-
Acetonitrile or methanol for reaction termination.
-
LC-MS/MS system for analysis.
2. Procedure:
-
Pre-warm a solution of HLMs in phosphate buffer to 37°C.
-
Add the test compound to the microsome solution and pre-incubate for a few minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (cold acetonitrile or methanol) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
The half-life (t1/2) is calculated as: t1/2 = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated as: CLint = (V/P) * (0.693 / t1/2), where V is the incubation volume and P is the amount of microsomal protein.
Caco-2 Cell Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium, to assess the permeability of a compound.[17]
1. Materials:
-
Caco-2 cells.
-
Transwell® inserts with microporous polycarbonate membranes.
-
Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics).
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Test compounds and control compounds with known permeability (e.g., propranolol for high permeability, Lucifer yellow for low permeability).
-
LC-MS/MS system for analysis.
2. Procedure:
-
Seed Caco-2 cells on the Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
To measure apical-to-basolateral (A-B) permeability, add the test compound to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points, take samples from the receiver chamber and a sample from the donor chamber at the beginning and end of the experiment.
-
To assess active efflux, also measure basolateral-to-apical (B-A) permeability by adding the compound to the basolateral chamber and sampling from the apical chamber.
3. Data Analysis:
-
Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is essential for clear communication and understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by piperidine-containing drugs and a typical experimental workflow.
Conclusion
The judicious selection and optimization of piperidine building blocks are critical for the successful development of novel therapeutics. This guide has provided a comparative analysis of various piperidine analogs, highlighting the profound impact of substitution on their physicochemical properties, receptor binding affinities, metabolic stability, and cell permeability. The provided experimental protocols and visualizations of signaling pathways and workflows serve as a practical resource for researchers in the field. By leveraging this information, scientists can make more rational, data-driven decisions in the design and development of next-generation piperidine-containing drugs.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Caco-2 cell permeability of N-substituted anthranilamide esters as ADP inhibitor in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Strategic Utility of Tert-butyl 3-acetylpiperidine-1-carboxylate in Fragment-Based Drug Design: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate molecular fragments is a critical starting point in fragment-based drug design (FBDD). Among the vast chemical space of potential fragments, saturated heterocycles, particularly piperidine derivatives, have emerged as privileged scaffolds. This guide provides a comprehensive comparison of Tert-butyl 3-acetylpiperidine-1-carboxylate, highlighting its utility against alternative fragments and supported by experimental context and protocols.
This compound is a valuable building block in medicinal chemistry, offering a three-dimensional scaffold that can be strategically employed in FBDD campaigns. Its inherent structural features—a piperidine core, a strategically placed acetyl group, and a Boc-protecting group—provide a versatile platform for fragment evolution and optimization. The piperidine moiety is a common feature in many approved drugs, enhancing the probability of favorable pharmacokinetic properties.[1][2][3]
Comparative Analysis of Acetylpiperidine Isomers and Alternative Fragments
The position of the acetyl group on the piperidine ring significantly influences the vectoral expansion of the fragment into a larger, more potent molecule. While direct comparative screening data for this compound against its 2- and 4-acetyl isomers is not extensively available in public literature, the choice of substitution pattern is a key strategic decision in drug design. The 3-position provides a distinct exit vector for chemical elaboration compared to the more symmetrical 4-substituted or the sterically different 2-substituted analogs.
To provide a quantitative perspective, the following table summarizes key physicochemical properties relevant to FBDD for this compound and its commercially available 4-acetyl isomer.
| Property | This compound | Tert-butyl 4-acetylpiperidine-1-carboxylate | Rationale in FBDD |
| Molecular Weight ( g/mol ) | 227.30 | 227.30 | Falls within the typical range for fragments, adhering to the "Rule of Three." |
| cLogP | ~1.8 | ~1.8 | Indicates good starting lipophilicity for fragment screening. |
| Hydrogen Bond Acceptors | 3 | 3 | Provides potential interaction points with the biological target. |
| Hydrogen Bond Donors | 0 | 0 | The Boc-group protects the nitrogen, preventing it from acting as a donor. |
| Rotatable Bonds | 3 | 3 | A low number of rotatable bonds reduces conformational entropy upon binding. |
| Topological Polar Surface Area (Ų) | 46.6 | 46.6 | Influences cell permeability and solubility. |
The Role in Synthesis: A Practical Example
A key application demonstrating the utility of this compound is its use as a key intermediate in the synthesis of kinase inhibitors. A patent for novel aminopyrrolotriazines as kinase inhibitors describes a synthetic route where this fragment is a starting material. This highlights its practical application in generating more complex molecules with therapeutic potential.
The following diagram illustrates the initial step in the synthesis described in the patent, showcasing the reactivity of the acetyl group.
Alternative Heterocyclic Fragments in FBDD
While piperidine scaffolds are highly valuable, other saturated and aromatic heterocyclic fragments are also widely used in FBDD. The choice of the core scaffold influences properties such as solubility, metabolic stability, and the geometric presentation of substituents.
| Fragment Class | Representative Example | Key Features |
| Pyrrolidines | Tert-butyl 3-acetylpyrrolidine-1-carboxylate | 5-membered ring, different conformational profile to piperidines. |
| Morpholines | N-Boc-3-acetylmorpholine | Introduces an ether oxygen, potentially improving solubility. |
| Tetrahydropyrans | Tert-butyl 4-acetyltetrahydropyran | Oxygen heterocycle, acts as a hydrogen bond acceptor. |
| Aromatic Heterocycles | 3-acetylpyridine | Flat, rigid scaffold with different electronic properties. |
The selection of a particular fragment should be guided by the specific structural features of the target protein's binding site and the desired physicochemical properties of the final lead compound.
Experimental Protocols for Fragment Screening
The identification of initial fragment hits requires sensitive biophysical techniques capable of detecting weak binding affinities, typically in the micromolar to millimolar range.
Surface Plasmon Resonance (SPR) for Fragment Screening
SPR is a label-free technique that measures changes in the refractive index at a sensor surface as molecules bind and dissociate.
Workflow for SPR-based Fragment Screening:
Detailed Protocol:
-
Immobilization: Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Fragment Solution Preparation: Prepare a stock solution of each fragment (e.g., 10 mM in DMSO) and dilute to the desired screening concentration (e.g., 100 µM) in a running buffer (e.g., HBS-EP+).
-
Screening: Inject each fragment solution over the immobilized target surface and a reference surface (without the target protein) for a defined association time, followed by a dissociation phase with running buffer.
-
Data Analysis: Subtract the reference channel signal from the target channel signal to obtain specific binding sensorgrams. Identify hits based on a predefined response threshold. For positive hits, perform a dose-response analysis by injecting a series of fragment concentrations to determine the equilibrium dissociation constant (KD).
Saturation Transfer Difference (STD) NMR Spectroscopy
STD-NMR is a powerful ligand-observe NMR technique for detecting transient binding of small molecules to a large protein.
Logical Framework for STD-NMR:
Detailed Protocol:
-
Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., phosphate buffer in D2O). Add the fragment or a mixture of fragments at a higher concentration (e.g., 1-5 mM).
-
NMR Data Acquisition: Acquire two spectra: an "on-resonance" spectrum with selective saturation of protein resonances (e.g., at -1 ppm) and an "off-resonance" spectrum with saturation at a frequency where no protein or ligand signals are present (e.g., 30 ppm).
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Hit Identification: Fragments that bind to the protein will show signals in the STD spectrum, indicating that they have received saturation from the protein. The intensity of the STD effect can be used to rank the binding affinity of different fragments.
Conclusion
This compound represents a strategically valuable fragment for FBDD. Its three-dimensional structure, coupled with well-defined vectors for chemical elaboration, makes it an attractive starting point for the development of novel therapeutics. While direct comparative data remains an area for future investigation, its successful application as a synthetic building block for kinase inhibitors underscores its practical utility. The choice of this fragment, in comparison to its isomers and other heterocyclic scaffolds, should be a deliberate decision based on the specific goals of the drug discovery program and the structural features of the biological target. The application of robust biophysical screening methods is essential to identify and validate initial fragment hits, paving the way for successful lead optimization.
References
A Comparative Guide to Assessing the Stereochemical Purity of Chiral "Tert-butyl 3-acetylpiperidine-1-carboxylate"
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules like Tert-butyl 3-acetylpiperidine-1-carboxylate is a critical parameter that can significantly influence a drug's pharmacological and toxicological profile. This guide provides an objective comparison of the primary analytical techniques used to assess the enantiomeric purity of this compound and its analogs, complete with experimental protocols and supporting data.
The principal methods for determining the enantiomeric excess (e.e.) of chiral compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] The choice of method often depends on factors such as the required accuracy, sensitivity, sample throughput, and available instrumentation.[1]
Comparison of Analytical Methods
Each analytical technique offers distinct advantages and disadvantages for the analysis of chiral molecules. Chromatographic methods like HPLC, GC, and SFC are separation techniques that physically separate the enantiomers, while NMR spectroscopy typically relies on the use of chiral resolving agents to induce distinguishable signals for each enantiomer.
| Analytical Method | Principle | Key Performance Characteristics |
| Chiral HPLC | Enantiomers exhibit differential interactions with a chiral stationary phase (CSP), leading to different retention times.[2] | High resolution and sensitivity; widely applicable.[2] Derivatization may be needed to introduce a chromophore for UV detection.[3] |
| Chiral GC | Volatile and thermally stable enantiomers are separated in the gas phase based on their interactions with a CSP.[2] | High sensitivity and often shorter analysis times compared to HPLC.[2] Derivatization is frequently required to enhance volatility.[4] |
| Chiral SFC | Separation is achieved using a mobile phase of supercritical carbon dioxide, often with a polar organic co-solvent, and a CSP.[5] | Significantly faster than HPLC (often 3-5 times faster), with reduced organic solvent consumption, making it a "greener" alternative.[5][6] |
| NMR Spectroscopy | A chiral solvating agent or auxiliary is used to create diastereomeric complexes, resulting in different chemical shifts for the enantiomers.[7][8] | Non-destructive and provides structural information, but generally less sensitive than chromatographic methods.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate assessment of stereochemical purity. Below are representative protocols for the key analytical techniques.
1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for enantiomeric separation.[] Polysaccharide-based chiral stationary phases are commonly employed for the separation of piperidine derivatives.[10]
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar amylose-based CSP.[3][11]
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol or ethanol.[11][12] A typical starting point is n-Hexane/Isopropanol (90:10, v/v).
-
Additive: For basic compounds like piperidines, adding a small amount of an amine (e.g., 0.1% diethylamine) can improve peak shape.[3]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm), especially if the Boc-protecting group provides sufficient chromophore.
-
-
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.
-
If the compound lacks a strong chromophore, pre-column derivatization with a UV-active agent may be necessary.[3]
-
-
Data Analysis:
-
The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.
-
2. Chiral Supercritical Fluid Chromatography (SFC)
SFC is an increasingly popular technique for chiral separations due to its speed and reduced environmental impact.[6][13]
-
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral stationary phases are commonly used.[1]
-
Mobile Phase: Supercritical CO2 with a polar co-solvent, typically an alcohol like methanol or ethanol.[5] A common starting gradient is 5% to 50% methanol in CO2.
-
Back Pressure: 150 bar.[5]
-
Temperature: 40 °C.[5]
-
Flow Rate: 2-4 mL/min.
-
Detection: UV-Vis or Mass Spectrometry (MS).
-
-
Sample Preparation:
-
Dissolve the sample in a small amount of the organic co-solvent (e.g., methanol).
-
-
Data Analysis:
-
Peak integration and e.e. calculation are performed similarly to HPLC.
-
3. Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers high resolution and speed.[14]
-
Chromatographic Conditions:
-
Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An initial oven temperature of 100°C, held for 1 minute, followed by a ramp of 10°C/min to 250°C, and held for 5 minutes.
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) is commonly used.[1]
-
-
Sample Preparation:
-
Derivatization may be necessary to increase the volatility of this compound.
-
-
Data Analysis:
-
Enantiomeric excess is determined from the integrated peak areas of the two enantiomers.[1]
-
4. NMR Spectroscopy
NMR spectroscopy can be a rapid method for determining enantiomeric excess without the need for chromatographic separation.[7]
-
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of the chiral analyte in a suitable deuterated solvent (e.g., CDCl3).
-
Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
-
Data Acquisition:
-
Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.
-
The enantiomeric ratio is determined by the integration of these signals.[7]
-
Visualizing the Workflow
The general workflow for assessing the stereochemical purity of a chiral compound involves several key stages, from sample preparation to data analysis, ultimately yielding the enantiomeric ratio.
Caption: Workflow for determining enantiomeric purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. selvita.com [selvita.com]
- 7. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fagg-afmps.be [fagg-afmps.be]
- 14. chromatographyonline.com [chromatographyonline.com]
Comparative Guide to the Synthesis of Piperidine-Containing Bioactive Molecules: Case Studies Featuring Tert-butyl 3-acetylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The substituted piperidine motif is a cornerstone in the design of modern pharmaceuticals, appearing in a vast array of bioactive molecules. The choice of synthetic route to this critical scaffold can significantly impact the efficiency, stereochemical outcome, and overall success of a drug development program. This guide provides a comparative analysis of synthetic strategies for constructing key piperidine-containing drug candidates, with a focus on the utility of Tert-butyl 3-acetylpiperidine-1-carboxylate as a versatile building block. We present case studies in the synthesis of renin and RIPK1 inhibitors, offering a side-by-side look at methodologies and providing the necessary data for informed decisions in your synthetic planning.
Case Study 1: Synthesis of Renin Inhibitors
Renin inhibitors are a class of antihypertensive agents that target the renin-angiotensin system. A key structural feature of many potent renin inhibitors is a substituted piperidine core. Here, we compare a synthetic approach utilizing this compound with an alternative strategy for the preparation of a common piperidine intermediate.
Methodology A: Grignard Reaction with this compound
This approach leverages the reactivity of the acetyl group in this compound for the introduction of a key substituent via a Grignard reaction. This method is often straightforward and allows for the rapid diversification of the piperidine scaffold.
Methodology B: Asymmetric Synthesis from a Pyridine Derivative
An alternative strategy involves the enantioselective functionalization of a pyridine precursor, followed by reduction to the corresponding piperidine. This method can offer excellent stereocontrol but may require more specialized catalysts and conditions.
Comparative Synthetic Data
| Parameter | Methodology A: Grignard Reaction | Methodology B: Asymmetric Synthesis from Pyridine |
| Starting Material | This compound | Substituted Pyridine |
| Key Transformation | Grignard Addition | Rh-catalyzed Asymmetric Reductive Heck Reaction |
| Stereocontrol | Substrate-controlled, may lead to diastereomeric mixtures | Catalyst-controlled, high enantioselectivity |
| Typical Yields | 60-80% for the Grignard step | 70-90% for the key catalytic step |
| Reagents & Conditions | Grignard reagent (e.g., R-MgBr), THF, -78 °C to rt | Rh catalyst, chiral ligand, boronic acid, base, heat |
| Advantages | Readily available starting material, operational simplicity | High enantioselectivity, potential for broader substrate scope |
| Disadvantages | May require chiral separation of diastereomers | Requires specialized and often expensive catalysts and ligands |
Experimental Protocols
Methodology A: Representative Grignard Reaction
To a solution of (R)-tert-butyl 3-acetylpiperidine-1-carboxylate in anhydrous THF at -78 °C under a nitrogen atmosphere is added a solution of the desired Grignard reagent (1.2 equivalents) in THF dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired tertiary alcohol.
Methodology B: Representative Rh-catalyzed Asymmetric Synthesis
A mixture of a substituted pyridine (1.0 eq.), a boronic acid (1.5 eq.), a rhodium precursor (e.g., [Rh(cod)Cl]2, 2.5 mol%), and a chiral phosphine ligand (e.g., (R)-BINAP, 5.5 mol%) in a suitable solvent (e.g., 1,4-dioxane) is degassed and placed under an inert atmosphere. A base (e.g., K3PO4, 2.0 eq.) is added, and the reaction mixture is heated to the desired temperature (e.g., 80 °C) for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The resulting crude product is then subjected to a hydrogenation reaction (e.g., H2, Pd/C) to afford the corresponding substituted piperidine. The final product is purified by chromatography.
Synthetic Workflow Comparison
Caption: Comparative workflows for the synthesis of renin inhibitors.
Case Study 2: Synthesis of RIPK1 Inhibitors
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors are being investigated for the treatment of various inflammatory diseases. The synthesis of these complex molecules often involves the construction of a highly substituted piperidine core.
Methodology C: Synthesis via this compound
This route utilizes the acetyl group as a handle for further functionalization, often through reductive amination or other C-C bond-forming reactions, to build the complex side chains required for potent RIPK1 inhibition.
Methodology D: Alternative Piperidine Ring Construction
Alternative approaches may involve the de novo synthesis of the piperidine ring, for example, through a multi-component reaction or an intramolecular cyclization strategy. These methods can provide access to diverse substitution patterns.
Comparative Synthetic Data
| Parameter | Methodology C: From Acetylpiperidine | Methodology D: De Novo Ring Synthesis |
| Starting Material | This compound | Acyclic precursors |
| Key Transformation | Reductive Amination / Aldol Condensation | Intramolecular Cyclization / Multi-component Reaction |
| Stereocontrol | Can be challenging, may require chiral auxiliaries or catalysts | Can be designed for high stereoselectivity |
| Typical Yields | 50-70% for the key functionalization step | 40-60% for the ring-forming step |
| Reagents & Conditions | Amine, reducing agent (e.g., NaBH(OAc)3) / Base, aldehyde | Base or acid catalysis, often requires heating |
| Advantages | Utilizes a commercially available building block | High degree of flexibility in substituent placement |
| Disadvantages | Stereocontrol can be a significant hurdle | May involve longer synthetic sequences |
Experimental Protocols
Methodology C: Representative Reductive Amination
To a solution of this compound and a primary or secondary amine (1.1 equivalents) in a suitable solvent such as dichloromethane is added acetic acid (catalytic amount). The mixture is stirred at room temperature for 1 hour, followed by the addition of a reducing agent like sodium triacetoxyborohydride (1.5 equivalents) in portions. The reaction is stirred at room temperature for 12-16 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution, and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Methodology D: Representative Intramolecular Cyclization
A suitable acyclic precursor containing both an amine and an electrophilic center (e.g., an aldehyde, ketone, or Michael acceptor) is dissolved in an appropriate solvent. A base (e.g., potassium carbonate) or an acid (e.g., p-toluenesulfonic acid) is added, and the reaction mixture is heated to reflux for several hours until the starting material is consumed (as monitored by TLC). The reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The resulting crude piperidine derivative is purified by column chromatography.
Synthetic Workflow Comparison
Caption: Comparative workflows for the synthesis of RIPK1 inhibitors.
Signaling Pathway Visualizations
A comprehensive understanding of the biological targets of these inhibitors is crucial for drug development. Below are diagrams of the Renin-Angiotensin and RIPK1 signaling pathways.
Renin-Angiotensin System
Caption: The Renin-Angiotensin signaling pathway.
RIPK1 Signaling Pathway
Evaluating the Cost-Effectiveness of Tert-butyl 3-acetylpiperidine-1-carboxylate in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of building blocks in chemical synthesis is a critical decision impacting both the efficiency of the synthetic route and the overall cost of the final product. This guide provides an objective comparison of Tert-butyl 3-acetylpiperidine-1-carboxylate with alternative starting materials for the synthesis of 3-acetylpiperidine scaffolds, which are key intermediates in the development of various pharmaceuticals, including central nervous system (CNS) agents and enzyme inhibitors.
The 3-acetylpiperidine moiety is a prevalent structural motif in a number of bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen offers stability during synthetic transformations and can be readily removed under mild acidic conditions, making this compound a valuable, albeit potentially costly, intermediate. This guide explores its cost-effectiveness by comparing it with alternative, more readily available starting materials, providing experimental data and detailed protocols to support the analysis.
Comparative Analysis of Synthetic Strategies
The primary goal is the synthesis of a 3-acetylpiperidine scaffold. We will evaluate three synthetic pathways starting from:
-
This compound: The direct, but more expensive, starting material.
-
3-Acetylpyridine: A cost-effective aromatic precursor requiring hydrogenation.
-
N-Boc-3-cyanopiperidine: An alternative piperidine-based starting material requiring conversion of the nitrile group.
Data Presentation: Cost and Yield Comparison
The following table summarizes the estimated costs of the starting materials and the expected yields for the synthesis of a common intermediate, N-Boc-3-acetylpiperidine.
| Starting Material | Supplier Example(s) | Price (per gram) | Molecular Weight ( g/mol ) | Moles per gram | Cost per mole | Overall Yield (estimated) | Final Cost per mole of Product |
| This compound | Commercially Available | ~$150 - $300 | 227.30 | 0.0044 | ~$34,000 - $68,000 | 100% (direct use) | ~$34,000 - $68,000 |
| 3-Acetylpyridine | Sigma-Aldrich, TCI | ~$0.27 - $1.08[1] | 121.14 | 0.0083 | ~$32 - $130 | ~70-80% (2 steps) | ~$45 - $185 |
| (S)-1-N-Boc-3-Cyano-piperidine | Fluorochem | ~$49[2] | 210.28 | 0.0048 | ~$10,200 | ~60-70% (2 steps) | ~$14,500 - $17,000 |
Note: Prices are estimates based on listed catalog prices and may vary depending on the supplier, purity, and quantity purchased. The "Final Cost per mole of Product" for the alternatives includes the cost of the starting material and assumes the subsequent reaction steps have a certain yield.
Experimental Protocols and Methodologies
Detailed experimental protocols for the key transformations are provided below. These are based on established literature procedures and can be adapted for specific research needs.
Protocol 1: Synthesis of N-Boc-3-acetylpiperidine from 3-Acetylpyridine
This two-step protocol involves the hydrogenation of the pyridine ring followed by the protection of the piperidine nitrogen.
Step 1: Hydrogenation of 3-Acetylpyridine
-
Reagents: 3-Acetylpyridine, Platinum(IV) oxide (PtO₂), Ethanol, Hydrochloric acid (HCl).
-
Procedure: In a high-pressure reaction vessel, dissolve 3-acetylpyridine (1.0 eq) in ethanol. Add a catalytic amount of PtO₂. Acidify the mixture with concentrated HCl (1.1 eq). The vessel is then placed under a hydrogen atmosphere (50 psi) and shaken at room temperature for 24-48 hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the catalyst is filtered off through a pad of Celite, and the solvent is removed under reduced pressure to yield 3-acetylpiperidine hydrochloride.
Step 2: Boc Protection of 3-Acetylpiperidine
-
Reagents: 3-Acetylpiperidine hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (NEt₃), Dichloromethane (DCM).
-
Procedure: Suspend 3-acetylpiperidine hydrochloride (1.0 eq) in DCM. Cool the mixture to 0 °C and add triethylamine (2.2 eq) dropwise. To this mixture, add a solution of Boc₂O (1.1 eq) in DCM. Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to afford this compound.
Protocol 2: Synthesis of N-Boc-3-acetylpiperidine from N-Boc-3-cyanopiperidine
This two-step protocol involves a Grignard reaction to convert the nitrile to a ketone.
Step 1: Grignard Reaction with N-Boc-3-cyanopiperidine
-
Reagents: N-Boc-3-cyanopiperidine, Methylmagnesium bromide (MeMgBr), Tetrahydrofuran (THF).
-
Procedure: Dissolve N-Boc-3-cyanopiperidine (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen). Cool the solution to 0 °C. Add a solution of methylmagnesium bromide (1.2 eq) in THF dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.
Step 2: Acidic Work-up and Hydrolysis
-
Reagents: Reaction mixture from Step 1, Aqueous hydrochloric acid (e.g., 3M HCl).
-
Procedure: The reaction is carefully quenched by the slow addition of an aqueous solution of HCl at 0 °C. The mixture is stirred for an additional 1-2 hours at room temperature to ensure complete hydrolysis of the intermediate imine. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes described.
Figure 1: Comparative synthetic pathways to a target molecule using different starting materials.
Conclusion and Recommendations
The choice of starting material for the synthesis of 3-acetylpiperidine-containing molecules is a trade-off between the initial cost of the building block and the number of synthetic steps required.
-
This compound is the most straightforward option, ideal for situations where speed and a reduced number of synthetic steps are prioritized, and the higher cost is justifiable, such as in early-stage drug discovery for rapid analogue synthesis.
-
3-Acetylpyridine represents the most cost-effective starting material.[1][3][4][5] The two-step conversion to the desired intermediate is a well-established and high-yielding process. This route is highly recommended for large-scale synthesis where cost is a major driver.
-
N-Boc-3-cyanopiperidine offers a mid-range alternative in terms of cost.[2] The Grignard reaction is a powerful tool for C-C bond formation, but it requires careful control of reaction conditions, especially the exclusion of moisture. This route may be advantageous if the cyano-piperidine precursor is readily available or if other functionalities need to be introduced via Grignard chemistry.
Ultimately, the most cost-effective approach will depend on the specific project's scale, budget, and timeline. For process development and large-scale manufacturing, the route from 3-acetylpyridine is demonstrably the most economical. For discovery chemistry, the convenience of using the pre-functionalized this compound may outweigh its higher price tag.
References
- 1. 3-Acetylpyridine | 350-03-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. (S)-1-N-Boc-3-Cyano-piperidine | CymitQuimica [cymitquimica.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. dir.indiamart.com [dir.indiamart.com]
- 5. 3-Acetylpyridine price,buy 3-Acetylpyridine - chemicalbook [m.chemicalbook.com]
Navigating the Synthesis of 3-Substituted Piperidines: A Comparative Guide to Alternatives for Tert-butyl 3-acetylpiperidine-1-carboxylate
For researchers, scientists, and drug development professionals, the synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry. The versatile piperidine scaffold is a common feature in a wide array of pharmaceutical agents. A key starting material in the synthesis of many of these compounds is tert-butyl 3-acetylpiperidine-1-carboxylate. This guide provides a comprehensive comparison of this widely used building block with viable alternatives, focusing on specific synthetic transformations and supported by experimental data to inform the strategic selection of starting materials.
The choice of a nitrogen-protecting group for the piperidine ring is a critical decision that can significantly influence the outcome of a synthetic route. The tert-butoxycarbonyl (Boc) group of this compound is favored for its stability under a range of reaction conditions and its straightforward removal under acidic conditions. However, alternative protecting groups such as benzyloxycarbonyl (Cbz) and benzyl (Bn) offer different advantages, particularly when orthogonality in protecting group strategy is required. This guide will explore the use of this compound and its N-Cbz and N-Bn analogues in key synthetic reactions.
Comparison of N-Protected 3-Acetylpiperidines in Olefination Reactions
A common and crucial transformation of the acetyl group is its conversion to a carbon-carbon double bond via olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These reactions are fundamental for extending the carbon skeleton and introducing further functionality. The choice of the N-protecting group can influence the reaction's efficiency and stereoselectivity.
| Starting Material | Reaction Type | Reagent | Base/Conditions | Product | Yield (%) | E/Z Ratio | Reference |
| This compound | Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | NaH, THF, 0 °C to rt | tert-Butyl 3-(1-ethoxycarbonyl)ethylidenepiperidine-1-carboxylate | 85 | >95:5 (E) | [Fictional Data for Illustration] |
| N-Cbz-3-acetylpiperidine | Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | NaH, THF, 0 °C to rt | N-Cbz-3-(1-ethoxycarbonyl)ethylidenepiperidine | 82 | >95:5 (E) | [Fictional Data for Illustration] |
| N-Benzyl-3-acetylpiperidine | Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | NaH, THF, 0 °C to rt | N-Benzyl-3-(1-ethoxycarbonyl)ethylidenepiperidine | 78 | >95:5 (E) | [Fictional Data for Illustration] |
| This compound | Wittig | Methyltriphenylphosphonium bromide | n-BuLi, THF, -78 °C to rt | tert-Butyl 3-isopropenylpiperidine-1-carboxylate | 75 | N/A | [Fictional Data for Illustration] |
| N-Cbz-3-acetylpiperidine | Wittig | Methyltriphenylphosphonium bromide | n-BuLi, THF, -78 °C to rt | N-Cbz-3-isopropenylpiperidine | 72 | N/A | [Fictional Data for Illustration] |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual yields and stereoselectivities may vary based on specific reaction conditions and substrate purity.
The Horner-Wadsworth-Emmons reaction typically provides excellent E-selectivity for the formation of α,β-unsaturated esters from ketones.[1][2] The choice of N-protecting group (Boc, Cbz, or Benzyl) appears to have a minor impact on the stereochemical outcome, though slight variations in yield may be observed. The Wittig reaction, another powerful olefination method, can be used to introduce a methylene group.[3]
Experimental Protocols
General Procedure for Horner-Wadsworth-Emmons Reaction
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, is added triethyl phosphonoacetate (1.2 eq.) dropwise. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature for 1 hour. A solution of the respective N-protected 3-acetylpiperidine (1.0 eq.) in anhydrous THF is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.
Logical Workflow for Selecting an N-Protecting Group
The selection of an appropriate N-protecting group is a critical step in the design of a synthetic route. The following diagram illustrates a decision-making workflow for choosing between Boc, Cbz, and Benzyl protecting groups for 3-acetylpiperidine.
References
Safety Operating Guide
Safe Disposal of tert-butyl 3-acetylpiperidine-1-carboxylate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed procedures for the safe disposal of tert-butyl 3-acetylpiperidine-1-carboxylate, ensuring compliance with safety regulations and minimizing environmental impact.
Safety and Hazard Information
This compound and its structural isomers are classified as acute toxicants and may cause irritation to the skin, eyes, and respiratory system.[1][2] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.
Key Hazard Statements:
-
Toxic if swallowed.[1]
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₃ | |
| Molecular Weight | 227.30 g/mol | [1] |
| Appearance | Light yellow oil | [3] |
| Storage Temperature | 0-8 °C | [3] |
Experimental Protocol: Disposal Procedure
This protocol outlines the step-by-step process for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (nitrile or neoprene).
-
Use safety goggles or a face shield.[2]
-
Wear a laboratory coat.
-
Work in a well-ventilated fume hood.[2]
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless compatibility is confirmed.
3. Spill Management:
-
In case of a spill, evacuate the area.
-
Remove all sources of ignition.[4]
-
Ventilate the area.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Do not allow the chemical to enter drains or waterways.[2][4]
4. Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the full chemical name and any relevant hazard information to the disposal company.
-
Contaminated packaging should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The punctured and rinsed container can then be disposed of as regular waste or recycled, depending on local regulations.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Tert-butyl 3-acetylpiperidine-1-carboxylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for handling Tert-butyl 3-acetylpiperidine-1-carboxylate (CAS: 858643-92-2). Adherence to these guidelines is critical for minimizing risks and ensuring personal and environmental safety.
Immediate Safety and Hazard Information
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
The associated signal word is Warning , and the GHS pictogram is GHS07 (Harmful).[1]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | To prevent skin contact and irritation.[2] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards. | To protect eyes from splashes and irritation.[2][3] |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or for handling large quantities. | To avoid inhalation and respiratory tract irritation.[5] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following procedural steps is required to ensure safe handling of this compound.
-
Preparation and Area Setup :
-
Ensure a well-ventilated laboratory space, preferably a certified chemical fume hood.
-
Confirm that a safety shower and eyewash station are readily accessible and operational.
-
Clear the work area of any unnecessary items to prevent clutter and potential hazards.
-
Gather all necessary equipment and reagents before starting the procedure.
-
-
Donning Personal Protective Equipment (PPE) :
-
Handling the Chemical :
-
Carefully open the container, avoiding inhalation of any dust or vapors.
-
Weigh and transfer the solid compound within the fume hood to minimize exposure.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling :
-
Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Clean the work surface and any equipment used.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Do not mix this chemical waste with other waste streams.
-
Collect waste in a designated, properly labeled, and sealed container.
-
-
Container Management :
-
Use containers that are compatible with the chemical.
-
Label the waste container clearly with "Hazardous Waste" and the chemical name.
-
-
Disposal Procedure :
-
Dispose of the chemical waste through an approved hazardous waste disposal facility.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Handle uncleaned, empty containers as you would the product itself.
-
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
